AZD7687
Description
Properties
IUPAC Name |
2-[4-[4-(6-carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-12-19(24-20(21(22)27)13(2)23-12)17-9-7-16(8-10-17)15-5-3-14(4-6-15)11-18(25)26/h7-10,14-15H,3-6,11H2,1-2H3,(H2,22,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFNPRHZMOGREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C(=O)N)C2=CC=C(C=C2)C3CCC(CC3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655297 | |
| Record name | {4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166827-44-6 | |
| Record name | AZD-7687 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1166827446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-7687 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14949 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | {4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1166827-44-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-7687 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QTJ9P2NYT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AZD7687 in Triglyceride Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD7687 is a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride (TAG) synthesis.[1][2][3] This technical guide delineates the mechanism of action of this compound, focusing on its role in modulating lipid metabolism, particularly postprandial hyperlipidemia. While the broader field of triglyceride synthesis involves both DGAT1 and DGAT2 enzymes, it is critical to note that this compound specifically targets DGAT1.[1][2][3] This document provides a comprehensive overview of the triglyceride synthesis pathway, the specific inhibitory action of this compound on DGAT1, and a summary of key clinical findings. Detailed experimental protocols and quantitative data from a first-in-human study are presented to provide a thorough understanding of its pharmacodynamics and clinical effects.
The Role of Diacylglycerol Acyltransferases in Triglyceride Synthesis
Triglycerides are the primary form of energy storage in the body, and their synthesis is a multistep process culminating in the acylation of diacylglycerol (DAG).[4] This final and rate-limiting step is catalyzed by two distinct enzymes: DGAT1 and DGAT2.[4][5]
-
Diacylglycerol Acyltransferase 1 (DGAT1): Predominantly expressed in the small intestine, adipose tissue, and liver, DGAT1 plays a key role in the re-synthesis of triglycerides from dietary fats in the form of chylomicrons.[2][6] It is localized in the endoplasmic reticulum.[2]
-
Diacylglycerol Acyltransferase 2 (DGAT2): While also catalyzing the same reaction, DGAT2 is the primary enzyme responsible for triglyceride synthesis in the liver and is crucial for hepatic very-low-density lipoprotein (VLDL) production.[4][7]
The distinct tissue distribution and physiological roles of DGAT1 and DGAT2 allow for targeted therapeutic intervention.
This compound: A Selective DGAT1 Inhibitor
This compound is a reversible and selective small molecule inhibitor of DGAT1.[8] Its mechanism of action is centered on the competitive inhibition of the DGAT1 enzyme, thereby blocking the conversion of diacylglycerol and fatty acyl-CoA to triglycerides.[1][2] This inhibition has a pronounced effect in the gastrointestinal tract, where DGAT1 is highly expressed and essential for the absorption of dietary fats.[2]
Signaling Pathway of DGAT1 Inhibition by this compound
The following diagram illustrates the triglyceride synthesis pathway and the specific point of inhibition by this compound.
Quantitative Data from Clinical Trials
A first-in-human, single ascending dose study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[1] The key findings related to its effect on postprandial triglyceride levels are summarized below.
Effect of this compound on Postprandial Triglyceride Excursion
The study demonstrated a marked and dose-dependent reduction in the postprandial triglyceride excursion following a standardized mixed meal.[1][2]
| This compound Dose | Number of Subjects | Change in Incremental TAG AUC from Baseline | p-value vs. Placebo |
| 1 mg | 6 | - | - |
| 2.5 mg | 6 | - | - |
| 5 mg | 6 | >75% decrease | < 0.0001 |
| 10 mg | 12 | >75% decrease | < 0.0001 |
| 20 mg | 12 | >75% decrease | < 0.0001 |
Table 1: Dose-dependent reduction in postprandial incremental Triglyceride (TAG) Area Under the Curve (AUC) following a single dose of this compound and a 60% fat standardized mixed meal.[1][2]
A subsequent multiple-dose study further confirmed these findings.[8]
| This compound Dose (per day for 1 week) | Number of Subjects | Reduction in Postprandial Serum TAG vs. Placebo | p-value vs. Placebo |
| 1 mg | 6 | - | - |
| 2.5 mg | 6 | - | - |
| 5 mg | 6 | Significant | < 0.01 |
| 10 mg | 12 | Significant | < 0.01 |
| 20 mg | 6 | Significant | < 0.01 |
Table 2: Reduction in postprandial serum Triglyceride (TAG) after one week of this compound administration and a 45% fat standardized meal.[8]
Experimental Protocols
The clinical efficacy of this compound was evaluated in a randomized, placebo-controlled, single ascending dose study.[1]
First-in-Human Single-Dose Study
-
Study Population: 80 healthy male subjects.[1]
-
Study Design: Single ascending dose, placebo-controlled. Subjects were enrolled in 10 cohorts, with 6 subjects receiving this compound and 2 receiving placebo in each cohort.[1]
-
Dosing: Oral administration of this compound in doses ranging from 1 mg to 60 mg.[1]
-
Pharmacodynamic Assessment: Postprandial serum triglyceride excursion was measured for 8 hours after a standardized mixed meal (SMM) with a 60% fat content. This was performed before and after dosing to assess the effect on gut DGAT1 activity.[1]
-
Biochemical Analysis: Serum levels of triglycerides and diacylglycerols were measured. Mass spectrometry was used for the specific measurement of diacylglycerols.[1]
The following diagram outlines the experimental workflow of the single-dose study.
Clinical Implications and Side Effects
The profound reduction in postprandial triglyceride levels provides strong proof of mechanism for the inhibition of gut DGAT1 by this compound.[1][3] This highlights the potential of DGAT1 inhibition as a therapeutic strategy for managing conditions characterized by postprandial hyperlipidemia.
However, the clinical development of this compound was hampered by significant dose- and diet-related gastrointestinal side effects, including nausea, vomiting, and diarrhea.[1][2][3][8] These adverse events limited dose escalation and ultimately questioned the utility of DGAT1 inhibition for the treatment of type 2 diabetes and obesity due to a narrow therapeutic window.[3][8]
Conclusion
This compound is a selective DGAT1 inhibitor that effectively reduces postprandial triglyceride excursion by blocking the final step of triglyceride synthesis in the gut. While demonstrating clear proof of mechanism, its clinical utility has been limited by gastrointestinal side effects. The study of this compound has provided valuable insights into the role of DGAT1 in human lipid metabolism and underscores the importance of tissue-specific targeting in the development of metabolic therapies. Further research into DGAT inhibitors may focus on improving the therapeutic window and exploring alternative dosing strategies or formulations.
References
- 1. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gwasstories.com [gwasstories.com]
- 4. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing energy and glucose metabolism by disrupting triglyceride synthesis: Lessons from mice lacking DGAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement and mechanism of DGAT2 upregulation in the pathogenesis of alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diacylglycerol acyltransferase 1 inhibition with this compound alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD7687: A Technical Guide to Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
A summary of the core physicochemical properties of AZD7687 is presented in the table below. These parameters are fundamental to understanding the compound's behavior in biological systems and for formulation development.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₅N₃O₃ | MedChemExpress |
| Molecular Weight | 367.44 g/mol | MedChemExpress |
| Appearance | Solid | MedChemExpress |
| logP (Predicted) | Not available | N/A |
| pKa (Predicted) | Not available | N/A |
Note: Experimentally determined logP and pKa values for this compound are not publicly available. In the absence of experimental data, computational prediction methods can provide estimates for these values.
Solubility Profile
The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Observations | Source |
| DMSO | ≥ 50 mg/mL (≥ 136.08 mM) | - | MedChemExpress[3] |
| In Vivo Formulation 1 | 2.5 mg/mL (6.80 mM) | Suspended solution. Requires ultrasonic warming. (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | MedChemExpress[3] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (6.80 mM) | Clear solution. (10% DMSO, 90% (20% SBE-β-CD in Saline)) | MedChemExpress[3] |
| Ethanol | Not available | - | N/A |
| Methanol | Not available | - | N/A |
| Acetone | Not available | - | N/A |
| Phosphate Buffered Saline (PBS) | Not available | - | N/A |
Note: The solubility in common laboratory solvents such as ethanol, methanol, and acetone, as well as in physiological buffers like PBS, has not been reported in publicly accessible literature.
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2][3] DGAT1 is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step where a fatty acyl-CoA is esterified to a diacylglycerol molecule to form a triglyceride.[4][5] This process is central to the absorption of dietary fats in the small intestine and for the storage of fat in tissues like the liver.[2] By inhibiting DGAT1, this compound effectively reduces the synthesis and subsequent absorption of triglycerides.
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of a compound are crucial for reproducible research. Below are standard methodologies that can be applied to determine the logP, pKa, and solubility of this compound.
Determination of Octanol-Water Partition Coefficient (logP)
The Shake-Flask method is the gold standard for experimentally determining the logP of a compound.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is measured to determine the partition coefficient.
Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.
-
Partitioning: Add a known volume of the this compound stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.
-
Equilibration: Shake the flask for a sufficient amount of time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated using the following formula: logP = log₁₀([this compound]octanol / [this compound]aqueous)
Determination of Acid Dissociation Constant (pKa)
Potentiometric titration is a common and accurate method for pKa determination.
Principle: The pH of a solution of the compound is monitored as a titrant (acid or base) is added. The pKa is determined from the inflection point of the resulting titration curve.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the first or second derivative of the titration curve.
Determination of Aqueous Solubility
The Shake-Flask method is also the definitive technique for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is equilibrated with a solvent to form a saturated solution. The concentration of the dissolved compound is then measured.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, buffer of a specific pH).
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Result: The measured concentration represents the thermodynamic solubility of this compound in the tested solvent at that temperature.
Clinical Context and Side Effects
Clinical trials of this compound have provided proof of mechanism for its inhibitory effect on DGAT1, demonstrating a marked reduction in postprandial triglyceride levels.[1] However, the development of this compound has been hampered by significant dose- and diet-related gastrointestinal side effects, including nausea, vomiting, and diarrhea.[1][6][7][8] These adverse effects have raised questions about the therapeutic window and the overall utility of DGAT1 inhibition as a treatment for metabolic diseases.[6][8]
Conclusion
This compound is a well-characterized DGAT1 inhibitor with a clear mechanism of action. This guide has summarized its key physicochemical properties and solubility data available in the public domain. While some fundamental parameters like experimentally determined logP and pKa are not currently available, the provided standard protocols offer a roadmap for their determination. A thorough understanding of these properties is essential for any researcher or drug development professional working with this compound, particularly for designing formulations and interpreting biological data. The challenges highlighted by its clinical side-effect profile underscore the importance of integrating physicochemical understanding with pharmacological and clinical data in the drug development process.
References
- 1. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Diacylglycerol acyltransferase 1 inhibition with this compound alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gwasstories.com [gwasstories.com]
Preclinical Evaluation of AZD7687: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical models in which AZD7687, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), has been evaluated. The document details the in vitro and in vivo studies conducted to elucidate the compound's mechanism of action, efficacy, and safety profile. Quantitative data are presented in structured tables for ease of comparison, and experimental protocols are described in detail. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
In Vitro Preclinical Models
This compound has been characterized in various in vitro systems to determine its potency and selectivity against DGAT1 from different species.
Cell-Free Enzyme Assays
Cell-free assays were employed to directly measure the inhibitory activity of this compound on recombinant DGAT1 enzyme.
A common method for this assay involves the use of microsomes from cells overexpressing DGAT1 as the enzyme source. The assay measures the incorporation of a labeled fatty acyl-CoA into a diacylglycerol (DAG) substrate to form triacylglycerol (TAG).
-
Enzyme Source: Microsomal preparations from insect cells (e.g., Sf9) or human embryonic kidney (HEK293) cells overexpressing human, mouse, or dog DGAT1.
-
Substrates: A diacylglycerol such as 1,2-dioleoyl-sn-glycerol and a fatty acyl-CoA, which can be radiolabeled (e.g., [14C]oleoyl-CoA) or fluorescently labeled.
-
Reaction Buffer: Typically contains Tris-HCl buffer, MgCl2, and bovine serum albumin (BSA).
-
Assay Procedure:
-
The DGAT1-containing microsomes are incubated with the substrates in the reaction buffer.
-
This compound, at varying concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed at 37°C for a defined period.
-
The reaction is stopped, and the lipids are extracted.
-
The newly synthesized TAG is separated from the substrates, often by thin-layer chromatography (TLC).
-
The amount of labeled TAG is quantified to determine the DGAT1 activity.
-
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition of DGAT1 activity against the logarithm of the this compound concentration.
| Species | Enzyme Source | IC50 (nM) |
| Human | Recombinant hDGAT1 | ~80 |
| Mouse | Recombinant mDGAT1 | ~100 |
| Dog | Recombinant dDGAT1 | ~60 |
Cellular Assays
Cellular assays provide insights into the activity of this compound in a more physiologically relevant context, where cell permeability and metabolism can influence the compound's efficacy.
This assay typically measures the synthesis of new TAG from exogenous fatty acids in a whole-cell system.
-
Cell Line: A cell line that expresses DGAT1, such as HEK293 cells.
-
Substrates: Cells are incubated with a labeled precursor for TAG synthesis, such as [14C]oleic acid or [3H]glycerol.
-
Assay Procedure:
-
Cells are pre-incubated with varying concentrations of this compound.
-
The labeled substrate is then added to the cell culture medium.
-
Cells are incubated for a specific duration to allow for the synthesis and incorporation of the label into TAG.
-
Cells are washed and lysed, and total lipids are extracted.
-
TAG is separated from other lipid species using TLC.
-
The amount of labeled TAG is quantified by scintillation counting.
-
-
Data Analysis: The inhibition of TAG synthesis is calculated relative to vehicle-treated control cells, and IC50 values are determined.
In Vivo Preclinical Models
In vivo studies have been crucial in understanding the pharmacological effects of this compound on lipid metabolism and its overall safety profile in whole organisms.
Rodent Models
Mice and rats have been extensively used to evaluate the efficacy of this compound, particularly in the context of postprandial hyperlipidemia.
The OLTT is a standard preclinical model to assess the in vivo efficacy of compounds that inhibit intestinal fat absorption.
-
Animal Models:
-
Housing and Acclimatization: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum before the study.
-
Fasting: Animals are fasted prior to the OLTT to ensure a baseline state. Fasting periods are typically 14 hours for rats and overnight for mice[1].
-
Dosing:
-
This compound is formulated in a vehicle such as carboxymethylcellulose (CMC) or hydroxypropyl methylcellulose (HPMC)/Tween[1].
-
The compound is administered via oral gavage at various dose levels (e.g., 0.1, 1, or 3 mg/kg for mice; 0.1, 0.3, or 3 mg/kg for rats) at a specific time point before the lipid challenge (e.g., 0.5 hours for mice, 2 hours for rats)[1].
-
A vehicle control group receives the formulation without the active compound.
-
-
Lipid Challenge:
-
A lipid emulsion, such as 20% soybean oil (Intralipos 20%) at 10 mL/kg for mice or corn oil at 5 mL/kg for rats, is administered by oral gavage[1].
-
-
Blood Sampling: Blood samples are collected at multiple time points after the lipid challenge (e.g., 0.5, 1.5, 2.5, 3.5, and 4.5 hours post-compound dose for mice) to measure plasma triglyceride (TAG) levels[1].
-
Data Analysis: The area under the curve (AUC) for plasma TAG concentration over time is calculated to assess the effect of this compound on postprandial lipid excursion.
| Species | Model | This compound Dose (mg/kg) | % Reduction in TAG AUC (relative to vehicle) |
| Mouse | ICR | 0.1, 1, 3 | Dose-dependent reduction |
| Rat | Han-Wistar | 0.1, 0.3, 3 | Dose-dependent reduction |
Note: Specific percentage reductions were not detailed in the provided search results, but a dose-dependent effect was consistently reported.
Canine Model
Dogs have been used in preclinical toxicology studies to assess the safety of this compound over longer treatment durations.
Prolonged treatment with this compound in dogs resulted in sebaceous gland atrophy. However, unlike in mice, it did not lead to more severe skin changes like hair loss and skin lesions. This species-specific difference suggests that mice may be a particularly sensitive species to the dermatological effects of DGAT1 inhibition.
Signaling Pathway and Experimental Workflow Diagrams
DGAT1 Signaling Pathway
Caption: The DGAT1 signaling pathway, illustrating the synthesis of triacylglycerol and the inhibitory action of this compound.
Experimental Workflow: In Vitro DGAT1 Inhibition Assay
References
An In-Depth Technical Guide to the Target Selectivity and Off-Target Effects of AZD7687
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7687 is a potent, selective, and reversible inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. Developed with the therapeutic goal of treating type 2 diabetes and obesity, this compound demonstrated promising preclinical efficacy. However, its clinical development was halted due to significant off-target effects, primarily severe gastrointestinal side effects. This technical guide provides a comprehensive overview of the target selectivity and off-target profile of this compound, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Target Selectivity and Off-Target Profile
The inhibitory activity of this compound against its primary target, DGAT1, and a panel of off-target enzymes and receptors has been characterized through various in vitro assays. The following tables summarize the quantitative data on the potency and selectivity of this compound.
Table 1: Potency of this compound against DGAT1 Across Species
| Species | IC50 (nM) | Assay Type |
| Human | 80 | Recombinant DGAT1 Enzyme Assay |
| Mouse | 100 | Recombinant DGAT1 Enzyme Assay |
| Dog | 60 | Recombinant DGAT1 Enzyme Assay |
Table 2: Off-Target Inhibition Profile of this compound
| Off-Target | Inhibition Data | Assay Type |
| Acyl-CoA:cholesterol acetyltransferase (ACAT) | 79% inhibition at 10 µM | Enzyme Inhibition Assay |
| Fatty acid amide hydrolase (FAAH) | IC50 = 3.7 µM | Enzyme Inhibition Assay |
| Muscarinic M2 receptor | IC50 = 80.5 µM | Radioligand Binding Assay |
| Phosphodiesterase 10A1 (PDE10A1) | IC50 = 5.5 µM | Enzyme Inhibition Assay |
Table 3: Clinically Observed Off-Target Effects (Adverse Events)
| Adverse Event | Onset and Severity | Clinical Trial Context |
| Nausea | Dose-dependent, increasing with higher doses. | Observed in first-in-human single and multiple ascending dose studies.[1] |
| Vomiting | Dose-dependent, contributing to dose limitation. | Reported in clinical trials, often co-occurring with nausea and diarrhea.[1] |
| Diarrhea | Dose-dependent and a primary reason for treatment discontinuation. | A significant and intolerable side effect that limited further development.[2][3] |
Signaling Pathways and Experimental Workflows
DGAT1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the role of DGAT1 in the final step of triglyceride synthesis and how this compound inhibits this process.
Workflow for Assessing Off-Target Gastrointestinal Effects
This diagram outlines the typical workflow in a clinical trial to assess the gastrointestinal tolerability of an oral drug candidate like this compound.
Experimental Protocols
The following are representative, detailed methodologies for the key experiments cited in this guide. These protocols are based on standard industry practices and published literature, as the specific proprietary protocols for this compound are not publicly available.
Recombinant DGAT1 Enzyme Inhibition Assay (Radiolabeled Method)
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant human DGAT1.
Materials:
-
Recombinant human DGAT1 enzyme (e.g., expressed in Sf9 insect cells)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 25 mM MgCl2, 1 mg/mL BSA
-
Substrates: 1,2-Dioleoyl-sn-glycerol (DAG), [14C]-Oleoyl-CoA
-
This compound stock solution in DMSO
-
Scintillation cocktail and vials
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC Mobile Phase: Heptane:Isopropyl Ether:Acetic Acid (60:40:3, v/v/v)
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.
-
In a microcentrifuge tube, add the DGAT1 enzyme solution to the Assay Buffer.
-
Add the diluted this compound or vehicle (DMSO) to the enzyme mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrates: a mixture of DAG and [14C]-Oleoyl-CoA.
-
Incubate the reaction mixture for 30 minutes at 37°C with gentle agitation.
-
Stop the reaction by adding 2:1 (v/v) chloroform:methanol.
-
Vortex the mixture and centrifuge to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate in the mobile phase until the solvent front reaches near the top.
-
Air-dry the plate and visualize the radiolabeled triglyceride product using a phosphorimager or by scraping the corresponding silica and quantifying using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
ACAT1 Inhibition Assay (Fluorescence-Based Method)
Objective: To assess the inhibitory effect of this compound on ACAT1 activity.
Materials:
-
Human ACAT1-overexpressing cell line (e.g., CHO-ACAT1) or microsomal preparations.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl.
-
Fluorescent substrate: NBD-cholesterol.
-
Acyl-CoA (e.g., Oleoyl-CoA).
-
This compound stock solution in DMSO.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Plate the ACAT1-expressing cells in the 96-well plates and allow them to adhere overnight. For microsomal assays, add the microsomal preparation to the wells.
-
Prepare serial dilutions of this compound in DMSO and then in Assay Buffer.
-
Treat the cells or microsomes with the diluted this compound or vehicle and incubate for 30 minutes at 37°C.
-
Add the NBD-cholesterol and Oleoyl-CoA to initiate the reaction.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. The formation of fluorescent cholesteryl esters leads to an increase in fluorescence.
-
Calculate the percent inhibition and determine the IC50 value.
FAAH Inhibition Assay (Fluorometric Method)
Objective: To determine the inhibitory potency of this compound against FAAH.
Materials:
-
Recombinant human FAAH or cell lysates containing FAAH.
-
Assay Buffer: 125 mM Tris-HCl (pH 9.0), 1 mM EDTA.
-
Fluorogenic substrate: AMC-arachidonoyl amide.
-
This compound stock solution in DMSO.
-
96-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound.
-
In the wells of the 96-well plate, add the FAAH enzyme preparation.
-
Add the diluted this compound or vehicle and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the AMC-arachidonoyl amide substrate.
-
Monitor the increase in fluorescence over time (kinetic assay) or after a fixed incubation period (e.g., 30 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. The cleavage of the substrate by FAAH releases the fluorescent AMC molecule.
-
Determine the reaction rates and calculate the percent inhibition to derive the IC50 value.
Muscarinic M2 Receptor Binding Assay (Radioligand Competition)
Objective: To evaluate the binding affinity of this compound for the muscarinic M2 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human muscarinic M2 receptor (e.g., CHO-M2).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Non-specific binding control: Atropine (high concentration).
-
This compound stock solution in DMSO.
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, [3H]-NMS (at a concentration close to its Kd), and either this compound, vehicle, or atropine (for non-specific binding).
-
Incubate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold Binding Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent displacement of the radioligand by this compound and calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
PDE10A1 Inhibition Assay (Fluorescence Polarization)
Objective: To measure the inhibitory activity of this compound against PDE10A1.
Materials:
-
Recombinant human PDE10A1 enzyme.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA.
-
Substrate: Fluorescein-labeled cAMP (FL-cAMP).
-
Binding agent that specifically binds to the linearized fluorescent monophosphate product.
-
This compound stock solution in DMSO.
-
96-well black plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the PDE10A1 enzyme to the wells of the plate.
-
Add the diluted this compound or vehicle and pre-incubate for 15 minutes.
-
Initiate the reaction by adding the FL-cAMP substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add the binding agent. The binding of the agent to the fluorescent product results in a high fluorescence polarization signal.
-
Read the fluorescence polarization. A decrease in polarization indicates inhibition of the enzyme.
-
Calculate the percent inhibition and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of DGAT1 with a clear mechanism of action on triglyceride synthesis. While demonstrating selectivity for DGAT1 over some other enzymes, it exhibits off-target activities at higher concentrations. The most significant off-target effects of this compound are the dose-limiting gastrointestinal adverse events, including nausea, vomiting, and diarrhea, which were observed in clinical trials and ultimately led to the discontinuation of its development.[1][2][3] The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on DGAT1 inhibitors and related therapeutic areas, highlighting the critical importance of a thorough assessment of both on-target and off-target effects in the drug discovery and development process.
References
- 1. Assay: Inhibition Assay: Methods for assessing the selectively of ACAT1 inhibitors are known in the art and can be based upon any conventional assay ... - ChEMBL [ebi.ac.uk]
- 2. Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Profile of AZD7687: A Deep Dive into Rodent Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
AZD7687 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. The inhibition of DGAT1 has been a therapeutic target for metabolic diseases, including obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound in rodent models, offering valuable insights for researchers in the field.
Core Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the DGAT1 enzyme. This inhibition prevents the esterification of diacylglycerol to triacylglycerol, a key process in the absorption of dietary fats in the small intestine and the storage of triglycerides in various tissues. Preclinical data indicates that this compound is a potent inhibitor of DGAT1 across multiple species.
Table 1: In Vitro Potency of this compound against DGAT1
| Species | IC50 (nM) |
| Human | 80[1] |
| Mouse | ~100[1] |
| Dog | ~60[1] |
Pharmacokinetics in Rodent Models
While specific quantitative pharmacokinetic parameters for this compound in rodents are not extensively published in publicly available literature, a pharmacokinetic/pharmacodynamic (PK/PD) model has been developed for mice, rats, and humans, utilizing data from preclinical studies.[2] This modeling approach indicates that pharmacokinetic data was collected in these animal models to inform the understanding of the drug's exposure and its relationship to the observed pharmacodynamic effects.[2]
For context, a similar selective DGAT1 inhibitor, compound 5B, has reported pharmacokinetic data in rats, which may provide some insight into the general profile of such compounds.
Table 2: Pharmacokinetic Parameters of a DGAT1 Inhibitor (Compound 5B) in Rats
| Parameter | Value |
| Oral Bioavailability (F) | Low (specific value not provided) |
| Clearance (CL) | Moderate |
| Volume of Distribution (Vd) | Low |
| Half-life (t1/2) | Short |
Note: This data is for a different DGAT1 inhibitor and should be interpreted with caution as the pharmacokinetic properties of this compound may differ.
Pharmacodynamics and In Vivo Efficacy in Rodents
The primary pharmacodynamic effect of this compound in rodents is the reduction of postprandial hyperlipidemia. This has been demonstrated in oral lipid tolerance tests (OLTT), a common preclinical model to assess the impact of a compound on fat absorption.
Key Pharmacodynamic Findings:
-
Reduction of Postprandial Triglyceride Excursion: Administration of this compound in rodents leads to a significant and dose-dependent decrease in the rise of plasma triglycerides following a high-fat meal.[2] This effect is a direct consequence of the inhibition of intestinal DGAT1, which impairs the absorption and subsequent packaging of dietary fats into chylomicrons.
-
Gastrointestinal Side Effects: A notable aspect of DGAT1 inhibition is the potential for gastrointestinal side effects, such as diarrhea.[2] This is thought to be a mechanism-based effect resulting from the increased presence of unabsorbed fats in the lower gastrointestinal tract.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of preclinical data. The following outlines a typical experimental workflow for assessing the pharmacodynamics of a DGAT1 inhibitor like this compound in rodents.
Oral Lipid Tolerance Test (OLTT) Protocol in Mice:
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
-
Fasting: Mice are fasted overnight (approximately 12-16 hours) with free access to water.
-
Compound Administration: this compound or vehicle is administered orally via gavage at a predetermined time before the lipid challenge.
-
Lipid Challenge: A bolus of a high-fat emulsion (e.g., corn oil or olive oil) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points post-lipid challenge (e.g., 0, 1, 2, 4, and 6 hours) via tail vein or retro-orbital bleeding.
-
Triglyceride Measurement: Plasma triglyceride levels are determined using a commercial enzymatic assay kit.
-
Data Analysis: The area under the curve (AUC) for plasma triglyceride concentration versus time is calculated to assess the overall lipid excursion.
Visualizing the Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of this compound in reducing postprandial triglycerides.
Caption: Experimental workflow for an Oral Lipid Tolerance Test (OLTT).
Conclusion
This compound is a potent inhibitor of DGAT1 that has demonstrated clear pharmacodynamic effects in reducing postprandial hyperlipidemia in rodent models. While detailed public data on its rodent pharmacokinetics is limited, the available information, combined with data from similar compounds, provides a foundational understanding for researchers. The established experimental protocols, such as the OLTT, are critical for evaluating the in vivo efficacy of DGAT1 inhibitors. Further research and publication of detailed preclinical data will be invaluable for the continued exploration of DGAT1 inhibition as a therapeutic strategy for metabolic diseases.
References
AZD7687: A Technical Guide to its Role in Inhibiting Lipid Absorption
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD7687 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride (TG) synthesis.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in the inhibition of lipid absorption. Through a comprehensive review of preclinical and clinical data, this document outlines the pharmacodynamics of this compound, its impact on postprandial lipemia, and the associated physiological responses. Detailed experimental protocols and quantitative data from key studies are presented to provide a practical resource for researchers in the field of metabolic diseases.
Introduction
Elevated postprandial triglyceride levels are a significant risk factor for cardiovascular disease and are a characteristic feature of metabolic disorders such as obesity and type 2 diabetes.[2] The intestinal absorption of dietary fats and their subsequent packaging into chylomicrons for transport in the bloodstream are critical processes in lipid metabolism.[2] Diacylglycerol O-acyltransferase 1 (DGAT1) catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[3] Its high expression in the small intestine makes it a prime therapeutic target for modulating lipid absorption.[4]
This compound is a selective and reversible inhibitor of DGAT1, developed to explore the therapeutic potential of DGAT1 inhibition.[5] This guide details the scientific evidence demonstrating the role of this compound in attenuating lipid absorption, providing a valuable resource for the scientific community.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of DGAT1. By blocking this enzyme, this compound prevents the esterification of diacylglycerol to triglyceride in the enterocytes of the small intestine.[1] This inhibition leads to a reduction in the synthesis of triglycerides available for packaging into chylomicrons, the primary lipoproteins responsible for transporting dietary lipids from the intestine into the circulation.[4] Consequently, the secretion of chylomicrons from the enterocytes is diminished, resulting in a blunted postprandial increase in plasma triglyceride levels.[2][6]
Signaling Pathway of DGAT1 Inhibition in the Intestine
The inhibition of DGAT1 by this compound not only affects lipid metabolism directly but also influences gut hormone secretion. The accumulation of lipid intermediates, such as fatty acids and/or their derivatives, within the enteroendocrine L-cells is thought to stimulate the release of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[5] One proposed mechanism involves the activation of G-protein coupled receptor 119 (GPR119), a receptor for lipid derivatives like oleoylethanolamide (OEA). Activation of GPR119 in L-cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn promotes the secretion of GLP-1 and PYY.[7] These hormones play crucial roles in regulating glucose homeostasis, appetite, and gastric emptying.
Quantitative Data
The efficacy of this compound in inhibiting lipid absorption has been quantified in several clinical studies. The following tables summarize the key in vitro and clinical data.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ | Human DGAT1 | 80 nM | [5] |
Table 2: Pharmacodynamic Effects of Single Ascending Doses of this compound in Healthy Male Subjects
| Dose | Reduction in Postprandial Incremental TAG AUC (Area Under the Curve) | Gastrointestinal Side Effects | Reference |
| 1-2 mg | Not specified | Not specified | [1] |
| 5 mg | >75% (p < 0.0001 vs. placebo) | Nausea, vomiting, diarrhea | [1] |
| 10 mg | >75% (p < 0.0001 vs. placebo) | Increased incidence and severity | [1] |
| 20 mg | >75% (p < 0.0001 vs. placebo) | Dose-limiting | [1] |
Note: The study also included doses up to 60 mg, but dose escalation was limited by gastrointestinal side effects.[1]
Table 3: Effects of Multiple Doses of this compound in Overweight/Obese Men
| Dose | Change in Postprandial Serum TAG | Change in Plasma GLP-1 and PYY Levels | Gastrointestinal Side Effects | Reference | | :--- | :--- | :--- | :--- | | 1 mg/day | Not significant | Not significant | Similar to placebo |[5] | | 2.5 mg/day | Not significant | Not significant | Similar to placebo |[5] | | 5 mg/day | Dose-dependent reduction (p < 0.01 vs. placebo) | Significant increase (p < 0.001) | Increased incidence |[5] | | 10 mg/day | Dose-dependent reduction (p < 0.01 vs. placebo) | Significant increase (p < 0.001) | High incidence, leading to discontinuation |[5] | | 20 mg/day | Dose-dependent reduction (p < 0.01 vs. placebo) | Significant increase (p < 0.001) | High incidence, leading to discontinuation |[5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound.
In Vitro DGAT1 Enzyme Inhibition Assay (Cell-Free)
This assay measures the ability of a compound to inhibit the activity of the DGAT1 enzyme in a cell-free system.
Objective: To determine the IC₅₀ of this compound for DGAT1.
Materials:
-
Human small intestinal microsomal preparation (as a source of DGAT1)
-
Dioleoyl glycerol (substrate)
-
Palmitoleoyl Coenzyme A (CoA) (substrate)
-
This compound (test compound)
-
Tris-HCl buffer with MgCl₂
-
Bovine Serum Albumin (BSA)
-
DMSO (for dissolving compounds)
-
Scintillation fluid and counter (if using radiolabeled substrates) or LC-MS for product quantification.
Protocol:
-
Substrate Preparation: Dissolve dioleoyl glycerol in DMSO and dilute to a working concentration (e.g., 600 μM) in Tris/MgCl₂ buffer. Dissolve palmitoleoyl CoA in an appropriate solvent (e.g., 1.5% acetone in water) to a working concentration (e.g., 150 μM).[8]
-
Microsome Preparation: Dilute the human intestinal microsomes to a working concentration (e.g., 25 μg/mL) in Tris/MgCl₂ buffer containing BSA.[8]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Mixture: In a microcentrifuge tube or well of a microplate, combine the palmitoleoyl CoA and dioleoyl glycerol solutions.
-
Initiation of Reaction: Add the diluted microsomes to the substrate mixture to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).[8]
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
Product Quantification: The product, triglyceride, can be quantified using various methods. A common approach is to use a radiolabeled substrate (e.g., [¹⁴C]-palmitoleoyl CoA) and measure the incorporation of radioactivity into the triglyceride fraction after separation by thin-layer chromatography (TLC). Alternatively, non-radioactive methods coupled with liquid chromatography-mass spectrometry (LC-MS) can be used for product quantification.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Oral Fat Tolerance Test (OFTT) in Humans
The OFTT is a clinical procedure to assess postprandial lipemia.
Objective: To evaluate the effect of this compound on postprandial triglyceride excursion.
Protocol:
-
Subject Preparation: Subjects fast for a minimum of 10-12 hours overnight.[9]
-
Baseline Blood Sample: A fasting blood sample is collected to measure baseline triglyceride levels.
-
Drug Administration: Subjects receive a single oral dose of this compound or placebo.
-
Standardized High-Fat Meal: After a specified time following drug administration, subjects consume a standardized high-fat meal. The composition of the meal is critical for consistency. A typical meal might contain approximately 75g of fat, 25g of carbohydrates, and 10g of protein.[9] In the this compound trials, meals with 60% and 45% fat energy content were used.[1][5]
-
Postprandial Blood Sampling: Blood samples are collected at regular intervals for up to 8 hours after the meal (e.g., at 1, 2, 3, 4, 6, and 8 hours).[1]
-
Triglyceride Measurement: Plasma or serum triglyceride concentrations are measured in each sample using standard enzymatic assays.
-
Data Analysis: The postprandial triglyceride response is assessed by calculating the incremental Area Under the Curve (iAUC) for the triglyceride concentration over time. The percentage reduction in iAUC in the this compound group compared to the placebo group is a measure of the drug's efficacy.
Quantification of this compound in Human Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drugs in biological matrices.
Objective: To determine the pharmacokinetic profile of this compound.
General Protocol Outline:
-
Sample Preparation:
-
Thaw frozen plasma samples.
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile or methanol) containing an internal standard (a structurally similar compound to this compound).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or plate.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
-
-
LC Separation:
-
Inject the prepared sample onto a reverse-phase HPLC column (e.g., a C18 column).
-
Use a gradient elution with two mobile phases (e.g., an aqueous phase with a modifier like formic acid and an organic phase like acetonitrile) to separate this compound from other plasma components.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation. This provides high specificity.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound spiked into blank plasma.
-
Quantify the concentration of this compound in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Measurement of Plasma GLP-1 and PYY by ELISA
Enzyme-linked immunosorbent assays (ELISAs) are a common method for quantifying hormones in plasma.
Objective: To measure the effect of this compound on postprandial GLP-1 and PYY levels.
General Protocol Outline (Sandwich ELISA):
-
Plate Coating: A microplate is pre-coated with a capture antibody specific for GLP-1 or PYY.
-
Sample and Standard Incubation: Plasma samples and a series of known standards of the hormone are added to the wells. The hormone in the samples and standards binds to the capture antibody.
-
Washing: The plate is washed to remove unbound components.
-
Detection Antibody Incubation: A biotinylated detection antibody, which recognizes a different epitope on the hormone, is added to the wells, forming a "sandwich" with the captured hormone.
-
Washing: The plate is washed again.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.
-
Washing: A final wash step is performed.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product.
-
Reaction Termination: The reaction is stopped by adding an acid solution.
-
Absorbance Measurement: The absorbance of each well is read using a microplate reader at a specific wavelength.
-
Quantification: The concentration of the hormone in the samples is determined by comparing their absorbance to the standard curve generated from the known standards.
Discussion and Future Directions
The data presented in this guide clearly demonstrate that this compound is a potent inhibitor of DGAT1 that effectively reduces postprandial triglyceride excursion by inhibiting intestinal lipid absorption.[1] This proof-of-mechanism is a significant finding for the development of DGAT1 inhibitors as a therapeutic class. The observed increase in GLP-1 and PYY secretion with this compound treatment suggests additional potential metabolic benefits beyond lipid lowering, such as improved glycemic control and appetite suppression.[5]
However, the clinical development of this compound has been hampered by significant dose- and diet-related gastrointestinal side effects, including nausea, vomiting, and diarrhea.[1][5] These adverse events have limited the therapeutic window of the compound. The accumulation of unabsorbed fats in the gastrointestinal tract is the likely cause of these side effects.
Future research in this area could focus on several key aspects:
-
Development of second-generation DGAT1 inhibitors: The goal would be to design molecules with a more favorable therapeutic index, potentially with tissue-specific targeting to the intestine to minimize systemic side effects.
-
Combination therapies: Combining a lower, better-tolerated dose of a DGAT1 inhibitor with other metabolic agents, such as DPP-4 inhibitors (which enhance the action of GLP-1), could be a viable strategy.
-
Dietary modifications: Investigating the impact of different dietary fat compositions on the efficacy and tolerability of DGAT1 inhibitors could help in designing effective treatment regimens.
Conclusion
This compound has been a valuable pharmacological tool for understanding the role of DGAT1 in human lipid metabolism. Its potent inhibition of lipid absorption and its effects on gut hormone secretion have provided strong validation for DGAT1 as a therapeutic target. While the gastrointestinal side effects of this compound have posed a significant challenge, the knowledge gained from its investigation will undoubtedly guide the future development of safer and more effective therapies for metabolic diseases.
References
- 1. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal DGAT1 deficiency reduces postprandial triglyceride and retinyl ester excursions by inhibiting chylomicron secretion and delaying gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal DGAT1 deficiency reduces postprandial triglyceride and retinyl ester excursions by inhibiting chylomicron secretion and delaying gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uobrep.openrepository.com [uobrep.openrepository.com]
- 8. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipotest.pl [lipotest.pl]
An In-depth Technical Guide to the Discovery and Development of AZD7687
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of AZD7687, a selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1). The content is tailored for researchers, scientists, and professionals in the field of drug development.
Introduction: The Rationale for DGAT1 Inhibition
The enzyme Diacylglycerol O-acyltransferase 1 (DGAT1) catalyzes the final, committed step in the biosynthesis of triacylglycerols (TAGs).[1][2] This pathway is fundamental for energy storage and nutrient utilization.[2] Preclinical research, particularly studies involving DGAT1 knockout mice, provided a strong rationale for targeting this enzyme for metabolic diseases. These mice were found to be viable, metabolically healthy, and resistant to diet-induced obesity and glucose intolerance.[3][4] These promising findings spurred the development of DGAT1 inhibitors as a potential treatment for type 2 diabetes and obesity.[3][5] AstraZeneca developed this compound as a potent, selective, and reversible small molecule inhibitor of DGAT1.[3][6][7]
Discovery and Preclinical Profile
This compound, a dimethylpyrazinecarboxamide phenylcyclohexylacetic acid, emerged from a program aimed at designing and optimizing pyrazinecarboxamide-based inhibitors of DGAT1. It was identified as a potent and selective inhibitor intended for oral administration.[6][8]
In Vitro Pharmacology
This compound demonstrated potent inhibition of DGAT1 across multiple species. In vitro assays using recombinant DGAT1 enzymes established its inhibitory concentration (IC50). The compound showed selectivity for DGAT1 over the related enzyme DGAT2, against which no activity was detected.[6]
Table 1: In Vitro Potency of this compound against DGAT1 [6]
| Species | IC50 (nM) |
| Human | 80 |
| Mouse | ~100 |
| Dog | ~60 |
Further profiling revealed some off-target activity at higher concentrations.
Table 2: Off-Target Activity of this compound [6]
| Target | Activity |
| Acyl-CoA:cholesterol acetyltransferase (ACAT) | 79% inhibition at 10 µM |
| Fatty acid amide hydrolase (FAAH) | IC50 = 3.7 µM |
| Muscarinic M2 receptor | IC50 = 80.5 µM |
| Phosphodiesterase PDE10A1 | IC50 = 5.5 µM |
Preclinical In Vivo Studies
In animal models, prolonged pharmacological inhibition of DGAT1 with this compound replicated the skin phenotype observed in DGAT1 knockout mice, including dose- and time-dependent, but reversible, sebaceous gland atrophy and alopecia (in mice).[6]
Mechanism of Action
DGAT1 is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TAG.[1][9] This is the final step in the primary pathway for triglyceride synthesis.[2][10] By inhibiting DGAT1, this compound blocks this conversion, thereby reducing the synthesis and subsequent secretion of TAGs from enterocytes in the gut into the circulation.[1][5] This leads to a reduction in postprandial (after-meal) lipid excursion.[5]
Caption: Mechanism of this compound action on the DGAT1 signaling pathway.
Clinical Development
The clinical development of this compound proceeded to Phase 1 trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.
First-Time-in-Human, Single Ascending Dose Study
A key initial study was a randomized, placebo-controlled, single ascending dose trial in healthy male subjects.[5] This study was crucial for establishing the safety profile and demonstrating proof-of-mechanism in humans.[3][5]
Table 3: Summary of Phase 1 Single Ascending Dose Study Design [5]
| Parameter | Description |
| Study Design | Randomized, placebo-controlled, single ascending dose |
| Participants | 80 healthy male subjects |
| Dose Cohorts | 10 cohorts, with doses ranging from 1 mg to 60 mg |
| Treatment | Single oral dose of this compound or placebo |
| Primary Endpoints | Safety and tolerability |
| Pharmacodynamic Endpoint | Postprandial serum TAG excursion over 8 hours after a standardized high-fat meal |
Key Findings:
-
Proof of Mechanism: this compound demonstrated a marked and steep concentration-dependent reduction in postprandial TAG excursion. At doses of 5 mg and higher, the incremental TAG Area Under the Curve (AUC) was decreased by over 75% from baseline compared to placebo (p < 0.0001).[1][5]
-
Safety and Tolerability: The dose escalation was limited by gastrointestinal (GI) adverse events, including nausea, vomiting, and diarrhea, which increased in frequency and severity with higher doses.[5][8] The frequency of these symptoms was found to be related to the fat content of the meal.[5]
References
- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. gwasstories.com [gwasstories.com]
- 5. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Diacylglycerol acyltransferase 1 inhibition with this compound alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
AZD7687: A Potent and Selective Chemical Probe for Diacylglycerol Acyltransferase 1 (DGAT1) Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis, catalyzing the final and committing step in the conversion of diacylglycerol and fatty acyl-CoA to triacylglycerol.[1] This function positions DGAT1 as a critical regulator of lipid metabolism, making it an attractive therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2] AZD7687 has emerged as a potent, selective, and orally active inhibitor of DGAT1, serving as a valuable chemical probe to elucidate the physiological and pathophysiological roles of this enzyme.[3] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity, pharmacokinetic profile, and detailed experimental protocols for its use in research settings.
Data Presentation
Biochemical and Cellular Activity of this compound
This compound demonstrates potent inhibition of DGAT1 across multiple species. Its in vitro and cellular activities are summarized in the table below.
| Parameter | Species | Value | Assay System |
| IC50 | Human | 80 nM | Recombinant DGAT1 Enzyme Assay |
| Mouse | 100 nM | Recombinant DGAT1 Enzyme Assay | |
| Dog | 60 nM | Recombinant DGAT1 Enzyme Assay | |
| Cellular IC50 | Human | 0.43 µM | Inhibition of recombinant human DGAT1 in Sf9 cells |
Table 1: Biochemical and cellular potency of this compound against DGAT1.[3]
Selectivity Profile of this compound
A crucial aspect of a chemical probe is its selectivity for the intended target. This compound exhibits high selectivity for DGAT1 over other related enzymes and off-target proteins.
| Off-Target | Species | Value | Notes |
| DGAT2 | Human | No activity detected | |
| Acyl-CoA:cholesterol acyltransferase (ACAT) | Not Specified | 79% inhibition at 10 µM | |
| Fatty acid amide hydrolase (FAAH) | Not Specified | IC50 = 3.7 µM | |
| Muscarinic M2 receptor | Not Specified | IC50 = 80.5 µM | |
| Phosphodiesterase PDE10A1 | Not Specified | IC50 = 5.5 µM |
Table 2: Selectivity of this compound against various enzymes and receptors.[3]
Pharmacokinetic Properties of this compound
Experimental Protocols
In Vitro DGAT1 Enzyme Inhibition Assay (Fluorescence-Based)
This protocol describes a fluorescence-based coupled-enzyme assay to measure DGAT1 activity and the inhibitory potential of compounds like this compound.
Materials:
-
Human DGAT1 (hDGAT1) enzyme
-
Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 2 mM β-mercaptoethanol, 0.5 mM DDM, 1% TritonX-100
-
Substrates: Oleoyl-CoA, 1,2-dioleoyl-sn-glycerol (DOG)
-
Coupled-enzyme components: α-ketoglutarate dehydrogenase (αKDH), NAD+, thiamine pyrophosphate, α-ketoglutarate
-
This compound or other test compounds
-
Spectrofluorometer
Procedure:
-
Prepare the assay buffer and all reagents.
-
In a quartz cuvette, combine the assay buffer, NAD+ (final concentration 0.25 mM), thiamine pyrophosphate (final concentration 0.2 mM), α-ketoglutarate (final concentration 2 mM), and a sufficient amount of αKDH to ensure the DGAT1 reaction is the rate-limiting step.
-
Add the hDGAT1 enzyme to a final concentration of 40 nM.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding the substrates: oleoyl-CoA (e.g., 100 µM) and 1,2-dioleoyl-sn-glycerol (e.g., 200 µM).
-
Monitor the reaction at 37°C in a spectrofluorometer with an excitation wavelength of 340 nm and an emission wavelength of 465 nm at 15-second intervals. The rate of NADH formation is proportional to DGAT1 activity.
-
Calculate the initial reaction rates and determine the IC50 value for the inhibitor.
Cellular Triglyceride Synthesis Assay in HEK293 Cells
This protocol details a method to assess the effect of this compound on triglyceride synthesis in a cellular context using radiolabeled precursors.
Materials:
-
HEK293 cells (known to express DGAT1)
-
Cell culture medium (e.g., DMEM)
-
[14C]-glycerol or [14C]-oleic acid
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
Culture HEK293 cells to near confluence in appropriate cell culture plates.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Add the radiolabeled precursor ([14C]-glycerol or [14C]-oleic acid complexed to BSA) to the cell culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for incorporation into triglycerides.
-
Wash the cells with ice-cold PBS to stop the reaction and remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using an appropriate solvent system (e.g., chloroform:methanol 2:1 v/v).
-
Separate the lipid classes, specifically triglycerides, using thin-layer chromatography (TLC).
-
Visualize the radiolabeled triglycerides on the TLC plate (e.g., by autoradiography) and scrape the corresponding bands.
-
Quantify the amount of radioactivity in the triglyceride fraction using a scintillation counter.
-
Determine the effect of this compound on triglyceride synthesis by comparing the radioactivity in treated versus untreated cells.
In Vivo Assessment of Postprandial Triglyceride Excursion in Humans
This outlines the methodology used in clinical trials to evaluate the in vivo efficacy of this compound on gut DGAT1 activity.
Study Design:
-
Randomized, placebo-controlled, single or multiple ascending dose study.
-
Participants are typically healthy male subjects.
Procedure:
-
Subjects are administered a single oral dose of this compound or placebo.[5]
-
After a specified time, a standardized mixed meal with a high fat content (e.g., 60% fat) is consumed by the subjects.[5]
-
Blood samples are collected at multiple time points over a period of 8 hours post-meal.[5]
-
Plasma concentrations of this compound are measured to determine pharmacokinetic parameters.[5]
-
Serum triglyceride (TAG) levels are measured at each time point to assess the postprandial TAG excursion.[5]
-
The area under the curve (AUC) for incremental TAG is calculated and compared between the this compound and placebo groups to determine the effect of DGAT1 inhibition.[5]
Visualizations
DGAT1 Signaling Pathway in Triglyceride Synthesis
Caption: The Kennedy pathway of triglyceride synthesis, with inhibition of DGAT1 by this compound.
Experimental Workflow for In Vitro DGAT1 Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound on DGAT1.
Logical Relationship of this compound's Effects
Caption: The causal chain from this compound administration to its therapeutic and adverse effects.
Discussion and Conclusion
This compound is a well-characterized chemical probe for studying DGAT1 function. Its high potency and selectivity make it a valuable tool for in vitro and in vivo investigations into the role of DGAT1 in lipid metabolism. The provided experimental protocols offer a starting point for researchers to utilize this compound in their studies.
The in vivo effects of this compound in animal models, such as sebaceous gland atrophy in mice, mirror the phenotype of DGAT1 knockout mice, further validating its on-target activity. However, the translation of DGAT1 inhibition to a therapeutic intervention in humans has been challenging. Clinical trials with this compound demonstrated a proof-of-mechanism by significantly reducing postprandial triglyceride excursion in humans.[5] Unfortunately, these studies also revealed dose-limiting gastrointestinal side effects, including nausea, vomiting, and diarrhea, which have hindered its clinical development.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diacylglycerol acyltransferase 1 inhibition with this compound alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Binding Affinity of AZD7687 to DGAT1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of AZD7687, a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1). The document summarizes key quantitative data, outlines detailed experimental methodologies for assessing binding affinity, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a reversible and orally active inhibitor of DGAT1, an enzyme crucial for the final step of triglyceride synthesis.[1] Its inhibitory activity has been characterized across multiple species, demonstrating high potency. This guide delves into the specifics of its binding characteristics and the methodologies used to determine them, offering a valuable resource for researchers in metabolic diseases and drug development.
Quantitative Binding Affinity Data
The binding affinity of this compound for DGAT1 has been quantified using in vitro enzyme assays, with the half-maximal inhibitory concentration (IC50) being the primary metric. The following tables summarize the available data.
Table 1: In Vitro Inhibitory Activity of this compound against DGAT1
| Target | Species | Assay Type | IC50 (nM) |
| DGAT1 | Human | Recombinant Enzyme Assay | 80[1] |
| DGAT1 | Mouse | Recombinant Enzyme Assay | ~100[1] |
| DGAT1 | Dog | Recombinant Enzyme Assay | ~60[1] |
| DGAT1 | Human | Liver Microsomes | 70 |
| DGAT1 | Human | Adipose Tissue | 10 |
Table 2: Selectivity Profile of this compound
| Target Enzyme/Receptor | Inhibition/Activity |
| Acyl-CoA:cholesterol acetyltransferase (ACAT) | 79% inhibition at 10 µM[1] |
| Fatty acid amide hydrolase (FAAH) | IC50 = 3.7 µM[1] |
| Muscarinic M2 receptor | IC50 = 80.5 µM[1] |
| Phosphodiesterase PDE10A1 | IC50 = 5.5 µM[1] |
| DGAT2 | No significant activity reported |
Signaling Pathway of DGAT1
DGAT1 is an integral membrane protein located in the endoplasmic reticulum, where it catalyzes the final and committed step in the biosynthesis of triglycerides.[2] It plays a key role in the absorption of dietary fat in the intestine and the storage of energy in adipose tissue.
References
Methodological & Application
Application Notes and Protocols for AZD7687 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7687 is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), a key enzyme in the terminal step of triglyceride (TG) synthesis.[1] DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG, which is subsequently stored in lipid droplets (LDs). Inhibition of DGAT1 is a therapeutic strategy being investigated for metabolic diseases such as obesity and type 2 diabetes. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its effects on cellular lipid metabolism.
Mechanism of Action
This compound selectively inhibits the DGAT1 enzyme, thereby blocking the conversion of DAG to TG. This leads to a reduction in intracellular TG synthesis and a subsequent decrease in the formation and size of lipid droplets. In cell-based assays, this can be observed as a decrease in TG content and reduced staining of lipid droplets with lipophilic dyes.
Signaling Pathway
The inhibition of DGAT1 by this compound directly impacts the triglyceride synthesis pathway. The following diagram illustrates the point of intervention of this compound.
Caption: Mechanism of action of this compound in the triglyceride synthesis pathway.
Data Presentation
The following tables summarize the key quantitative data for this compound based on available information.
Table 1: Enzymatic Inhibition of DGAT1 by this compound
| Enzyme Source | IC50 (nM) | Reference |
| Human DGAT1 | 80 | [1] |
| Mouse DGAT1 | 100 | [1] |
| Dog DGAT1 | 60 | [1] |
Table 2: Representative Cellular Activity of DGAT1 Inhibitors (General Guidance)
| Cell Line | Assay | Endpoint | Expected Effect of this compound | Concentration Range (µM) |
| HEK293 | Triglyceride Synthesis | Inhibition of [¹⁴C]-glycerol incorporation | Decrease | 0.1 - 10 |
| HepG2 / Huh7 | Lipid Droplet Accumulation | Reduction in BODIPY/Oil Red O staining | Decrease | 0.1 - 10 |
| MIN6 | Cell Viability (under lipotoxic stress) | Protection from palmitate-induced apoptosis | Increase | 0.1 - 5 |
Note: The concentration ranges provided are based on published data for other selective DGAT1 inhibitors and should be optimized for your specific experimental conditions.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Protocol 1: Inhibition of Triglyceride Synthesis in HEK293 Cells
HEK293 cells are a suitable model as they primarily express DGAT1 and not DGAT2.[2] This protocol measures the incorporation of a radiolabeled precursor into triglycerides.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Oleic acid complexed to BSA
-
[¹⁴C]-glycerol
-
Phosphate Buffered Saline (PBS)
-
Lipid extraction solution (e.g., Hexane:Isopropanol 3:2)
-
TLC plates and developing solvent
-
Scintillation counter and fluid
Procedure:
-
Cell Seeding: Seed HEK293 cells in 12-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Lipid Loading and Inhibitor Treatment:
-
Prepare a working solution of oleic acid complexed to BSA (e.g., 0.3 mM in serum-free DMEM).
-
Prepare serial dilutions of this compound in the oleic acid-containing medium. Include a vehicle control (DMSO).
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add the medium containing oleic acid and this compound (or vehicle) to the cells. Pre-incubate for 1 hour at 37°C.
-
-
Radiolabeling:
-
Add [¹⁴C]-glycerol (e.g., 1 µCi/mL) to each well.
-
Incubate for 5 hours at 37°C.
-
-
Lipid Extraction:
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Add the lipid extraction solution to each well and incubate for 30 minutes.
-
Collect the lipid extract.
-
-
Analysis:
-
Spot the lipid extracts onto a TLC plate and develop using an appropriate solvent system to separate triglycerides.
-
Visualize the lipid spots (e.g., with iodine vapor).
-
Scrape the triglyceride spots into scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Normalization: Total protein content in parallel wells can be used for normalization.
Protocol 2: Assessment of Lipid Droplet Accumulation in HepG2/Huh7 Cells
This protocol uses fluorescence microscopy to visualize and quantify the effect of this compound on oleic acid-induced lipid droplet formation.
Materials:
-
HepG2 or Huh7 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Oleic acid complexed to BSA
-
BODIPY 493/503 or Oil Red O staining solution
-
Hoechst 33342 or DAPI for nuclear staining
-
Formaldehyde for cell fixation
-
PBS
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips or in imaging-compatible plates.
-
Lipid Loading and Inhibitor Treatment:
-
Induce lipid droplet formation by incubating cells with oleic acid-containing medium (e.g., 0.2-0.4 mM) for 4-24 hours.
-
Co-incubate with various concentrations of this compound or vehicle control (DMSO).
-
-
Cell Staining:
-
Aspirate the medium and wash cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes.
-
Wash again with PBS.
-
Stain with BODIPY 493/503 (e.g., 1 µg/mL) and a nuclear stain for 15-30 minutes.
-
Wash with PBS.
-
-
Imaging and Quantification:
-
Mount the coverslips or image the plates using a fluorescence microscope.
-
Capture images of the lipid droplets (green fluorescence for BODIPY) and nuclei (blue fluorescence).
-
Quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ).
-
Protocol 3: Cell Viability Assay in MIN6 Cells under Lipotoxic Conditions
This protocol assesses the potential protective effect of this compound against fatty acid-induced cell death in a pancreatic beta-cell line.
Materials:
-
MIN6 cells
-
Culture medium (e.g., DMEM with 15% FBS, beta-mercaptoethanol)
-
This compound (stock solution in DMSO)
-
Palmitic acid complexed to BSA
-
MTT reagent (or other viability assay kits like MTS or CCK-8)
-
DMSO for formazan solubilization
-
Plate reader
Procedure:
-
Cell Seeding: Seed MIN6 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
-
Lipotoxic Challenge and Treatment:
-
After 24 hours, treat the cells with palmitic acid (e.g., 0.4 mM) in the presence or absence of various concentrations of this compound. Include a vehicle control.
-
Incubate for 48 hours at 37°C.
-
-
Viability Assessment (MTT Assay):
-
Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 492 nm).
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Experimental Workflow
The following diagram outlines a general workflow for an in vitro experiment using this compound.
Caption: A generalized workflow for in vitro cell culture experiments with this compound.
References
Application Notes and Protocols: Preparation of AZD7687 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: AZD7687 is a potent, selective, and orally active inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride (TAG) synthesis.[1][2] It exhibits an IC50 value of approximately 80 nM for human DGAT1 and shows no activity against the DGAT2 isozyme.[1] Due to its role in lipid metabolism, this compound is a valuable tool for research in type 2 diabetes and obesity.[1] Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo assays.
Compound Information and Properties
A summary of the key chemical and biological properties of this compound is presented below.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1166827-44-6 | [1] |
| Molecular Formula | C₂₁H₂₅N₃O₃ | [1] |
| Molecular Weight | 367.44 g/mol | [1] |
| Appearance | Off-white to pink solid | [1] |
| Mechanism of Action | Selective DGAT1 Inhibitor | [1] |
| IC₅₀ (Human DGAT1) | ~80 nM | [1] |
| IC₅₀ (Mouse DGAT1) | ~100 nM | [1] |
| IC₅₀ (Dog DGAT1) | ~60 nM | [1] |
Solubility Data
This compound exhibits varying solubility depending on the solvent system. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For in vivo studies, specific formulations are required to ensure bioavailability and subject safety.
| Solvent/System | Maximum Solubility | Notes | Source |
| DMSO | ≥ 50 mg/mL (136.08 mM) | Use newly opened, anhydrous DMSO as the compound is hygroscopic. | [1] |
| In Vivo Formulation 1 | 2.5 mg/mL (6.80 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Results in a suspended solution. | [1] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (6.80 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). Results in a clear solution. | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Captisol® (20% SBE-β-CD in Saline)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing In Vitro Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, which is suitable for most cell-based assays after further dilution in culture media.
-
Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature. Ensure it is completely thawed and homogenous before use.
-
Weigh this compound: On a calibrated analytical balance, accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.67 mg of this compound.
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: 0.001 L x 0.010 mol/L x 367.44 g/mol x 1000 mg/g = 3.6744 mg
-
-
Dissolve the Compound: Add the weighed this compound powder to a sterile tube. Add the calculated volume of DMSO (e.g., 1 mL for 3.67 mg) to the tube.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If precipitation or incomplete dissolution is observed, sonicate the solution in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes.[1]
-
Storage: Store the aliquots as recommended in the table below.
Protocol for Preparing In Vivo Working Solution (Suspension)
This protocol is for preparing a dosing solution for animal studies, such as oral gavage or intraperitoneal injection. It is highly recommended to prepare this solution fresh on the day of use. [1]
-
Prepare a High-Concentration DMSO Stock: First, prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: In a sterile tube, combine the vehicle components. For a final volume of 1 mL, the formulation is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Dosing Solution Assembly (Example for 1 mL): a. Add 400 µL of PEG300 to a sterile tube. b. Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.[1] c. Add 50 µL of Tween-80 and vortex again until the solution is homogenous.[1] d. Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly.[1]
-
Final Concentration: This procedure results in a 2.5 mg/mL suspended solution of this compound.[1] If needed, use warming and sonication to aid dissolution and ensure a uniform suspension before administration.[1]
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability Period | Source |
| Solid Powder | -20°C | 3 years | [1] |
| Solid Powder | 4°C | 2 years | [1] |
| In Solvent (DMSO) | -80°C | 2 years | [1] |
| In Solvent (DMSO) | -20°C | 1 year | [1] |
| In Vivo Solution | Room Temperature | Prepare fresh for same-day use | [1] |
Note: Always aliquot stock solutions to minimize freeze-thaw cycles, which can degrade the compound.[1]
Visualizations
This compound Mechanism of Action
The diagram below illustrates the role of DGAT1 in triglyceride synthesis and its inhibition by this compound. DGAT1 catalyzes the final step, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triacylglycerol (TAG).
Caption: this compound inhibits the DGAT1 enzyme, blocking triglyceride synthesis.
Stock Solution Preparation Workflow
This workflow outlines the logical steps for preparing and storing this compound stock solutions for experimental use.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for AZD7687 in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7687 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. DGAT1 has been a therapeutic target for metabolic diseases such as obesity and type 2 diabetes. Preclinical studies in mouse models are essential for evaluating the efficacy, pharmacokinetics, and safety of DGAT1 inhibitors like this compound. These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and the underlying signaling pathway for the use of this compound in mouse studies, based on available preclinical data for DGAT1 inhibitors.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by inhibiting the DGAT1 enzyme, which is primarily located in the endoplasmic reticulum of enterocytes in the small intestine, as well as in other tissues such as the liver and adipose tissue. DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG). By blocking this crucial step, this compound reduces the absorption of dietary fats and lowers plasma triglyceride levels.
DGAT1 Signaling Pathway in Triglyceride Synthesis
Caption: DGAT1 catalyzes the final step of triglyceride synthesis in the endoplasmic reticulum.
Recommended Dosage and Administration for Mouse Studies
While specific dose-response studies for this compound in mice are not extensively published in the public domain, data from preclinical studies on other potent and selective DGAT1 inhibitors suggest a range of effective oral doses. It is crucial to perform a dose-finding study for each specific mouse model and experimental endpoint.
Quantitative Data Summary for DGAT1 Inhibitors in Mice
| Parameter | Value | Mouse Model | Study Type | Reference Compound(s) |
| Oral Dose Range | 1 - 30 mg/kg | C57BL/6, DIO mice | Acute & Chronic | Various DGAT1 inhibitors |
| Dosing Frequency | Once or twice daily | C57BL/6, DIO mice | Chronic | Various DGAT1 inhibitors |
| Route of Administration | Oral gavage | C57BL/6, DIO mice | Acute & Chronic | Various DGAT1 inhibitors |
Note: This data is extrapolated from studies on various DGAT1 inhibitors and should be used as a guideline for designing studies with this compound.
Experimental Protocols
Preparation of this compound for Oral Administration
A common vehicle for oral gavage of hydrophobic compounds in mice is a suspension in 0.5% (w/v) methylcellulose or a solution in a mixture of solvents like polyethylene glycol (PEG) and water.
Example Formulation:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% methylcellulose solution in sterile water.
-
Suspend the this compound powder in the methylcellulose solution to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse at a dosing volume of 10 mL/kg).
-
Vortex thoroughly before each administration to ensure a homogenous suspension.
Experimental Workflow for an Acute Oral Fat Tolerance Test (OFTT)
The OFTT is a key experiment to evaluate the acute effect of a DGAT1 inhibitor on lipid absorption.
Caption: Workflow for assessing the acute effect of this compound on lipid absorption.
Chronic Dosing Study for Metabolic Effects
To assess the long-term effects of this compound on body weight, glucose homeostasis, and other metabolic parameters, a chronic dosing study is required.
Protocol Outline:
-
Animal Model: Diet-induced obese (DIO) mice are a commonly used model.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the study.
-
Grouping: Randomize mice into vehicle control and this compound treatment groups.
-
Dosing: Administer this compound or vehicle orally once or twice daily for a specified period (e.g., 2-4 weeks).
-
Monitoring:
-
Measure body weight and food intake regularly (e.g., daily or 2-3 times per week).
-
Perform an oral glucose tolerance test (OGTT) at the end of the study to assess glucose metabolism.
-
Collect terminal blood samples for analysis of plasma lipids, glucose, and insulin.
-
Harvest tissues (e.g., liver, adipose tissue) for histological analysis and measurement of tissue lipid content.
-
Concluding Remarks
The provided information serves as a comprehensive guide for the preclinical evaluation of this compound in mouse models. Due to the limited availability of specific dosage data for this compound in the public domain, researchers are strongly encouraged to conduct initial dose-ranging studies to determine the optimal dose for their specific experimental setup and mouse strain. Careful monitoring for potential gastrointestinal side effects, which have been observed with DGAT1 inhibitors, is also recommended. The detailed protocols and diagrams in these application notes are intended to facilitate the design and execution of robust and informative preclinical studies.
Application Notes and Protocols for Oral Gavage Administration of AZD7687 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the oral gavage administration of AZD7687, a potent and selective diacylglycerol acyltransferase 1 (DGAT1) inhibitor, in mice. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacological effects of this compound.
Introduction
This compound is a selective inhibitor of DGAT1, an enzyme that catalyzes the final and committed step in triglyceride synthesis.[1] Inhibition of DGAT1 is a therapeutic strategy being investigated for metabolic diseases such as obesity and type 2 diabetes.[2][3] Preclinical studies in animal models are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of DGAT1 inhibitors. Oral gavage is a common and precise method for administering compounds to rodents in such studies.[4][5] This protocol outlines the materials, procedures, and considerations for the successful oral administration of this compound to mice.
Data Presentation
Table 1: Recommended Dosage and Vehicle for Oral Gavage of DGAT1 Inhibitors in Mice
| Compound | Dosage | Vehicle | Study Type | Reference |
| This compound (inferred) | 3 - 30 mg/kg | 1% Tween-80 in water or 0.5% Methylcellulose with 0.2% Tween 80 in water | Acute and Chronic | Inferred from similar compounds[6][7][8] |
| DGAT-1 Inhibitor (4a) | 0.3, 3, 30 mg/kg (acute); 3 mg/kg bid (chronic) | 1% Tween-80 in water | Acute lipid challenge and chronic DIO mice study | [6] |
| T863 | 30 mg/kg (chronic); 10 mg/kg (PK) | Carboxymethyl cellulose/Tween 80 (1:1) | Chronic and Pharmacokinetic studies | [7] |
| G7883 | 25 and 250 mg/kg | 0.6% Methylcellulose, 0.2% Tween80 in water (MCT) | Pharmacokinetic study | [8] |
Note: bid = twice daily; PK = pharmacokinetic; DIO = diet-induced obesity.
Experimental Protocols
Materials
-
This compound powder
-
Vehicle solution (e.g., 1% Tween-80 in sterile water or 0.5% Methylcellulose with 0.2% Tween 80 in sterile water)
-
Sterile water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Appropriate size oral gavage needles (20-22 gauge, 1.5-2 inches long with a ball tip)
-
Syringes (1 mL)
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old
-
Animal scale
-
70% ethanol for disinfection
Preparation of this compound Formulation
-
Calculate the required amount of this compound and vehicle. The amount will depend on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice. The final volume for oral gavage in mice is typically 5-10 mL/kg.[7][8]
-
Weigh the this compound powder accurately using an analytical balance.
-
Prepare the vehicle solution. For a 1% Tween-80 solution, add 1 mL of Tween-80 to 99 mL of sterile water and mix thoroughly. For a methylcellulose-based vehicle, slowly add 0.5 g of methylcellulose to 100 mL of stirring, heated (60-70°C) sterile water. Once dispersed, remove from heat and continue stirring until cool. Then, add 0.2 mL of Tween 80 and mix.
-
Suspend this compound in the vehicle. Slowly add the weighed this compound powder to the vehicle while continuously stirring with a magnetic stirrer. Ensure a homogenous suspension is formed. It is recommended to prepare the formulation fresh on the day of the experiment.
Oral Gavage Procedure
-
Animal Handling and Restraint:
-
Acclimatize the mice to the experimental conditions for at least one week before the study.
-
Handle the mice gently to minimize stress.
-
Weigh each mouse on the day of dosing to calculate the exact volume of the formulation to be administered.
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head and prevent movement. The body of the mouse should be supported.
-
-
Gavage Administration:
-
Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.
-
Ensure there are no air bubbles in the syringe.
-
Gently insert the gavage needle into the mouth of the mouse, passing it along the side of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle immediately and re-insert. Do not force the needle , as this can cause esophageal or tracheal injury.
-
Once the needle is in the stomach (the ball tip should be palpable just below the sternum), slowly depress the syringe plunger to deliver the formulation.
-
After administration, gently withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, lethargy, or changes in behavior, for at least 30 minutes post-gavage.
-
Provide access to food and water ad libitum unless the experimental design requires fasting.
-
Mandatory Visualizations
Caption: DGAT1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for oral gavage of this compound in mice.
References
- 1. genecards.org [genecards.org]
- 2. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gwasstories.com [gwasstories.com]
- 4. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for AZD7687 in Lipidomics and Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7687 is a potent, selective, and reversible inhibitor of diacylglycerol acyltransferase 1 (DGAT1).[1] DGAT1 is a key enzyme in the final step of triglyceride (TG) synthesis, catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[2][3][4] This process is crucial for the absorption of dietary fats in the intestine and for the storage of energy in the form of TGs in various tissues.[4][5] Inhibition of DGAT1 has been investigated as a potential therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.[6][7][8]
This compound has demonstrated effective inhibition of DGAT1, leading to a significant reduction in postprandial plasma triglyceride levels in clinical studies.[6][7][9] However, its development has been hampered by dose-limiting gastrointestinal side effects, notably diarrhea.[6][8] Despite these challenges, this compound remains a valuable tool for researchers studying lipid and metabolite metabolism. Its specific mechanism of action allows for the targeted investigation of the DGAT1 pathway's role in various physiological and pathophysiological processes.
These application notes provide a comprehensive overview of the use of this compound in lipidomics and metabolomics studies, including detailed protocols for sample analysis and data interpretation.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly inhibiting the enzymatic activity of DGAT1. This inhibition prevents the conversion of diacylglycerol and fatty acyl-CoA into triglycerides. The primary site of action relevant to postprandial lipidemia is the small intestine, where DGAT1 is responsible for the re-synthesis of triglycerides from digested dietary fats before their packaging into chylomicrons for transport into the circulation.
By blocking this step, this compound reduces the assembly and secretion of chylomicrons, leading to a blunted increase in plasma triglycerides after a high-fat meal. The accumulation of DGAT1's substrates, diacylglycerol and fatty acyl-CoAs, may also have downstream effects on other metabolic pathways, including those involved in the secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which have been observed to increase following this compound administration.[6]
Data Presentation: Effects of this compound on Plasma Lipids and Hormones
The following table summarizes the quantitative effects of this compound on key plasma parameters based on data from clinical trials. This data illustrates the dose-dependent impact of DGAT1 inhibition.
| Parameter | Treatment Group | Dosage | Change from Baseline | Reference |
| Postprandial Triglycerides (AUC) | This compound | 5 mg/day | >75% reduction | [7][9] |
| This compound | 10 mg/day | Significant reduction (p < 0.01) | [6] | |
| This compound | 20 mg/day | Significant reduction (p < 0.01) | [6] | |
| Plasma GLP-1 | This compound | ≥5 mg/day | Significant increase (p < 0.001) | [6] |
| Plasma PYY | This compound | ≥5 mg/day | Significant increase (p < 0.001) | [6] |
| Diacylglycerol | This compound | ≥5 mg | No significant increase | [7][9] |
Experimental Protocols
The following are detailed protocols for conducting lipidomics and metabolomics studies to investigate the effects of this compound. These protocols are based on established methods for the analysis of plasma samples.
Protocol 1: Global Lipidomics Analysis of Plasma Samples by LC-MS/MS
This protocol outlines the steps for a comprehensive analysis of lipid species in plasma following treatment with this compound.
1. Materials and Reagents:
-
Plasma samples (collected in EDTA tubes)
-
Internal standards mix (e.g., SPLASH LIPIDOMIX, Avanti Polar Lipids)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE; LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
2. Sample Preparation and Lipid Extraction (MTBE Method):
-
Thaw plasma samples on ice.
-
To 30 µL of plasma, add 220 µL of cold methanol containing a spike of the internal standard mix.
-
Vortex for 10 seconds.
-
Add 750 µL of cold MTBE.
-
Vortex for 10 seconds and then shake for 6 minutes at 4°C.
-
Add 187.5 µL of water to induce phase separation.
-
Vortex for 20 seconds and then centrifuge at 14,000 x g for 2 minutes.
-
Carefully collect the upper organic phase, which contains the lipids.
-
Dry the collected organic phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of methanol/isopropanol (1:1, v/v) for LC-MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient to separate a wide range of lipid classes, for example, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS.
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) modes should be used in separate runs to cover a broader range of lipid classes.
4. Data Analysis:
-
Process the raw LC-MS data using software such as XCMS, MS-DIAL, or LipidSearch.
-
Perform peak picking, retention time alignment, and peak integration.
-
Identify lipid species by matching the accurate mass and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS).
-
Quantify the relative abundance of each lipid species by normalizing to the corresponding internal standard.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify lipids that are significantly altered by this compound treatment.
Protocol 2: Targeted Metabolomics Analysis of Plasma Samples by LC-MS/MS
This protocol is designed for the quantification of specific small molecule metabolites in plasma that may be affected by this compound.
1. Materials and Reagents:
-
Plasma samples (collected in EDTA tubes)
-
Internal standards for target metabolites (stable isotope-labeled)
-
Acetonitrile (LC-MS grade) with 0.1% formic acid
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation and Metabolite Extraction (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of cold acetonitrile containing the internal standards.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis:
-
LC System: HPLC or UHPLC system.
-
Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size) for polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient optimized for the separation of the target metabolites.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: ESI in positive or negative mode, depending on the target analytes.
4. Data Analysis:
-
Integrate the peak areas for the target metabolites and their corresponding internal standards using the instrument's software.
-
Calculate the concentration of each metabolite using a calibration curve generated from standards of known concentrations.
-
Perform statistical analysis to compare metabolite concentrations between control and this compound-treated groups.
Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for a lipidomics or metabolomics study investigating the effects of this compound.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of DGAT1 in lipid and metabolite homeostasis. The protocols and information provided in these application notes offer a framework for researchers to design and execute robust lipidomics and metabolomics studies. By employing these advanced analytical techniques, a deeper understanding of the metabolic consequences of DGAT1 inhibition can be achieved, potentially revealing new therapeutic targets and biomarkers for metabolic diseases. Careful consideration of experimental design, rigorous sample preparation, and sophisticated data analysis are paramount to obtaining high-quality, interpretable results.
References
- 1. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 2. apexbt.com [apexbt.com]
- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DGAT1 - Wikipedia [en.wikipedia.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 8. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UC Davis - Metabolomics: Sample preparation for Lipidomics [protocols.io]
Application of AZD7687 in Studying Intestinal Fat Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7687 is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), an enzyme that catalyzes the final and rate-limiting step in triglyceride (TG) synthesis.[1][2] DGAT1 is highly expressed in the small intestine and plays a crucial role in the absorption and packaging of dietary fats into chylomicrons for transport into the circulation. By inhibiting intestinal DGAT1, this compound offers a valuable pharmacological tool to investigate the mechanisms of intestinal fat metabolism, including lipid absorption, chylomicron formation, and the subsequent physiological responses. These application notes provide detailed protocols and data interpretation guidelines for utilizing this compound in preclinical and clinical research settings.
Mechanism of Action
This compound is a reversible and selective inhibitor of DGAT1.[3] In the enterocytes of the small intestine, dietary monoglycerides and fatty acids are taken up and re-esterified to form triglycerides. DGAT1 is the key enzyme that adds the final fatty acid to a diacylglycerol molecule to form a triglyceride. By blocking this step, this compound effectively reduces the synthesis of triglycerides within the enterocytes, thereby limiting their incorporation into chylomicrons and subsequent secretion into the bloodstream. This leads to a marked reduction in postprandial (after-meal) hyperlipidemia.[1][2][4]
An interesting secondary effect of DGAT1 inhibition by this compound is the potentiation of gut hormone secretion. Studies have shown that treatment with this compound leads to a significant increase in the postprandial levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), two key incretin hormones that play a role in glucose homeostasis and appetite regulation.[3][5] The exact mechanism is thought to involve the increased exposure of enteroendocrine L-cells in the distal intestine to unabsorbed lipids, which act as a stimulus for GLP-1 and PYY release.[1][6]
Data Presentation
The following tables summarize the quantitative data from clinical studies investigating the effects of this compound on intestinal fat metabolism.
| Dose of this compound | Change in Postprandial Triglyceride (TAG) AUC | Reference |
| ≥5 mg (single dose) | >75% decrease from baseline (p < 0.0001 vs. placebo) | [1][2][4] |
| 5, 10, and 20 mg/day (1 week) | Dose-dependent reductions (p < 0.01 vs. placebo) | [3] |
| Dose of this compound | Change in Postprandial GLP-1 and PYY Levels | Reference |
| ≥5 mg/day (1 week) | Significant increases in both hormones (p < 0.001) | [3] |
Experimental Protocols
In Vivo Studies: Oral Lipid Tolerance Test (OLTT)
Objective: To assess the effect of this compound on postprandial lipemia in animal models.
Animal Model: Male ICR mice (~25 g) are a suitable model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose - CMC)
-
Fat emulsion (e.g., 20% soybean oil, such as Intralipos 20%)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
Protocol:
-
Fast mice for 4-6 hours prior to the experiment.
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.1, 1, or 3 mg/kg).
-
Administer this compound or vehicle to the mice via oral gavage.
-
Thirty minutes after compound administration, administer the fat emulsion (10 mL/kg) via oral gavage.
-
Collect blood samples at baseline (0 hours) and at 0.5, 1.5, 2.5, 3.5, and 4.5 hours post-fat emulsion administration.
-
Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Measure plasma triglyceride concentrations using a commercial assay kit.
Human Studies: Standardized Mixed Meal Test
Objective: To evaluate the effect of this compound on postprandial triglyceride and hormone responses in human subjects.
Study Population: Healthy male subjects.
Materials:
-
This compound capsules or oral suspension
-
Placebo
-
Standardized mixed meal (SMM) with a defined fat content (e.g., 60% or 45% of total energy from fat).
-
Blood collection supplies
Protocol:
-
Subjects should fast overnight for at least 10 hours.
-
Administer a single oral dose of this compound (e.g., 1-60 mg) or placebo.
-
Four hours after dosing, provide the subjects with the SMM.
-
Collect blood samples at baseline (before the meal) and at regular intervals for up to 8 hours after the meal.
-
Process blood samples to obtain serum or plasma and store at -80°C.
-
Analyze samples for triglyceride, GLP-1, and PYY concentrations.
Assessment of Gastric Emptying: Paracetamol Absorption Test
Objective: To determine if this compound's effect on postprandial lipemia is due to delayed gastric emptying.
Protocol:
-
In conjunction with the Standardized Mixed Meal Test, add a fixed dose of paracetamol (acetaminophen), typically 1g or 1.5g, to the meal.
-
Collect blood samples at the same time points as for the triglyceride measurements.
-
Analyze plasma samples for paracetamol concentrations using a validated analytical method (e.g., HPLC).
-
The rate of appearance of paracetamol in the plasma is an indirect measure of the rate of gastric emptying.
Visualizations
Caption: Mechanism of action of this compound in inhibiting intestinal triglyceride synthesis.
Caption: Experimental workflow for the Oral Lipid Tolerance Test (OLTT) in mice.
Caption: Proposed mechanism for increased GLP-1 and PYY secretion following DGAT1 inhibition.
Conclusion
This compound is a valuable research tool for elucidating the complex processes of intestinal fat metabolism. Its potent and selective inhibition of DGAT1 allows for the controlled investigation of triglyceride synthesis, chylomicron secretion, and the interplay between intestinal lipid handling and gut hormone release. The protocols and information provided herein serve as a guide for researchers to effectively utilize this compound in their studies. However, it is important to note that the clinical development of DGAT1 inhibitors, including this compound, has been hampered by dose-limiting gastrointestinal side effects, such as nausea, vomiting, and diarrhea, particularly in the context of high-fat diets.[1][3] These adverse effects should be carefully considered when designing and interpreting studies with this compound.
References
- 1. Potential mechanism of enhanced postprandial glucagon‐like peptide‐1 release following treatment with a diacylglycerol acyltransferase 1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol acyltransferase 1 inhibition with this compound alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Role of DGAT1 in Hepatic Steatosis with AZD7687
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatic steatosis, the abnormal accumulation of lipids within liver cells, is a key feature of Non-Alcoholic Fatty Liver Disease (NAFLD). Diacylglycerol acyltransferase 1 (DGAT1) is a critical enzyme that catalyzes the final step in triglyceride (TG) synthesis.[1][2][3][4] Inhibition of DGAT1 presents a promising therapeutic strategy to reduce hepatic lipid accumulation. AZD7687 is a potent, selective, and reversible inhibitor of DGAT1, making it a valuable tool for investigating the role of this enzyme in the pathogenesis of hepatic steatosis.[5] These application notes provide detailed protocols for utilizing this compound in both enzymatic and cell-based assays to study its effects on DGAT1 activity and hepatic lipid accumulation.
This compound: A Potent and Selective DGAT1 Inhibitor
This compound demonstrates high potency and selectivity for DGAT1. Its inhibitory activity has been characterized across multiple species, highlighting its utility in various preclinical models.
| Parameter | Species | Value | Reference |
| IC50 | Human DGAT1 | 80 nM | [5] |
| Mouse DGAT1 | ~100 nM | [5] | |
| Dog DGAT1 | ~60 nM | [5] |
In a first-in-human single ascending dose study, this compound markedly reduced the postprandial triglyceride excursion.[3] At doses of 5 mg and higher, a decrease of over 75% in the incremental area under the curve (AUC) for triglycerides was observed following a high-fat meal.[3][6] However, it is important to note that dose-limiting gastrointestinal side effects, including nausea, vomiting, and diarrhea, have been reported with increasing doses of this compound.[3][7][8]
Mechanism of Action of this compound in Hepatic Steatosis
The accumulation of triglycerides in hepatocytes is a hallmark of hepatic steatosis. DGAT1 plays a crucial role in this process by converting diacylglycerol (DAG) and fatty acyl-CoA into triglycerides. This compound directly inhibits this enzymatic activity, thereby reducing the synthesis and subsequent storage of triglycerides in the liver. Studies in preclinical models have shown that pharmacologic inhibition of DGAT1 can protect against high-fat diet-induced hepatic steatosis.[1][2]
Experimental Protocols
DGAT1 Enzyme Activity Assay (Cell-Free)
This protocol describes a fluorescent-based assay to measure the enzymatic activity of DGAT1 in microsomal preparations and to determine the inhibitory potential of this compound.
Materials and Reagents:
-
Human small intestinal microsomes (as a source of DGAT1)
-
This compound
-
NBD-palmitoyl CoA (fluorescent fatty acyl CoA substrate)
-
1,2-dioleoyl-sn-glycerol (DAG)
-
Tris-HCl buffer
-
MgCl2
-
Bovine Serum Albumin (BSA)
-
DMSO (for dissolving compounds)
-
TLC plates (silica gel)
-
Solvent system for TLC (e.g., hexane:diethyl ether:acetic acid)
-
Fluorescence imager
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of 1,2-dioleoyl-sn-glycerol in buffer.
-
Dilute microsomes in a Tris/MgCl2 buffer containing BSA.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the diluted microsomes.
-
Add varying concentrations of this compound (or vehicle control) and pre-incubate for a specified time.
-
Add the 1,2-dioleoyl-sn-glycerol solution.
-
-
Initiate Reaction:
-
Start the reaction by adding NBD-palmitoyl CoA.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Stop Reaction and Lipid Extraction:
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).
-
Vortex and centrifuge to separate the phases.
-
-
Thin Layer Chromatography (TLC):
-
Spot the lipid extract (lower organic phase) onto a silica TLC plate.
-
Develop the plate in a suitable solvent system to separate the fluorescent triglyceride product from the unreacted fluorescent substrate.
-
-
Quantification:
-
Visualize the TLC plate using a fluorescence imager.
-
Quantify the fluorescence intensity of the NBD-triglyceride spot.
-
-
Data Analysis:
-
Calculate the percent inhibition of DGAT1 activity for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.
-
In Vitro Cell-Based Assay for Hepatic Steatosis
This protocol details a method to induce a steatotic phenotype in hepatocyte cell lines (e.g., HepG2) and assess the efficacy of this compound in reducing lipid accumulation.
Materials and Reagents:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Oleic acid
-
Bovine Serum Albumin (BSA)
-
This compound
-
Oil Red O staining solution
-
Triglyceride quantification kit
-
Phosphate Buffered Saline (PBS)
-
Formalin
-
Isopropanol
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in complete medium until they reach the desired confluency.
-
-
Induction of Steatosis:
-
Prepare an oleic acid-BSA complex solution.
-
Treat the cells with the oleic acid-BSA complex for a sufficient duration (e.g., 24 hours) to induce lipid accumulation. Include a vehicle control (BSA alone).
-
-
Treatment with this compound:
-
Following the induction of steatosis, treat the cells with varying concentrations of this compound (or vehicle) in fresh medium containing the oleic acid-BSA complex.
-
Incubate for an appropriate period (e.g., 24 hours).
-
-
Assessment of Lipid Accumulation:
-
Oil Red O Staining (Qualitative/Semi-quantitative):
-
Wash cells with PBS and fix with formalin.
-
Stain with Oil Red O solution to visualize neutral lipids.
-
Wash and visualize under a microscope.
-
For quantification, the stain can be eluted with isopropanol and the absorbance measured.
-
-
Triglyceride Quantification (Quantitative):
-
Wash cells with PBS and lyse the cells.
-
Measure the intracellular triglyceride content using a commercial triglyceride quantification kit.
-
Normalize the triglyceride content to the total protein concentration of the cell lysate.
-
-
-
Data Analysis:
-
Compare the lipid accumulation in this compound-treated cells to the vehicle-treated control.
-
Determine the dose-dependent effect of this compound on reducing hepatic lipid accumulation.
-
Troubleshooting and Data Interpretation
-
High background in enzyme assay: Ensure complete separation of the product and substrate on the TLC plate. Optimize the solvent system if necessary.
-
Low lipid accumulation in cell-based assay: Optimize the concentration and incubation time of the oleic acid-BSA complex. Ensure the health and viability of the cells.
-
Variability in results: Maintain consistent cell culture conditions and reagent preparations. Run replicates for all experiments.
-
Interpretation of results: A dose-dependent decrease in DGAT1 activity or intracellular lipid accumulation with this compound treatment provides evidence for the role of DGAT1 in hepatic triglyceride synthesis and storage. The potent inhibitory effect of this compound makes it a suitable tool for elucidating these pathways.
By following these protocols, researchers can effectively utilize this compound to investigate the fundamental role of DGAT1 in the mechanisms underlying hepatic steatosis, contributing to the development of novel therapeutic strategies for NAFLD.
References
- 1. A Specific Role for Dgat1 in Hepatic Steatosis Due to Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific role for acyl CoA:Diacylglycerol acyltransferase 1 (Dgat1) in hepatic steatosis due to exogenous fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Diacylglycerol acyltransferase 1 inhibition with this compound alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gwasstories.com [gwasstories.com]
Application Notes and Protocols: Cellular Assays to Measure AZD7687 Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7687 is a potent and selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 catalyzes the final and rate-limiting step in triglyceride (TG) synthesis, making it a key target in metabolic diseases. These application notes provide detailed protocols for a suite of cellular assays to characterize the potency and efficacy of this compound and other DGAT1 inhibitors. The assays are designed to be robust, reproducible, and relevant to the biological function of DGAT1.
Mechanism of Action of this compound
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of DGAT1. This enzyme is primarily located in the endoplasmic reticulum and is responsible for the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triacylglycerol (TG). By blocking this step, this compound effectively reduces the synthesis of new triglycerides.
Data Presentation: Potency and Efficacy of this compound
The following table summarizes the quantitative data for this compound's potency and efficacy as determined by various assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Recombinant Human DGAT1 | IC50 | 80 nM | [1] |
| Recombinant Mouse DGAT1 | IC50 | ~100 nM | [1] | |
| Recombinant Dog DGAT1 | IC50 | ~60 nM | [1] | |
| Cellular Efficacy Assay | Human Subjects (in vivo) | TAG AUC Reduction (≥5 mg dose) | >75% | [2] |
| Human Subjects (in vivo) | Plasma GLP-1 and PYY Levels | Significant Increase (≥5 mg/day) | [3] |
Experimental Protocols
Cellular Triglyceride Synthesis Assay (Radiolabeled Precursor)
This assay measures the potency of this compound by quantifying the inhibition of de novo triglyceride synthesis in cultured cells using a radiolabeled precursor.
Workflow:
Materials:
-
HepG2 cells (or other suitable cell line with detectable DGAT1 activity)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
[¹⁴C]-glycerol
-
Oleic acid complexed to BSA
-
Phosphate Buffered Saline (PBS)
-
Chloroform:Methanol (2:1, v/v)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation fluid and counter
Protocol:
-
Cell Seeding: Seed HepG2 cells in 12-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The following day, replace the medium with serum-free DMEM containing various concentrations of this compound or vehicle (DMSO). Pre-incubate for 1 hour.
-
Labeling: Add [¹⁴C]-glycerol (to a final concentration of 1 µCi/mL) and oleic acid (to a final concentration of 0.3 mM) to each well.
-
Incubation: Incubate the plates for 5 hours at 37°C in a humidified incubator with 5% CO₂.
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of Chloroform:Methanol (2:1) to each well and incubate for 30 minutes to extract total lipids.
-
Collect the solvent and transfer to a new tube.
-
-
Lipid Separation:
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top.
-
Allow the plate to dry.
-
-
Quantification:
-
Identify the triglyceride band by co-spotting a non-radiolabeled triglyceride standard and visualizing with iodine vapor (in a separate lane).
-
Scrape the silica corresponding to the triglyceride band into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) for each sample to the protein concentration of a parallel well.
-
Plot the percentage of inhibition of triglyceride synthesis against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Lipid Droplet Formation Assay
This assay provides a qualitative and quantitative measure of this compound's efficacy in preventing the formation of lipid droplets, which are the primary storage organelles for triglycerides.
Protocol:
-
Cell Seeding and Treatment: Seed a suitable cell line (e.g., oleic acid-inducible lipid droplet formation model in mouse cardiac endothelial cells) on glass coverslips or in imaging-compatible plates. Treat the cells with oleic acid to induce lipid droplet formation in the presence or absence of varying concentrations of this compound.
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the lipid droplets with a fluorescent neutral lipid dye such as BODIPY 493/503 or Nile Red.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Image Analysis: Quantify the number, size, and total area of lipid droplets per cell using image analysis software.
-
Data Analysis: Plot the reduction in lipid droplet formation against the this compound concentration to determine the EC50.
Cellular Target Engagement Assay (Conceptual Framework)
NanoBRET™ Target Engagement Assay Workflow:
Principle: This assay would involve creating a fusion protein of DGAT1 and a NanoLuc® luciferase. A fluorescently labeled tracer molecule that binds to DGAT1 would be added to the cells. When the tracer is bound to the DGAT1-NanoLuc® fusion, bioluminescence resonance energy transfer (BRET) occurs. In the presence of this compound, which competes with the tracer for binding to DGAT1, the BRET signal will be reduced in a dose-dependent manner, allowing for the determination of the cellular IC50 for target engagement.
Downstream Signaling and Efficacy Readouts
Inhibition of DGAT1 by this compound not only reduces triglyceride synthesis but also impacts downstream cellular processes. Monitoring these effects can provide further evidence of the compound's efficacy.
Downstream Effects of DGAT1 Inhibition:
Assays for Downstream Efficacy:
-
Phospholipid Synthesis Assay: Measure the incorporation of a radiolabeled precursor (e.g., [³H]-choline) into phospholipids to assess the redirection of fatty acid flux.
-
Western Blot Analysis: Analyze the phosphorylation status of key proteins in the mTOR-S6K signaling pathway (e.g., p-S6K, p-S6) to determine the impact of DGAT1 inhibition on this pathway.
-
Gene Expression Analysis (qPCR): Measure the mRNA levels of PPAR target genes to assess the modulation of PPAR signaling.
Conclusion
The cellular assays described in these application notes provide a comprehensive toolkit for characterizing the potency and efficacy of this compound and other DGAT1 inhibitors. By employing a combination of direct enzyme activity assays, target engagement studies, and readouts of downstream cellular effects, researchers can gain a thorough understanding of the pharmacological properties of these compounds.
References
- 1. DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defective lipid droplet biogenesis exacerbates oleic acid-induced cellular homeostasis disruption and ferroptosis in mouse cardiac endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DGAT1-dependent lipid droplet biogenesis protects mitochondrial function during starvation-induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of DGAT1 Inhibition by Lentiviral shRNA Knockdown and AZD7687 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides.[1][2] Its role in lipid metabolism has made it an attractive therapeutic target for metabolic diseases. This document provides a detailed comparison of two common research methods for inhibiting DGAT1 activity: lentiviral short hairpin RNA (shRNA) knockdown and pharmacological inhibition with the selective inhibitor AZD7687. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting results.
Mechanisms of Action
Lentiviral shRNA Knockdown: This genetic approach utilizes a viral vector to introduce a short hairpin RNA sequence targeting the DGAT1 mRNA into cells.[3] Once transcribed, the shRNA is processed by the cell's RNA interference (RNAi) machinery, leading to the degradation of the DGAT1 mRNA and subsequent reduction in DGAT1 protein expression.[4] This method results in a sustained, long-term suppression of the target gene.[3]
This compound Treatment: this compound is a potent and selective small molecule inhibitor of DGAT1.[5] It competitively binds to the enzyme, blocking its catalytic activity and thereby preventing the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[5] This pharmacological approach offers a rapid and reversible mode of inhibition.
Comparative Data
The following tables summarize the key quantitative parameters and potential off-target effects associated with each method.
Table 1: Efficacy and Potency
| Parameter | Lentiviral shRNA Knockdown of DGAT1 | This compound Treatment |
| Mechanism | Post-transcriptional gene silencing | Reversible enzymatic inhibition |
| Target | DGAT1 mRNA | DGAT1 protein |
| Typical Efficacy | 40-99% reduction in target mRNA/protein | >75% reduction in triglyceride synthesis |
| Potency | Dependent on shRNA sequence and viral titer | IC50 for human DGAT1: 80 nM |
| Time to Effect | Days (requires transcription, translation, and protein turnover) | Minutes to hours |
| Duration of Effect | Stable and long-term (weeks to months) | Transient and reversible (hours to days) |
Table 2: Potential Off-Target Effects and Considerations
| Consideration | Lentiviral shRNA Knockdown of DGAT1 | This compound Treatment |
| Specificity | Can have off-target effects due to partial sequence homology with other mRNAs.[6] | Can have off-target effects on other enzymes, especially at higher concentrations. |
| Known Off-Targets | Potential for miRNA-like off-target effects.[7] Lentiviral vectors can alter host microRNA expression.[8] | Inhibition of acyl-CoA:cholesterol acetyltransferase (79% at 10 µM), fatty acid amide hydrolase (IC50 = 3.7 µM).[5] |
| Cellular Impact | Permanent integration into the host genome can lead to insertional mutagenesis.[7] | High concentrations can lead to cytotoxicity. |
| Control Experiments | Non-targeting shRNA control, multiple shRNA sequences targeting different regions of the gene.[3] | Vehicle control (e.g., DMSO), inactive enantiomer control if available. |
Signaling Pathways and Experimental Workflows
DGAT1 Signaling Pathway in Triglyceride Synthesis
Caption: DGAT1 catalyzes the final step in triglyceride synthesis.
Experimental Workflow: Lentiviral shRNA Knockdown
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA Interference-Mediated Knockdown of DGAT1 Decreases Triglyceride Content of Bovine Mammary Epithelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparative assessment of siRNA and shRNA off target effects: what is slowing clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lentiviral delivery of short hairpin RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for AZD7687 Intervention in Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7687 is a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme that plays a crucial role in the final step of triglyceride synthesis.[1][2] Preclinical data in animal models suggested that DGAT1 inhibition could lead to weight reduction and improved insulin sensitivity, positioning it as a potential therapeutic target for obesity and type 2 diabetes.[1][2][3] this compound was developed to test this hypothesis in humans. Clinical trials demonstrated that this compound effectively reduces postprandial triglyceride levels, confirming its mechanism of action.[1][2][4] However, its development was halted due to significant dose-dependent gastrointestinal side effects, including nausea, vomiting, and diarrhea.[1][2][4][5]
These application notes provide a framework for designing preclinical studies to investigate the effects of this compound in a diet-induced obesity (DIO) mouse model. The protocols outlined below are intended to serve as a guide for researchers to assess the efficacy and potential side effects of this compound and similar compounds in a controlled laboratory setting.
Mechanism of Action and Signaling Pathway
DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG). This is the final and committed step in the primary pathway of TG synthesis. In the small intestine, DGAT1 is essential for the absorption of dietary fats. By inhibiting DGAT1, this compound is expected to reduce the synthesis and absorption of triglycerides, thereby lowering post-meal lipid levels and potentially impacting body weight and fat accumulation.
References
- 1. Diacylglycerol acyltransferase 1 inhibition with this compound alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestine-Targeted DGAT1 Inhibition Improves Obesity and Insulin Resistance without Skin Aberrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gwasstories.com [gwasstories.com]
Troubleshooting & Optimization
Troubleshooting AZD7687 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the DGAT1 inhibitor, AZD7687, in aqueous buffers.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I've prepared my this compound solution in an aqueous buffer, but I observe precipitation. What is the likely cause and how can I fix it?
A1: Precipitation of this compound in aqueous buffers is a common issue due to its hydrophobic nature. The primary reasons are likely exceeding its aqueous solubility limit or a suboptimal buffer composition.
Troubleshooting Steps:
-
Initial Stock Solution in Organic Solvent: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to first prepare a high-concentration stock solution in 100% DMSO.
-
Working Solution Preparation: When preparing your final aqueous working solution, add the DMSO stock to your buffer dropwise while vortexing. This gradual dilution can prevent immediate precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts in your experimental system. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Co-solvents and Excipients: If direct dilution is still problematic, consider the use of co-solvents or excipients. These can significantly enhance the solubility of hydrophobic compounds in aqueous solutions. See the table below for recommended formulations.
Q2: My compound seems to dissolve initially but then crashes out of solution over time. Why is this happening?
A2: This phenomenon, known as "time-dependent precipitation," can occur due to several factors, including temperature fluctuations, changes in pH, or interactions with components of your experimental system.
Troubleshooting Steps:
-
Temperature Control: Ensure your solutions are maintained at a constant and appropriate temperature. Some compounds are less soluble at lower temperatures.
-
pH Stability: The solubility of compounds with ionizable groups can be highly pH-dependent. This compound contains a carboxylic acid moiety, suggesting its solubility will increase at a pH above its pKa. While the exact pKa is not publicly available, for a carboxylic acid, it is typically in the range of 3-5. Therefore, maintaining a buffer pH above 5 is advisable.
-
Use of Surfactants: Non-ionic surfactants like Tween-80 can help to stabilize the compound in solution and prevent aggregation.[1]
Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?
A3: Yes, adjusting the pH can be an effective strategy. Given the presence of a carboxylic acid group in this compound's structure, increasing the pH of the buffer will lead to its deprotonation, forming a more soluble carboxylate salt.
Troubleshooting Steps:
-
Select an Appropriate Buffer: Choose a buffer system that is effective in the desired pH range and compatible with your assay. Phosphate-buffered saline (PBS), Tris, or HEPES buffers are common choices.
-
Titrate the pH: After preparing your buffer, adjust the pH to a value where the carboxylic acid group is likely to be ionized (e.g., pH 7.4).
-
Verify Compound Stability: Ensure that this compound is stable at the chosen pH for the duration of your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is 100% DMSO, in which it is highly soluble.[1]
Q2: What are some established formulations to improve the aqueous solubility of this compound for in vitro experiments?
A2: Several formulations using co-solvents and solubilizing agents have been reported to be effective. The following table summarizes some of these.
| Protocol | Components | Resulting Solubility | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.80 mM) | Results in a suspended solution; may require sonication and warming.[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.80 mM) | Results in a clear solution.[1] |
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the synthesis of triglycerides.
Q4: How should I store my this compound solutions?
A4: this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one year, or at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using Co-solvents
-
Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.
-
In a sterile conical tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If precipitation occurs, warm the solution gently and/or sonicate until the suspension is uniform.[1]
Protocol 2: Preparation of this compound Working Solution using Cyclodextrin
-
Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.
-
Prepare a 20% (w/v) solution of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
-
In a sterile conical tube, add 900 µL of the 20% SBE-β-CD solution.
-
To the SBE-β-CD solution, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Vortex thoroughly to obtain a clear solution.[1]
Visualizations
Caption: The DGAT1 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for using this compound, including a troubleshooting loop for insolubility issues.
References
Technical Support Center: Mitigating AZD7687-Induced Gastrointestinal Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) toxicity in animal models treated with AZD7687, a potent and selective Diacylglycerol Acyltransferase 1 (DGAT1) inhibitor.
I. Understanding this compound and GI Toxicity
This compound is an experimental drug that has been investigated for the treatment of type 2 diabetes and obesity. Its mechanism of action involves the inhibition of DGAT1, an enzyme crucial for the final step of triglyceride synthesis in the intestine. While effective in reducing postprandial lipid levels, a significant and dose-limiting side effect observed in both human clinical trials and animal studies is gastrointestinal toxicity, primarily presenting as diarrhea.[1][2][3] This toxicity is thought to be caused by an accumulation of unabsorbed dietary fats in the intestinal lumen, leading to malabsorption, altered gut hormone secretion, and potential disruption of the intestinal barrier.
Signaling Pathway of DGAT1 Inhibition and GI Toxicity
Caption: Mechanism of this compound-induced gastrointestinal toxicity.
II. Troubleshooting Guide for GI Toxicity
This guide provides a step-by-step approach to identifying and mitigating GI toxicity in animal models receiving this compound.
Experimental Workflow for Mitigation
Caption: Troubleshooting workflow for managing this compound-induced GI toxicity.
Step 1: Confirm and Characterize GI Toxicity
-
Symptom Observation: Closely monitor animals for signs of diarrhea, including changes in fecal consistency (unformed, watery stools), soiling of the cage or perineal area, and changes in body weight or food/water intake.
-
Fecal Scoring: Implement a standardized fecal scoring system to quantify the severity of diarrhea.
| Score | Description of Feces |
| 0 | Normal, well-formed pellets |
| 1 | Soft, but still formed pellets |
| 2 | Very soft, unformed stools |
| 3 | Watery diarrhea |
-
Histopathological Analysis: In terminal studies, collect intestinal tissue (jejunum, ileum, colon) for histological examination. Look for signs of injury such as villous atrophy, crypt hyperplasia, inflammatory cell infiltration, and epithelial damage.[4][5][6][7][8]
Step 2: Implement Mitigation Strategies
Based on the severity of the observed GI toxicity, consider the following interventions, which can be used alone or in combination.
A. Dietary Modification
-
Rationale: Since this compound inhibits fat absorption, reducing the amount of dietary fat can decrease the substrate for malabsorption and subsequent diarrhea.
-
Action: Switch animals to a low-fat diet. Standard rodent chows are typically low in fat. For controlled studies, purified low-fat diets are recommended.
| Diet Type | % kcal from Fat | Typical Fat Source | Reference Diet (Example) |
| Standard Chow | ~10-15% | Mixed | - |
| Low-Fat Diet | 10% | Soybean Oil, Lard | Research Diets D12450J |
| High-Fat Diet | 45-60% | Lard, Soybean Oil | Research Diets D12451, D12492 |
-
Considerations: Allow for an acclimatization period when changing diets. Ensure the low-fat diet is isocaloric with the control diet if obesity is not a confounding factor in the study design.
B. Supportive Care Medications
-
Loperamide:
-
Mechanism: A synthetic opioid that acts on μ-opioid receptors in the myenteric plexus of the large intestine to decrease gut motility and increase fluid absorption.[9][10][11][12][13]
-
Dosage (Mouse): 5-10 mg/kg, administered orally, once or twice daily.[11]
-
Dosage (Rat): 0.1-1 mg/kg, administered orally. An ED50 of 0.082 mg/kg has been reported for castor oil-induced diarrhea.[9]
-
-
Octreotide:
-
Mechanism: A somatostatin analog that inhibits the secretion of various gastrointestinal hormones, reduces intestinal fluid secretion, and slows gut motility.[14][15][16][17][18]
-
Dosage (Rat): 100-150 µg/kg, administered subcutaneously, two to three times daily. Doses can be titrated up to 500 µg/kg.[14]
-
Dosage (Mouse): While less common, doses can be extrapolated from rat studies based on body surface area.
-
-
Budesonide:
-
Mechanism: A locally acting corticosteroid with potent anti-inflammatory effects. It may be beneficial if there is an inflammatory component to the intestinal injury.[19][20][21][22]
-
Dosage (Rat): 0.1 mg/kg/day, administered orally in divided doses, has been used to treat radiation-induced enteritis.[22]
-
C. Other Potential Interventions
-
Probiotics:
-
Rationale: Certain probiotic strains, particularly Lactobacillus and Bifidobacterium species, may help restore gut microbial balance, enhance intestinal barrier function, and modulate local immune responses.[23][24][25][26][27]
-
Considerations: The efficacy is strain-specific. Administration should typically begin before and continue throughout this compound treatment.
-
-
Bile Acid Sequestrants (e.g., Cholestyramine):
-
Rationale: If diarrhea is partly due to bile acid malabsorption, these agents can bind bile acids in the intestine and prevent their pro-secretory effects in the colon.[2][28][29][30][31]
-
Dosage (Dog): 53-75 mg/kg/day of active drug has been studied.[28][31] Dosing for rodents would need to be determined empirically.
-
III. Frequently Asked Questions (FAQs)
Q1: At what dose of this compound should I expect to see GI toxicity?
A1: Gastrointestinal toxicity is dose-dependent. In human studies, GI side effects increased with doses greater than 5 mg/day.[1] The specific dose that induces toxicity in animal models will depend on the species, strain, and diet. It is crucial to perform a dose-ranging study to establish the maximum tolerated dose (MTD) under your specific experimental conditions.
Q2: How should I prepare and administer this compound to my animals?
A2: this compound is typically formulated for oral administration. A common method is to prepare a suspension in a vehicle such as 0.5% methylcellulose or a similar suspending agent. The formulation should be administered by oral gavage at a consistent time each day. Ensure the suspension is homogenous before each administration.
Q3: Can I co-administer loperamide or other supportive care agents with this compound?
A3: Yes, supportive care agents are typically administered concomitantly with the study drug. However, it is important to consider the timing of administration. For example, loperamide could be given 30-60 minutes before this compound. It is essential to have a control group that receives this compound without the supportive care agent to understand the true efficacy of the mitigation strategy.
Q4: Will mitigating the GI toxicity affect the efficacy of this compound?
A4: This is a critical consideration. Mitigation strategies should ideally not interfere with the mechanism of action of this compound.
-
Dietary modification: A low-fat diet is unlikely to affect the inhibitory action of this compound on DGAT1 but will reduce the substrate for the intended pharmacological effect on postprandial triglycerides. This should be taken into account when interpreting efficacy data.
-
Supportive care: Loperamide and octreotide act on gut motility and secretion and are not expected to directly interfere with DGAT1 inhibition. However, by altering transit time, they could potentially affect the absorption and pharmacokinetics of this compound. Pharmacokinetic studies are recommended if this is a concern.
Q5: How do I perform a histological assessment of intestinal injury?
A5:
-
Tissue Collection: At necropsy, carefully excise sections of the duodenum, jejunum, ileum, and colon.
-
Fixation: Fix the tissues in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the tissues through a series of graded alcohols and embed in paraffin.
-
Sectioning and Staining: Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A veterinary pathologist should evaluate the slides for features such as villus length and morphology, crypt depth, epithelial integrity, and the presence and type of inflammatory cell infiltrates. A semi-quantitative scoring system can be used to compare injury between groups.[4][5][6][7][8]
Q6: Are there any alternative animal models that are less susceptible to this compound-induced GI toxicity?
A6: While most rodent models are likely to exhibit some degree of GI toxicity with DGAT1 inhibitors, the severity may vary between species and strains. For example, DGAT1 knockout mice are reported to be healthy, suggesting that compensatory mechanisms may exist.[32] However, the acute pharmacological inhibition with a compound like this compound may produce a more severe phenotype. If the primary research question is not dependent on a specific model of diet-induced obesity, exploring different strains could be an option.
IV. Experimental Protocols
Protocol 1: Assessment of Diarrhea in Mice
-
Animal Housing: House mice individually in cages with a wire mesh floor over an absorbent paper liner to allow for easy collection and observation of feces.[33][34]
-
Daily Monitoring: At least once daily, and more frequently after the onset of symptoms, observe the animals and the cage liner.
-
Fecal Scoring: Score the consistency of the feces using the 0-3 scale described in the troubleshooting guide. Record the number of fecal pellets and the number of watery spots.
-
Body Weight and Food/Water Intake: Measure and record the body weight and food and water consumption of each animal daily.
-
Data Analysis: Compare the average daily diarrhea score, body weight change, and food/water intake between treatment groups.
Protocol 2: Low-Fat Diet Intervention in a Mouse Model
-
Diet Selection: Choose a purified low-fat diet (e.g., 10% kcal from fat) and a corresponding high-fat control diet (e.g., 45% or 60% kcal from fat) from a commercial vendor (e.g., Research Diets, Envigo).[32][35][36][37][38]
-
Acclimatization: Upon arrival, acclimate the mice to the standard chow for at least one week.
-
Dietary Intervention:
-
Prophylactic: Start the low-fat diet one week before initiating this compound treatment.
-
Therapeutic: Switch to the low-fat diet upon the first signs of GI toxicity.
-
-
This compound Administration: Administer this compound via oral gavage at the predetermined dose and schedule.
-
Monitoring: Conduct daily monitoring for diarrhea and changes in body weight as described in Protocol 1.
-
Efficacy Assessment: Measure relevant efficacy endpoints, such as postprandial triglyceride levels, bearing in mind the influence of the low-fat diet on this parameter.
Protocol 3: Loperamide Co-administration in a Rat Model of this compound-induced Diarrhea
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats.
-
Group Allocation:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: this compound + Loperamide
-
Group 4: Loperamide alone
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Prepare loperamide in a suitable vehicle (e.g., water or saline).
-
Administer loperamide (e.g., 0.5 mg/kg) orally 30-60 minutes before the oral administration of this compound.
-
-
Monitoring: Assess diarrhea severity, body weight, and other relevant clinical signs daily.
-
Data Collection and Analysis: Collect fecal samples for scoring and analysis. At the end of the study, collect blood for pharmacokinetic analysis and intestinal tissues for histopathology. Analyze the data to determine if loperamide administration reduces the severity of diarrhea without significantly altering the exposure or efficacy of this compound.
References
- 1. Elobixibat - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early histological features of small intestinal injury induced by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histological Analysis of Murine Colitis Induced by Dextran Sulfate Sodium of Different Molecular Weights [jstage.jst.go.jp]
- 7. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Pharmacological studies of loperamide, an anti-diarrheal agent. I. Effects on diarrhea induced by castor oil and prostaglandin E. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. droracle.ai [droracle.ai]
- 15. drugs.com [drugs.com]
- 16. researchgate.net [researchgate.net]
- 17. reference.medscape.com [reference.medscape.com]
- 18. Octreotide (injection route, intramuscular route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 19. researchgate.net [researchgate.net]
- 20. A budesonide prodrug accelerates treatment of colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Budesonide, an anti-inflammatory drug, exacerbate clostridioides difficile colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prophylactic and therapeutic effects of oral budesonide for acute radiation-induced enteritis and colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. examine.com [examine.com]
- 24. Probiotics and Probiotic-like Agents against Chemotherapy-Induced Intestinal Mucositis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effects of Probiotics on Chemotherapy-induced Diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ESMO 2018: Multi-strain probiotic reduces chemotherapy-induced diarrhoea - ecancer [ecancer.org]
- 27. Probiotics to prevent gastrointestinal toxicity from cancer therapy: An interpretive review and call to action - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Orally administered cholestyramine increases fecal bile acid excretion in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cholestyramine decreases apparent total tract macronutrient digestibility and alters fecal characteristics and metabolites of healthy adult dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cholestyramine alters bile acid amounts and the expression of cholesterol-related genes in rabbit intestinal and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. avmajournals.avma.org [avmajournals.avma.org]
- 32. Modeling the Western Diet for Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. mdpi.com [mdpi.com]
- 37. Low fat diets increase survival of a mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Composition of Dietary Fat Source Shapes Gut Microbiota Architecture and Alters Host Inflammatory Mediators in Mouse Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected off-target effects of AZD7687 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected off-target and on-target adverse effects of AZD7687 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, selective, and reversible inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1).[1] DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[2][3] By inhibiting DGAT1 in the gastrointestinal tract, this compound reduces the absorption of dietary fats, leading to a decrease in postprandial triglyceride levels.[3][4]
Q2: We are observing significant gastrointestinal (GI) distress (nausea, vomiting, diarrhea) in our animal models or human subjects. Is this an expected off-target effect?
These gastrointestinal symptoms are not considered off-target effects but rather are a direct consequence of the on-target inhibition of DGAT1 in the gut.[2][4] Clinical trials in humans have shown a clear dose-dependent relationship between this compound administration and the incidence of nausea, vomiting, and diarrhea.[2][3][5] These adverse events are often the dose-limiting factor in studies.[2]
Q3: Our experimental results show that the GI side effects of this compound are more pronounced with a high-fat diet. Why is this?
This is a well-documented phenomenon. The inhibition of DGAT1 prevents the efficient re-synthesis of triglycerides within enterocytes, leading to an accumulation of fatty acids and monoacylglycerols in the intestinal lumen. This disruption of lipid handling is exacerbated by a high-fat meal, leading to more severe GI side effects.[2][3] Studies have shown that lowering the fat content of a meal can reduce the frequency of these symptoms.[2]
Q4: We have observed unexpected skin-related phenotypes, such as hair loss and changes to the skin, in our long-term animal studies. Is this a known effect of this compound?
Yes, prolonged administration of this compound in mice has been shown to cause sebaceous gland atrophy and alopecia (hair loss).[1] This is consistent with the phenotype observed in DGAT1 knockout mice and is considered an on-target effect of sustained DGAT1 inhibition in the skin.[1] These effects were found to be dose- and time-dependent and reversible upon cessation of treatment.[1]
Q5: Are there any known off-target enzyme or receptor interactions for this compound?
While this compound is a selective inhibitor of DGAT1, in vitro assays have shown some activity against other targets at higher concentrations. These include:
-
Acyl-CoA:cholesterol acetyltransferase (ACAT)
-
Fatty acid amide hydrolase (FAAH)
-
Muscarinic M2 receptor
-
Phosphodiesterase PDE10A1[1]
It is important to consider these potential off-target interactions when interpreting unexpected results, especially at high concentrations of the compound.
Troubleshooting Guides
Issue: Severe Gastrointestinal Adverse Events
Symptoms: Nausea, vomiting, diarrhea, and abdominal cramping in study subjects.
Possible Causes:
-
High Dose of this compound: GI side effects are strongly dose-dependent.[2][5]
-
High-Fat Diet: Concomitant administration with a high-fat meal exacerbates GI intolerance.[2]
-
Individual Sensitivity: There may be inter-individual differences in susceptibility to the GI effects of DGAT1 inhibition.
Troubleshooting Steps:
-
Dose Reduction: If the experimental design allows, consider reducing the dose of this compound.
-
Dietary Modification: Reduce the fat content of the diet administered alongside the compound. Clinical data suggests that lowering the fat content from 60% to 45% or 30% can decrease the frequency of GI symptoms.[2]
-
Staggered Dosing: In multiple-dose studies, a gradual dose escalation may help to improve tolerability.
-
Monitor Fluid and Electrolyte Balance: In cases of severe diarrhea or vomiting, ensure adequate hydration and monitor electrolyte levels.
Issue: Unexpected Phenotypes in Non-GI Tissues
Symptoms: Skin lesions, hair loss, or other unexpected systemic effects in animal models.
Possible Causes:
-
On-Target Skin Effects: As noted, prolonged DGAT1 inhibition can lead to sebaceous gland atrophy and alopecia.[1]
-
Potential Off-Target Effects: At higher concentrations, the compound may be interacting with other enzymes or receptors.[1]
-
Metabolic Disruption: Chronic alteration of lipid metabolism may have unforeseen systemic consequences.
Troubleshooting Steps:
-
Histopathological Analysis: Conduct a thorough histological examination of the affected tissues to characterize the changes.
-
Dose-Response Assessment: Determine if the observed phenotype is dose-dependent.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate tissue-specific drug concentrations with the observed effects to differentiate between on-target and potential off-target mechanisms.
-
Review Literature on DGAT1 Knockout Models: Compare the observed phenotype with published data on DGAT1 knockout animals to assess the likelihood of an on-target effect.[1]
Data from Clinical and Preclinical Studies
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 |
| DGAT1 | Human | 80 nM |
| DGAT1 | Mouse | ~100 nM |
| DGAT1 | Dog | ~60 nM |
| Acyl-CoA:cholesterol acetyltransferase (ACAT) | Not Specified | 79% inhibition at 10 µM |
| Fatty acid amide hydrolase (FAAH) | Not Specified | 3.7 µM |
| Muscarinic M2 receptor | Not Specified | 80.5 µM |
| Phosphodiesterase PDE10A1 | Not Specified | 5.5 µM |
(Data sourced from MedchemExpress)[1]
Table 2: Summary of Clinical Trial Findings for this compound
| Study Phase | Population | Dosing Regimen | Key Findings | Gastrointestinal Side Effects |
| Phase 1 (Single Dose) | 80 healthy male subjects | Single ascending doses (1-60 mg) | >75% reduction in postprandial triglyceride AUC at doses ≥5 mg.[2] | Dose-dependent nausea, vomiting, and diarrhea.[2] |
| Phase 1 (Multiple Doses) | 62 overweight/obese men | Multiple doses (1-20 mg/day for 1 week) | Dose-dependent reductions in postprandial triglycerides. Significant increases in GLP-1 and PYY at doses ≥5 mg.[5] | Increased with doses >5 mg/day; 11 out of 18 participants discontinued due to diarrhea.[5] |
Experimental Protocols
Protocol 1: Assessment of Postprandial Triglyceride Excursion in Humans
This protocol is a summarized representation based on published clinical trial methodologies.[2][5]
-
Subject Enrollment: Healthy male subjects, or overweight/obese male subjects, are enrolled after providing informed consent.
-
Baseline Measurement: After an overnight fast, a baseline blood sample is collected.
-
Standardized Meal: Subjects consume a standardized meal with a defined fat content (e.g., 60% or 45% fat).
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., every hour for 8 hours) post-meal to measure serum triglyceride levels.
-
Washout Period: A suitable washout period is allowed before the next phase of the study.
-
Drug Administration: Subjects receive a single oral dose of this compound or placebo.
-
Repeat Meal Challenge: The standardized meal challenge and subsequent blood sampling are repeated after drug administration.
-
Data Analysis: The area under the curve (AUC) for postprandial triglyceride excursion is calculated and compared between baseline and post-dose, and between the this compound and placebo groups.
Visualizations
Caption: Mechanism of this compound action in an intestinal enterocyte.
Caption: Clinical trial workflow for assessing this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gwasstories.com [gwasstories.com]
- 5. Diacylglycerol acyltransferase 1 inhibition with this compound alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing AZD7687 concentration for maximal DGAT1 inhibition in vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of AZD7687 for in vitro diacylglycerol acyltransferase 1 (DGAT1) inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and reversible inhibitor of diacylglycerol acyltransferase 1 (DGAT1).[1] DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[2][3] By inhibiting DGAT1, this compound blocks the formation of triglycerides from diacylglycerol and acyl-CoA.[4]
Q2: What are the reported IC50 values for this compound against DGAT1?
A2: The half-maximal inhibitory concentration (IC50) of this compound for DGAT1 varies depending on the species and tissue. In in vitro assays with recombinant enzymes, the approximate IC50 values are:
In assays using human tissue microsomes, the IC50 values are:
Q3: Is this compound selective for DGAT1?
A3: this compound is highly selective for DGAT1. It shows over 400-fold selectivity against human acyl-CoA:cholesterol acyltransferase 1 (ACAT1).[5] However, at higher concentrations, some off-target activity has been observed. For instance, it can inhibit fatty acid amide hydrolase (FAAH) with an IC50 of 3.7 µM and phosphodiesterase PDE10A1 with an IC50 of 5.5 µM.[1] It also shows 79% inhibition of acyl-CoA:cholesterol acetyltransferase at a concentration of 10 μM.[1][5]
Q4: What is the primary in vitro application of this compound?
A4: The primary in vitro application of this compound is to study the role of DGAT1 in triglyceride synthesis and lipid metabolism in various cell and tissue models. It is often used in research related to type 2 diabetes and obesity.[1]
Data Presentation
Table 1: In Vitro Potency of this compound against DGAT1
| Enzyme Source | Species | IC50 (nM) | Reference |
| Recombinant DGAT1 | Human | 80 | [1] |
| Recombinant DGAT1 | Mouse | 100 | [1] |
| Recombinant DGAT1 | Dog | 60 | [1] |
| Liver Microsomes | Human | 70 | [5] |
| Adipose Tissue | Human | 10 | [5] |
Experimental Protocols
Cell-Free DGAT1 Inhibition Assay using Microsomes
This protocol is adapted from a method using human small intestinal microsomes as the enzyme source.[6]
Materials:
-
Human small intestinal microsomes (or other tissue microsomes)
-
This compound
-
Dioleoyl glycerol (substrate)
-
Palmitoleoyl Coenzyme A (CoA) (substrate)
-
Tris-HCl buffer
-
MgCl2
-
Bovine Serum Albumin (BSA)
-
DMSO (for dissolving inhibitor)
-
Extraction solvent (e.g., isopropanol:dichloromethane (1:1 v/v) with 2.4% formic acid)
-
Internal standard (e.g., glyceryl triolein)
Procedure:
-
Prepare Substrate Solutions:
-
Prepare Microsome Suspension:
-
Dilute the microsomes to a final concentration of 25 µg/mL with a buffer containing 3.5 mg/mL BSA in Tris-MgCl2 buffer.[6]
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to achieve the desired final concentrations for the assay.
-
-
Assay Reaction:
-
Incubation:
-
Incubate the reaction mixture in a 37°C water bath for 60 minutes.[6]
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 1 mL of the extraction solvent containing the internal standard.[6]
-
Vortex the tubes to ensure thorough mixing.
-
-
Analysis:
-
Analyze the formation of the triglyceride product (e.g., using LC-MS).
-
Calculate the percentage of DGAT1 inhibition for each this compound concentration relative to the DMSO control.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | DGAT1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
AZD7687 Technical Support Center: Troubleshooting Long-Term Cell Culture Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals using AZD7687 in long-term cell culture experiments. While specific data on the long-term stability of this compound in cell culture media is not extensively published, this guide offers troubleshooting strategies and best practices based on general principles of small molecule stability and cell culture.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: Based on manufacturer recommendations, stock solutions of this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
| Storage Temperature | Recommended Storage Period |
| -20°C | 1 year[1] |
| -80°C | 2 years[1] |
Q2: How stable is this compound in cell culture media at 37°C?
A2: There is currently no publicly available data specifically detailing the half-life or degradation rate of this compound in cell culture media at 37°C. The stability of a compound in culture can be influenced by factors such as media composition, pH, and exposure to light.[2][3] For long-term experiments, it may be necessary to replenish the media with freshly diluted this compound periodically.
Q3: Can I pre-mix this compound into my cell culture media for long-term storage?
A3: It is generally not recommended to store cell culture media containing small molecule inhibitors for extended periods. The stability of the compound can be compromised, and components of the media can degrade over time, affecting experimental results.[2][3] It is best practice to add freshly diluted this compound to the media immediately before use.
Q4: What is the mechanism of action for this compound?
A4: this compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][4][5] DGAT1 is a key enzyme in the synthesis of triglycerides.[4][5] By inhibiting DGAT1, this compound blocks the final step in triglyceride assembly.
Figure 1: Mechanism of action of this compound as a DGAT1 inhibitor.
Troubleshooting Guide
This guide addresses potential issues that may arise during long-term cell culture experiments with this compound.
Q1: I am observing a decrease in the inhibitory effect of this compound over several days in my cell culture. What could be the cause?
A1: A decline in efficacy over time could be due to several factors:
-
Compound Degradation: this compound may be degrading in the cell culture medium at 37°C.
-
Cellular Metabolism: The cells themselves may be metabolizing the compound.
-
Increased Cell Number: As cells proliferate, the effective concentration of the inhibitor per cell may decrease.
Troubleshooting Steps:
-
Replenish Media: Replace the culture media with fresh media containing this compound every 24-48 hours.
-
Assess Stability: Conduct a stability study to determine the half-life of this compound in your specific cell culture conditions (see Experimental Protocols section).
-
Control for Cell Density: Ensure that your initial seeding density and final cell confluency are consistent across experiments.
Figure 2: Troubleshooting workflow for decreased this compound efficacy.
Q2: I am seeing inconsistent results between experiments. What are the potential sources of variability?
A2: Inconsistent results can stem from several sources:
-
Stock Solution Integrity: Repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Media Variability: Different batches of serum or media can affect compound activity and cell growth.[6]
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to ambient light.[2][3]
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid freeze-thaw cycles.
-
Use Consistent Reagent Batches: Whenever possible, use the same lot of media, serum, and other reagents for a set of related experiments.
-
Protect from Light: Minimize the exposure of your stock solutions and media containing this compound to light.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
Objective: To quantify the concentration of active this compound in cell culture media over time at 37°C.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
LC-MS/MS or a suitable analytical method for quantifying this compound
-
Control cells for a functional assay
Methodology:
-
Preparation:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Dispense aliquots of this solution into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 24, 48, 72 hours).
-
-
Incubation:
-
Place the tubes in a 37°C incubator.
-
At each designated time point, remove one tube and immediately store it at -80°C until analysis. The T=0 sample should be frozen immediately without incubation.
-
-
Quantification (LC-MS/MS):
-
Thaw the samples and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Plot the concentration of this compound versus time to determine its degradation rate and half-life in the media.
-
-
Functional Validation (Optional but Recommended):
-
At each time point, add an aliquot of the incubated media containing this compound to a fresh cell culture.
-
After a predetermined incubation period, assess the biological activity of the compound (e.g., by measuring triglyceride synthesis).
-
Compare the functional activity with the concentration data from the LC-MS/MS analysis.
-
Data Presentation:
The results of the stability study can be summarized in a table.
| Time (hours) | This compound Concentration (µM) by LC-MS/MS | Biological Activity (% Inhibition) |
| 0 | Initial Concentration | Initial Inhibition |
| 4 | Concentration at 4h | Inhibition at 4h |
| 8 | Concentration at 8h | Inhibition at 8h |
| 24 | Concentration at 24h | Inhibition at 24h |
| 48 | Concentration at 48h | Inhibition at 48h |
| 72 | Concentration at 72h | Inhibition at 72h |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. nucleusbiologics.com [nucleusbiologics.com]
- 4. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proof of mechanism for the DGAT1 inhibitor this compound : results from a first-time-in-human single-dose study [diva-portal.org]
- 6. mdpi.com [mdpi.com]
Addressing variability in animal response to AZD7687 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Diacylglycerol Acyltransferase 1 (DGAT1) inhibitor, AZD7687. The information provided is intended to help address the variability in animal responses observed during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the final step of triglyceride synthesis. By inhibiting DGAT1 in the gut, this compound reduces the absorption of dietary fats, leading to a decrease in post-meal blood triglyceride levels.
Q2: What are the primary reasons for the observed variability in animal response to this compound?
A2: The variability in animal response to this compound can be attributed to several factors, including:
-
Dose and Diet: The gastrointestinal (GI) side effects of this compound are dose-dependent and are significantly influenced by the fat content of the diet.[1][2][3]
-
Species-Specific Metabolism: As with many xenobiotics, the metabolism and pharmacokinetics of this compound can vary significantly between different animal species, leading to different plasma exposure levels and durations of action.
-
Animal Model: The specific animal model being used (e.g., mouse strain, disease model) can influence the therapeutic and adverse effects of the compound.
-
Formulation and Administration: The vehicle used to formulate this compound and the method of administration (e.g., oral gavage) can impact its solubility, absorption, and bioavailability.
Q3: What are the most common side effects observed with this compound treatment in animal studies?
A3: The most prominent side effects are gastrointestinal in nature and are a direct consequence of the drug's mechanism of action. These include nausea, vomiting, and diarrhea.[1][2][3] These side effects are dose-dependent and are exacerbated by high-fat diets.
Troubleshooting Guides
Issue 1: High Variability in Efficacy Data (e.g., inconsistent reduction in postprandial triglycerides)
This guide will help you troubleshoot inconsistent results in efficacy studies, such as the Oral Lipid Tolerance Test (OLTT).
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Ensure accurate and consistent oral gavage technique. - Verify the concentration and homogeneity of the this compound formulation before each administration. |
| Variable Food Intake | - Standardize the fasting period before the OLTT. A 12-hour fast is common for mice.[4] - Ensure all animals have free access to water during fasting. |
| Dietary Fat Content | - Use a standardized lipid source and volume for the oral lipid challenge. Soybean oil is a commonly used lipid source.[5] - Ensure the fat content of the maintenance diet is consistent across all experimental groups. |
| Animal Stress | - Acclimatize animals to handling and the gavage procedure to minimize stress-induced variability. - Consider using a less stressful oral dosing method if possible. |
| Pharmacokinetic Variability | - If feasible, include satellite groups for pharmacokinetic analysis to correlate drug exposure with efficacy. |
Issue 2: Severe Gastrointestinal Side Effects (Diarrhea, Weight Loss)
This guide provides steps to mitigate the common GI-related adverse effects of this compound.
| Potential Cause | Troubleshooting Steps |
| High Dose | - Perform a dose-ranging study to identify the maximum tolerated dose (MTD) in your specific animal model. - Start with lower doses and titrate up to the desired therapeutic level. |
| High-Fat Diet | - Reduce the fat content of the diet. Studies in humans have shown that lowering dietary fat can reduce the frequency of GI symptoms.[1][3] |
| Formulation Issues | - Ensure the formulation is well-tolerated. Some vehicles can cause GI irritation. - Consider alternative formulations if the vehicle is suspected to contribute to the side effects. |
| Dehydration | - Monitor animals for signs of dehydration, especially if diarrhea is present. - Provide hydration support (e.g., subcutaneous fluids) if necessary. |
Experimental Protocols
Oral Lipid Tolerance Test (OLTT) in Mice
This protocol is adapted from preclinical studies with this compound.[5]
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% Carboxymethylcellulose [CMC])
-
Lipid emulsion (e.g., 20% soybean oil)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
Procedure:
-
Fast male ICR mice (approximately 25g) for 12-14 hours with free access to water.
-
Prepare the this compound formulation in the chosen vehicle. A common formulation is a suspension in 0.5% CMC.
-
Administer the this compound formulation or vehicle control to the mice via oral gavage at the desired doses (e.g., 0.1, 1, or 3 mg/kg).
-
Thirty minutes after this compound administration, administer the lipid emulsion (e.g., 20% soybean oil) at a volume of 10 mL/kg via oral gavage.
-
Collect blood samples at baseline (pre-dose) and at specified time points post-lipid administration (e.g., 0.5, 1.5, 2.5, 3.5, and 4.5 hours).
-
Process the blood samples to obtain plasma or serum.
-
Analyze the plasma/serum for triglyceride concentrations.
This compound Formulation for Oral Gavage
The following are example protocols for preparing this compound for in vivo studies.
Suspension Formulation:
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Procedure:
-
Dissolve this compound in DMSO.
-
Add PEG300 and mix.
-
Add Tween-80 and mix.
-
Add saline to the final volume and mix thoroughly. This protocol can yield a suspended solution of 2.5 mg/mL. Ultrasonic warming may be needed to aid dissolution.
-
Clear Solution Formulation:
-
Vehicle: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Procedure:
-
Dissolve this compound in DMSO.
-
Add the 20% SBE-β-CD in saline solution and mix. This protocol can yield a clear solution of ≥ 2.5 mg/mL.
-
Data Presentation
Table 1: this compound IC50 Values Across Species
| Species | DGAT1 IC50 (nM) |
| Human | 80 |
| Mouse | ~100 |
| Dog | ~60 |
Data from in vitro recombinant enzyme assays.
Table 2: Summary of this compound Dosing in an Oral Lipid Tolerance Test (OLTT) in Rodents
| Species | Dose (mg/kg) | Vehicle | Lipid Challenge |
| Mouse | 0.1, 1, 3 | 0.5% CMC | 20% Soybean Oil (10 mL/kg) |
| Rat | 0.1, 0.3, 3 | HPMC/Tween | Corn Oil (5 mL/kg) |
Data compiled from published preclinical studies.[5]
Visualizations
Caption: Mechanism of action of this compound in an intestinal enterocyte.
Caption: A logical workflow for troubleshooting variability in this compound animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Diacylglycerol acyltransferase 1 inhibition with this compound alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Evolving data analysis of an Oral Lipid Tolerance Test toward the standard for the Oral Glucose Tolerance Test: Cross species modeling effects of this compound on plasma triacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
How to control for AZD7687 vehicle effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the DGAT1 inhibitor, AZD7687. The following information is designed to help control for potential vehicle effects in both in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound in in vitro experiments?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO at concentrations of 50 mg/mL or higher.
Q2: What is the maximum final concentration of DMSO that should be used in cell-based assays?
To minimize cytotoxic effects, it is crucial to maintain a low final concentration of DMSO in your cell culture medium. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, primary cells are often more sensitive. It is best practice to keep the final DMSO concentration at or below 0.1% to ensure cell viability and minimize off-target effects. A dose-response curve for DMSO on your specific cell line is recommended to determine the optimal concentration.
Q3: What are the recommended vehicle formulations for in vivo administration of this compound?
Two common vehicle formulations for oral and intraperitoneal administration of this compound have been established:
-
Suspended Solution: A formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used to achieve a suspended solution of this compound.
-
Clear Solution: For a clear solution, a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) is recommended.
Q4: How should I prepare the in vivo vehicle formulations?
It is critical to add and thoroughly mix each solvent one by one. For the suspended solution, ultrasonic warming may be necessary to aid dissolution.
Q5: What is the appropriate vehicle control for my experiments?
The vehicle control group should receive the identical formulation as the this compound-treated group, but without the active compound. This is essential to differentiate the pharmacological effects of this compound from any biological effects of the vehicle components themselves.
Troubleshooting Guide
Issue 1: I am observing unexpected effects in my vehicle-treated control group in my in vivo study.
Potential Cause: The individual components of the vehicle may have their own biological effects.
Troubleshooting Steps:
-
Review Vehicle Component Effects: Be aware of the potential effects of each component in your chosen vehicle.
-
DMSO: Can have anti-inflammatory and analgesic effects.
-
PEG300: Generally has low toxicity but can cause local tissue irritation at the injection site.
-
Tween-80: Can affect the absorption of other substances and at high concentrations, may impact locomotor activity.
-
SBE-β-CD (Sulfobutyl ether beta-cyclodextrin): Can interact with cell membranes and extract cholesterol.
-
-
Lower the Concentration of Excipients: If possible, try to reduce the percentage of co-solvents in your vehicle formulation.
-
Alternative Vehicle: Consider testing an alternative vehicle formulation. For some DGAT1 inhibitors, an aqueous solution of 0.5% w/v hydroxypropylmethylcellulose has been used.
Issue 2: My in vitro results are inconsistent, or I am seeing high cell death even at low concentrations of this compound.
Potential Cause: The final concentration of DMSO in your cell culture medium may be too high, leading to cytotoxicity.
Troubleshooting Steps:
-
Calculate Final DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration in your wells is at a non-toxic level (ideally ≤ 0.1%).
-
Run a DMSO Toxicity Curve: Perform a dose-response experiment with just the vehicle (DMSO) on your cells to determine the maximum tolerated concentration.
-
Prepare Fresh Stock Solutions: Ensure your this compound stock solution in DMSO is fresh. Hygroscopic DMSO can affect the solubility of the compound.
Data Summary
Table 1: Recommended Vehicle Formulations for this compound
| Application | Vehicle Composition | Final State | Administration Route |
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suspended Solution | Oral, Intraperitoneal |
| In Vivo | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Clear Solution | Oral, Intraperitoneal |
| In Vitro | DMSO | Stock Solution | N/A |
Table 2: General Recommendations for Final DMSO Concentration in In Vitro Assays
| Cell Type | Recommended Max. Final DMSO Concentration |
| Most Cell Lines | ≤ 0.5% |
| Primary Cells | ≤ 0.1% |
| General Best Practice | ≤ 0.1% |
Experimental Protocols & Visualizations
DGAT1 Signaling Pathway and Inhibition by this compound
This compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). This enzyme catalyzes the final step in triglyceride synthesis. By blocking DGAT1, this compound prevents the formation of triglycerides from diacylglycerol and fatty acyl-CoA.
Experimental Workflow: In Vivo Study with this compound
A typical workflow for an in vivo experiment investigating the effects of this compound involves careful preparation of the dosing solution and the inclusion of a proper vehicle control group.
Logical Relationship: Importance of the Vehicle Control
The use of a vehicle control is fundamental to correctly attribute the observed experimental outcomes to the pharmacological action of this compound.
Overcoming compensatory mechanisms to AZD7687 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding experiments involving the DGAT1 inhibitor, AZD7687.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and reversible inhibitor of diacylglycerol acyltransferase 1 (DGAT1).[1] DGAT1 is a key enzyme that catalyzes the final step in the synthesis of triglycerides from diacylglycerol and acyl-CoA.[2][3] By inhibiting DGAT1, particularly in the gut, this compound reduces the absorption and subsequent excursion of dietary fats (triglycerides) into the bloodstream after a meal.[2][3]
Q2: What are the expected phenotypic outcomes of DGAT1 inhibition by this compound in preclinical models?
A2: In preclinical mouse models, prolonged pharmacological inhibition of DGAT1 with this compound has been shown to induce sebaceous gland atrophy and alopecia (hair loss).[1] These effects were observed to be dose- and time-dependent and were reversible upon cessation of treatment.[1] DGAT1 knockout mice have also shown resistance to diet-induced obesity and glucose intolerance.[4]
Q3: What were the key findings from the first-in-human clinical studies of this compound?
A3: The initial single ascending dose study in healthy male subjects demonstrated that this compound effectively reduces postprandial triglyceride excursion, providing proof of mechanism for gut DGAT1 inhibition.[2] A dose-dependent reduction in postprandial serum triglycerides was observed, with doses of 5 mg and higher leading to a greater than 75% decrease in incremental TAG AUC (Area Under the Curve) following a high-fat meal.[2][3]
Q4: What are the major challenges and side effects associated with this compound treatment?
A4: The primary challenge and dose-limiting factor for this compound is the occurrence of gastrointestinal (GI) side effects, including nausea, vomiting, and particularly diarrhea.[2][4][5] These adverse events were dose-dependent and became more frequent and severe at doses above 5 mg/day, leading to a high rate of discontinuation in clinical trials.[4][5] This narrow therapeutic window has been a significant barrier to its clinical development.[4][5]
Troubleshooting Guide
Problem: High incidence of gastrointestinal side effects (nausea, vomiting, diarrhea) in animal models or human subjects.
Potential Cause: This is a known, on-target effect of DGAT1 inhibition in the gut. The accumulation of unabsorbed dietary fat is a likely contributor to these adverse events.
Suggested Solution:
-
Dietary Fat Modification: Reducing the fat content of the diet is the most effective strategy to mitigate the GI side effects of this compound.[2][3] Clinical data shows that lowering the fat content of a standardized meal from 60% to 45% or 30% gradually reduces the frequency of these symptoms at a given dose.[2][3]
-
Dose Titration: A careful dose escalation strategy may help to identify a tolerable dose in your experimental model. Begin with lower doses and gradually increase while monitoring for the onset of GI symptoms.
Problem: Lack of a clear therapeutic window in our experimental model.
Potential Cause: The efficacy of this compound in reducing triglyceride absorption may be intrinsically linked to the GI side effects, making it difficult to separate the desired pharmacological effect from the adverse events.
Suggested Solution:
-
Combination Therapy Exploration: While not specifically documented for this compound, exploring combination therapies could be a research avenue. For example, co-administration with agents that can help manage diarrhea or improve fat absorption through alternative pathways could be investigated. However, this is speculative and would require significant experimental validation.
-
Focus on Localized Delivery: For preclinical research, investigating formulations that restrict the drug's action to a specific segment of the intestine might be a strategy to explore, although this is a complex undertaking.
Data from Clinical Studies
Table 1: Summary of this compound Single Ascending Dose Study
| Dose of this compound | Number of Subjects | Key Pharmacodynamic Effect (Postprandial TAG AUC reduction) | Incidence of GI Side Effects |
| 1 mg - <5 mg | Multiple Cohorts | Moderate reduction | Lower incidence |
| ≥5 mg | Multiple Cohorts | >75% reduction from baseline (p < 0.0001 vs. placebo)[2][3] | Increased incidence of nausea, vomiting, and diarrhea[2][3] |
| >20 mg | Multiple Cohorts | Not fully assessed due to tolerability | Dose escalation limited by GI side effects[2] |
Table 2: Summary of this compound Multiple Dose Study (1-week treatment)
| Dose of this compound | Number of Subjects | Key Pharmacodynamic Effect (Postprandial TAG reduction) | Participant Discontinuation due to Diarrhea |
| 1 mg/day | 6 | Not significant | 0/6 |
| 2.5 mg/day | 6 | Not significant | 0/6 |
| 5 mg/day | 6 | Dose-dependent reductions (p < 0.01 vs. placebo)[5] | Not specified, but side effects increased >5 mg/day[5] |
| 10 mg/day | 12 | Dose-dependent reductions (p < 0.01 vs. placebo)[5] | 11/18 participants at doses >5 mg/day discontinued[5] |
| 20 mg/day | 6 | Dose-dependent reductions (p < 0.01 vs. placebo)[5] | 11/18 participants at doses >5 mg/day discontinued[5] |
Experimental Protocols
Protocol 1: Assessment of Postprandial Triglyceride Excursion in Humans
This protocol is based on the methodology used in the first-in-human study of this compound.[2]
-
Subject Population: Healthy male subjects.
-
Study Design: Double-blind, placebo-controlled, single ascending dose.
-
Procedure: a. Subjects undergo a baseline assessment. b. A standardized mixed meal with a high fat content (e.g., 60%) is administered. c. Blood samples are collected serially over 8 hours to measure serum triglyceride (TAG) concentrations. d. A single oral dose of this compound or placebo is administered. e. After a washout period, the standardized mixed meal challenge is repeated, and post-dose blood samples are collected over 8 hours.
-
Data Analysis: The incremental Area Under the Curve (AUC) for serum TAG is calculated for both baseline and post-dose periods to determine the percentage reduction.
Visualizations
Caption: Mechanism of this compound action in an intestinal enterocyte.
Caption: Workflow for a single-dose clinical study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gwasstories.com [gwasstories.com]
- 5. Diacylglycerol acyltransferase 1 inhibition with this compound alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing AZD7687 powder
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing AZD7687 powder.
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: How should I store the solid this compound powder?
A1: Solid this compound powder should be stored at -20°C.[1][2] For short-term storage, 4°C is acceptable for up to 6 months.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term stability, it is recommended to store these aliquots at -80°C, where they can be stable for up to 2 years.[4] For shorter-term storage, -20°C is suitable for up to 1 year.[4]
Handling and Safety
Q3: What personal protective equipment (PPE) should I use when handling this compound powder?
A3: When handling this compound powder, it is essential to use appropriate personal protective equipment. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. If there is a risk of generating dust, a NIOSH-approved respirator is recommended. All handling of the powder should be performed in a well-ventilated area, preferably in a chemical fume hood.
Q4: How should I handle the initial opening of the vial containing this compound powder?
A4: To ensure maximum recovery of the product, it is recommended to centrifuge the original vial briefly before removing the cap.[1][2] This will collect any powder that may have become dislodged during shipping.
Q5: What should I do in case of accidental contact with this compound?
A5: In case of skin contact, immediately wash the affected area with soap and plenty of water. If the powder comes into contact with your eyes, flush them with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to an area with fresh air. If ingested, seek immediate medical attention.
Solubility and Solution Preparation
Q6: What solvents can I use to dissolve this compound powder?
A6: this compound is soluble in DMSO.[3] It has low aqueous solubility.
Q7: I'm observing precipitation when preparing my this compound solution. What should I do?
A7: If you observe precipitation or phase separation during the preparation of your this compound solution, gentle warming and/or sonication can be used to aid in dissolution.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | The compound has low aqueous solubility. Incorrect solvent is being used. | Use the recommended solvent, DMSO, to prepare a stock solution. For aqueous-based buffers, ensure the final concentration of DMSO is low enough to maintain solubility. Gentle heating or sonication can also be employed to aid dissolution.[4] |
| Precipitation in Stock Solution During Storage | The solution may be supersaturated or stored at an inappropriate temperature. | Store stock solutions at the recommended temperatures (-20°C or -80°C) and in appropriate aliquots to minimize freeze-thaw cycles.[3][4] If precipitation occurs upon thawing, gently warm and vortex the solution to redissolve the compound. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage. Inaccurate concentration of the stock solution. | Ensure the solid powder and stock solutions are stored at the correct temperatures and protected from light.[1][2] Always centrifuge the vial before opening to ensure all powder is collected.[1][2] Prepare fresh dilutions from the stock solution for each experiment. |
Data and Protocols
Storage Conditions
| Form | Temperature | Duration |
| Solid Powder | -20°C | Long-term |
| 4°C | Up to 6 Months | |
| Stock Solution | -80°C | Up to 2 Years[4] |
| -20°C | Up to 1 Year[4] |
Solubility Protocols
| Solvent System | Concentration | Resulting Solution | Notes |
| DMSO | 10 mM | Clear Solution | A common solvent for creating a high-concentration stock solution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.80 mM) | Suspended Solution | Requires ultrasonic and warming to aid dissolution. Suitable for oral and intraperitoneal injections.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.80 mM) | Clear Solution | The saturation is unknown.[4] |
Visual Guides
DGAT1 Inhibition Signaling Pathway
Caption: this compound inhibits the DGAT1 enzyme, blocking triglyceride synthesis.
Experimental Workflow: Stock Solution Preparation
References
Validation & Comparative
A Comparative Guide to Selective DGAT1 Inhibitors: AZD7687 and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
The inhibition of diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis, has been a focal point in the quest for novel therapeutics for metabolic disorders such as obesity and type 2 diabetes. This guide provides a comparative analysis of AZD7687, a selective DGAT1 inhibitor, against other notable inhibitors in its class: PF-04620110, A-922500, and pradigastat (LCQ908). The comparison is based on their in vitro potency, selectivity, pharmacokinetic profiles in preclinical models, and their efficacy in reducing postprandial hyperlipidemia, a critical factor in metabolic disease.
At a Glance: Comparative Data of Selective DGAT1 Inhibitors
To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and its counterparts.
Table 1: In Vitro Potency and Selectivity
| Compound | Human DGAT1 IC50 (nM) | Mouse DGAT1 IC50 (nM) | DGAT2 IC50 (µM) | ACAT1 IC50 (µM) | ACAT2 IC50 (µM) |
| This compound | 80[1] | 100[1] | No activity detected[1] | >10 (>400-fold selectivity)[2] | - |
| PF-04620110 | 19[3][4] | - | >10 (>100-fold selectivity)[3] | >10 (>100-fold selectivity)[3] | - |
| A-922500 | 9[5] | 22[5] | 53[5] | 296[5] | 296[5] |
| Pradigastat (LCQ908) | 57[6] | - | >10[6] | >10[6] | >10[6] |
Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) |
| This compound | - | - | - | - | - | - |
| PF-04620110 | 5 | 2130[7] | 3.2[7] | 16700[7] | 6.8[7] | 100[7] |
| A-922500 | 2 (po) | - | - | - | - | - |
| Pradigastat (LCQ908) | - | - | - | - | - | - |
Table 3: Efficacy in Oral Fat Tolerance Test (OFTT)
| Compound | Species | Dose | Triglyceride Reduction |
| This compound | Human | ≥5 mg | >75% reduction in incremental TAG AUC[9] |
| PF-04620110 | Rat | ≥0.1 mg/kg | Significant reduction in plasma triglyceride excursion[3][7] |
| A-922500 | Rat | 3 mg/kg | Abolished postprandial triglyceride response[10] |
| Pradigastat (LCQ908) | Human (FCS patients) | 40 mg | 70% reduction in fasting triglycerides; substantial reduction in postprandial triglycerides[8][11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.
In Vitro DGAT1 Enzyme Activity Assay
The potency of DGAT1 inhibitors is typically determined using an in vitro enzyme activity assay. A common method involves the following steps:
-
Enzyme Source: Microsomes are prepared from cells (e.g., Sf9 insect cells or HEK293 human cells) overexpressing human DGAT1.
-
Substrates: The assay utilizes a diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled or fluorescently tagged fatty acyl-CoA (e.g., [14C]oleoyl-CoA) as substrates.
-
Reaction: The enzyme, substrates, and varying concentrations of the inhibitor are incubated in a suitable buffer (e.g., Tris-HCl with MgCl2).
-
Termination and Extraction: The reaction is stopped, and the lipids are extracted using an organic solvent mixture (e.g., chloroform:methanol).
-
Quantification: The synthesized radiolabeled triglycerides are separated from the substrates using thin-layer chromatography (TLC). The amount of radioactivity incorporated into the triglyceride spot is then quantified using a phosphorimager or scintillation counting to determine the enzyme activity.
-
IC50 Determination: The inhibitor concentration that causes 50% inhibition of DGAT1 activity (IC50) is calculated from the dose-response curve.
Oral Fat Tolerance Test (OFTT) in Rodents
The in vivo efficacy of DGAT1 inhibitors on postprandial lipemia is commonly assessed using an oral fat tolerance test in rodents (e.g., rats or mice).
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are often used.
-
Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water to ensure a baseline lipid profile.
-
Inhibitor Administration: The test compound (e.g., this compound, PF-04620110, A-922500) or vehicle is administered orally via gavage at a specified time before the fat challenge.
-
Fat Challenge: A standardized high-fat meal, typically corn oil or olive oil (e.g., 5-10 mL/kg body weight), is administered orally.
-
Blood Sampling: Blood samples are collected via the tail vein or another appropriate site at baseline (before the fat challenge) and at several time points post-challenge (e.g., 1, 2, 4, 6, and 8 hours).
-
Triglyceride Measurement: Plasma or serum is separated from the blood samples, and triglyceride levels are measured using a commercial enzymatic assay kit.
-
Data Analysis: The area under the curve (AUC) for the plasma triglyceride concentration-time profile is calculated to assess the total postprandial lipid excursion. The percentage reduction in the triglyceride AUC in the inhibitor-treated group compared to the vehicle-treated group is determined to evaluate the efficacy of the compound.
Discussion and Conclusion
The selective inhibition of DGAT1 has demonstrated a clear proof-of-concept in reducing postprandial triglyceride levels. This compound, PF-04620110, A-922500, and pradigastat all exhibit potent inhibition of DGAT1 in the nanomolar range and show significant efficacy in preclinical and/or clinical settings.
A key differentiator among these compounds lies in their selectivity profiles and pharmacokinetic properties. While all are highly selective for DGAT1 over DGAT2 and ACAT enzymes, subtle differences in their off-target activities could influence their overall safety profiles. The pharmacokinetic data, where available, highlight differences in oral bioavailability and half-life, which are critical parameters for determining dosing regimens and predicting clinical outcomes.
A significant challenge for the clinical development of potent DGAT1 inhibitors, including this compound, has been the emergence of gastrointestinal side effects, such as diarrhea and nausea.[9] These adverse events are thought to be an on-target effect of inhibiting fat absorption in the gut. The therapeutic window for these compounds, therefore, appears to be narrow, limiting their progression in the clinic for broad indications like obesity and type 2 diabetes. However, for specific conditions such as familial chylomicronemia syndrome (FCS), where the need to lower dangerously high triglyceride levels is critical, the risk-benefit profile of a DGAT1 inhibitor like pradigastat may be more favorable.[8][11]
References
- 1. Evaluation of food effect on the oral bioavailability of pradigastat, a diacylglycerol acyltransferase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. biorelevant.com [biorelevant.com]
- 7. scielo.br [scielo.br]
- 8. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head on Efficacy: AZD7687 vs. Pradigastat (LCQ-908) for Hyperlipidemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors, AZD7687 and pradigastat (formerly LCQ-908). The information is compiled from publicly available clinical trial data.
Both this compound and pradigastat are potent and selective inhibitors of DGAT1, an enzyme crucial for the final step of triglyceride synthesis in the intestine. By blocking this enzyme, these drugs aim to reduce the absorption and subsequent circulation of dietary fats, thereby lowering triglyceride levels. While both compounds share a common mechanism, their clinical development and efficacy profiles have shown notable differences.
Mechanism of Action: DGAT1 Inhibition
Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the endoplasmic reticulum of enterocytes, the cells lining the small intestine. It catalyzes the final step in the synthesis of triglycerides from diacylglycerol and a fatty acyl-CoA. These newly synthesized triglycerides are then packaged into chylomicrons and secreted into the bloodstream. By inhibiting DGAT1, both this compound and pradigastat reduce the production of chylomicrons, leading to a decrease in postprandial (after-meal) triglyceride levels.[1]
Comparative Efficacy Data
The following tables summarize the key efficacy data from clinical trials of this compound and pradigastat. It is important to note that the studies were conducted in different patient populations, which may impact the direct comparability of the results.
Table 1: Effect on Postprandial Triglycerides
| Drug | Dose | Patient Population | Treatment Duration | Key Finding | Citation |
| This compound | ≥5 mg | Healthy male subjects | Single dose | >75% decrease in incremental TAG AUC after a 60% fat meal | [2][3] |
| This compound | ≥5 mg | Overweight or obese men | 1 week | Dose-dependent reductions in postprandial serum TAG after a 45% fat meal | [4][5] |
| Pradigastat | 20 mg | Patients with Familial Chylomicronemia Syndrome (FCS) | 21 days | -38% reduction in peak postprandial TG and -37% in AUC0-9h | [6] |
| Pradigastat | 40 mg | Patients with Familial Chylomicronemia Syndrome (FCS) | 21 days | -31% reduction in peak postprandial TG and -30% in AUC0-9h | [6] |
| Pradigastat | 1, 5, 10, 25 mg | Overweight or obese healthy subjects | 14 days | Dose-dependent suppression of postprandial triglyceride excursions | [7] |
Table 2: Effect on Fasting Lipids
| Drug | Dose | Patient Population | Treatment Duration | Key Finding | Citation |
| Pradigastat | 20 mg | Patients with FCS | 21 days | 41% reduction in fasting triglycerides | [6][8] |
| Pradigastat | 40 mg | Patients with FCS | 21 days | 70% reduction in fasting triglycerides | [6][8] |
| Pradigastat | 20 mg & 40 mg | Patients with FCS | 21 days | Significant decrease in fasting ApoB48 | [6] |
Experimental Protocols
This compound Clinical Trial Methodology
A randomized, placebo-controlled, phase 1 study was conducted in 62 overweight or obese men.[4][5] Participants received multiple doses of this compound (1, 2.5, 5, 10, and 20 mg/day) or a placebo for one week.[4][5] The primary efficacy endpoint was the postprandial serum triacylglycerol (TAG) level, measured for 8 hours after a standardized meal containing 45% fat.[4][5] Additionally, levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) were measured.[4][5]
Pradigastat Clinical Trial Methodology
An open-label clinical study enrolled six patients with familial chylomicronemia syndrome (FCS).[6][9] Following a one-week very low-fat diet run-in period, patients underwent three consecutive 21-day treatment periods with pradigastat at 20 mg, 40 mg, and 10 mg, respectively.[6][9] These treatment periods were separated by washout periods of at least four weeks.[6][9] Fasting triglyceride levels were assessed weekly, and postprandial triglycerides and ApoB48 were also monitored.[6][9]
References
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. researchgate.net [researchgate.net]
- 3. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol acyltransferase 1 inhibition with this compound alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovation and Partnerships | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pharmacological and Genetic DGAT1 Inhibition: AZD7687 vs. DGAT1 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key research tools for studying the role of Diacylglycerol Acyltransferase 1 (DGAT1) in metabolic diseases: the pharmacological inhibitor AZD7687 and genetic DGAT1 knockout mouse models. Understanding the nuances between acute pharmacological intervention and chronic genetic deletion is crucial for interpreting experimental results and advancing drug development programs targeting DGAT1.
At a Glance: Key Metabolic Effects
The inhibition of DGAT1, either through the administration of the selective inhibitor this compound or by genetic deletion, leads to a range of metabolic changes. While both approaches target the same enzyme, the resulting phenotypes exhibit both similarities and key distinctions.
| Feature | This compound (Pharmacological Inhibition) | DGAT1 Knockout (Genetic Model) |
| Primary Mechanism | Reversible, selective inhibition of DGAT1 enzyme activity.[1] | Complete and lifelong absence of DGAT1 protein. |
| Primary Site of Action (Oral) | Predominantly the gastrointestinal tract, reducing dietary fat absorption.[2][3] | Systemic, affecting all tissues expressing DGAT1.[4] |
| Effect on Triglyceride (TG) Levels | Marked reduction in postprandial serum triglyceride excursion.[2][5][6] | Moderately reduced tissue triglyceride levels in adipose tissue and skeletal muscle.[7][8] |
| Body Weight and Adiposity | Preclinical studies suggest potential for weight reduction.[3] | Resistant to diet-induced obesity with reduced adipose tissue mass and smaller adipocytes.[4][7][8] |
| Insulin Sensitivity | Preclinical data suggests insulin sensitization.[2][3] | Enhanced insulin and leptin sensitivity.[4][9] |
| Energy Expenditure | Not a primary reported effect in human studies. | Increased energy expenditure.[4][8] |
| Longevity | Not applicable (short-term studies). | Female mice show an extension in mean and maximal lifespan.[10] |
| Adverse Effects | Dose-dependent gastrointestinal side effects (diarrhea, nausea, vomiting) are significant and dose-limiting in humans.[2][5][11][12][13] | Generally viable and healthy, though may exhibit skin and fur abnormalities.[8][14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Mechanism of DGAT1 Inhibition in an Enterocyte.
Caption: Comparative Experimental Workflow.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are summaries of standard protocols for key experiments cited in the comparison of this compound and DGAT1 knockout models.
Oral Gavage of this compound in Mice
-
Objective: To administer a precise dose of this compound orally to mice.
-
Procedure:
-
Preparation: this compound is typically formulated in a vehicle solution, such as 0.5% methyl cellulose, to ensure stability and consistent delivery.[15]
-
Animal Handling: Mice are restrained by scruffing the neck to immobilize the head and align the esophagus and stomach.[15][16]
-
Gavage: A gavage needle of appropriate size (e.g., 20-gauge for adult mice) is gently inserted into the esophagus and advanced into the stomach.[15][16] The maximum recommended dosing volume is typically 10 mL/kg of body weight.[16]
-
Post-Procedure: Animals are monitored for any signs of distress or injury following the procedure.[16]
-
Oral Glucose Tolerance Test (OGTT) in Mice
-
Objective: To assess glucose metabolism and insulin sensitivity.
-
Procedure:
-
Fasting: Mice are fasted for 4-6 hours with free access to water to establish a baseline glucose level.[10]
-
Baseline Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.[9]
-
Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage.[10]
-
Blood Sampling: Blood samples are collected at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[9]
-
Analysis: Blood glucose levels at each time point are measured to determine the rate of glucose clearance.
-
Measurement of Tissue Triglyceride Content
-
Objective: To quantify the amount of triglycerides stored in specific tissues (e.g., liver, adipose tissue).
-
Procedure:
-
Tissue Homogenization: A weighed portion of the tissue is homogenized.[11]
-
Lipid Extraction: Lipids are extracted from the homogenate using a solvent mixture, commonly a 2:1 chloroform:methanol solution (Folch method).[1][11]
-
Phase Separation: A salt solution is added to separate the mixture into an aqueous phase (containing non-lipids) and an organic phase (containing lipids).[11]
-
Triglyceride Quantification: The lipid-containing phase is collected, dried, and reconstituted. The triglyceride concentration is then determined using a colorimetric assay kit.[1][11]
-
Concluding Remarks
Both the pharmacological inhibitor this compound and DGAT1 knockout mice serve as invaluable tools for dissecting the role of DGAT1 in metabolic health and disease. This compound allows for the study of acute, dose-dependent inhibition, primarily in the gut, which is highly relevant for therapeutic development. However, its clinical utility has been hampered by significant gastrointestinal side effects.[11][13]
In contrast, DGAT1 knockout mice provide a model for the systemic and chronic absence of DGAT1 function. This has revealed profound, beneficial effects on whole-body metabolism, including resistance to obesity, enhanced insulin sensitivity, and increased longevity.[8][10] These models are critical for understanding the long-term physiological consequences of DGAT1 deficiency.
The choice between these models depends on the specific research question. For investigating the therapeutic potential and acute effects of DGAT1 inhibition, particularly on dietary fat absorption, this compound and similar inhibitors are appropriate. For exploring the fundamental, systemic role of DGAT1 in energy homeostasis and its long-term impact on health, the DGAT1 knockout model is indispensable. A comprehensive understanding of the insights gained from both approaches is essential for the continued exploration of DGAT1 as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cardiomyocyte-specific Loss of Diacylglycerol Acyltransferase 1 (DGAT1) Reproduces the Abnormalities in Lipids Found in Severe Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - Increased insulin and leptin sensitivity in mice lacking acyl CoA:diacylglycerol acyltransferase 1 [jci.org]
- 8. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 11. mmpc.org [mmpc.org]
- 12. Diacylglycerol acyltransferase 1 inhibition with this compound alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gwasstories.com [gwasstories.com]
- 14. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
Head-to-Head Comparison: AZD7687 (DGAT1 Inhibitor) vs. PF-06424439 (DGAT2 Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of triglycerides (TGs) is a critical process in energy storage and metabolism. The final, committed step of this pathway is catalyzed by two key enzymes: diacylglycerol O-acyltransferase 1 (DGAT1) and diacylglycerol O-acyltransferase 2 (DGAT2). While both enzymes catalyze the same reaction, they belong to different gene families, exhibit distinct tissue expression profiles, and have non-overlapping physiological roles.[1][2] This has made them attractive, yet distinct, therapeutic targets for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), type 2 diabetes, and obesity.[1][3]
This guide provides a head-to-head comparison of AZD7687, a selective DGAT1 inhibitor, and PF-06424439, a selective DGAT2 inhibitor, supported by experimental data to inform research and development decisions.
Mechanism of Action: Targeting the Final Step of Triglyceride Synthesis
Both this compound and PF-06424439 target the final step in triglyceride synthesis but act on different enzymes. DGAT1 is predominantly expressed in the intestine and is crucial for the absorption of dietary fats.[2][4] In contrast, DGAT2 is the primary DGAT enzyme in the liver and is essential for hepatic triglyceride synthesis.[2]
The inhibition of DGAT1 by this compound primarily affects the re-synthesis of triglycerides in enterocytes, leading to a reduction in postprandial plasma triglyceride levels.[5][6] PF-06424439, by inhibiting the liver-specific DGAT2, directly reduces hepatic triglyceride synthesis and storage.[7] Furthermore, DGAT2 inhibition has been shown to suppress the cleavage of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a key transcription factor for genes involved in fatty acid synthesis, thereby reducing de novo lipogenesis.[7][8]
Caption: Triglyceride synthesis pathway highlighting the distinct targets of this compound and PF-06424439.
Data Presentation: Comparative Inhibitor Properties
The following tables summarize the key quantitative data for this compound and PF-06424439.
Table 1: In Vitro Inhibitory Activity and Selectivity
| Parameter | This compound (DGAT1 Inhibitor) | PF-06424439 (DGAT2 Inhibitor) |
| Target | Diacylglycerol Acyltransferase 1 (DGAT1) | Diacylglycerol Acyltransferase 2 (DGAT2) |
| IC₅₀ (human) | 80 nM[9] | 14 nM[10] |
| Selectivity | No activity against human DGAT2[9] | >3500-fold selective over DGAT1, MGAT2, and MGAT3 (IC₅₀s >50 µM)[10] |
| Mechanism | Reversible[9] | Slowly reversible, time-dependent[11] |
Table 2: Summary of Preclinical and Clinical Effects
| Effect | This compound (DGAT1 Inhibitor) | PF-06424439 (DGAT2 Inhibitor) |
| Primary Pharmacodynamic Effect | Reduced postprandial serum triglyceride (TAG) excursion[5][12] | Reduced plasma and hepatic triglyceride levels[10] |
| Key In Vivo Model | Standardized mixed-meal tolerance test in healthy male subjects[5] | High-sucrose fed rats; LDL receptor knockout mice on a high-fat diet[10] |
| Observed Outcome | >75% decrease in incremental TAG AUC at doses ≥5 mg[5] | Dose-dependent reduction in plasma TAGs in rats; reduced plasma cholesterol and hepatic TGs in mice[10] |
| Clinical Development Status | Phase 1 trials completed; development hindered by side effects[4][12][13] | Investigated for NAFLD/NASH[7][8] |
| Adverse Effects | Dose-dependent nausea, vomiting, and diarrhea[4][5][12] | Generally well-tolerated in preclinical models and early human studies[1][14] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of key experimental protocols used to characterize these inhibitors.
DGAT Enzyme Inhibition Assay (In Vitro)
This assay quantifies the inhibitory potential of a compound against the target enzyme.
-
Objective: To determine the IC₅₀ value of the inhibitor.
-
Enzyme Source: Recombinant human DGAT1 or DGAT2, often expressed in and purified from insect (e.g., Sf9) or mammalian (e.g., HEK293) cells.
-
Substrates:
-
Acyl-acceptor: 1,2-Dioleoyl-sn-glycerol (DAG).
-
Acyl-donor: [¹⁴C]- or [³H]-labeled Oleoyl-CoA.
-
-
Procedure:
-
The inhibitor (e.g., this compound or PF-06424439) at various concentrations is pre-incubated with the enzyme in a suitable buffer.
-
The reaction is initiated by adding the substrates (DAG and radiolabeled Acyl-CoA).
-
The reaction mixture is incubated at 37°C for a specified time.
-
The reaction is stopped, and lipids are extracted using a solvent system (e.g., chloroform:methanol).
-
The newly synthesized radiolabeled triglycerides are separated from the unreacted substrates using thin-layer chromatography (TLC).
-
The amount of radioactivity in the triglyceride spot is quantified using a scintillation counter.
-
IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Postprandial Lipid Tolerance Test (Clinical - for this compound)
This clinical protocol assesses the effect of a DGAT1 inhibitor on the absorption of dietary fat.[5]
-
Objective: To measure the effect of this compound on post-meal serum triglyceride levels.
-
Subjects: Healthy, overweight, or obese male volunteers.[5][12]
-
Procedure:
-
Subjects undergo an overnight fast.
-
A baseline blood sample is collected.
-
A single oral dose of this compound or placebo is administered.
-
After a set period, subjects consume a standardized mixed meal with a high fat content (e.g., 45-60% of energy from fat).[5][12]
-
Blood samples are collected at regular intervals for up to 8 hours post-meal.
-
Serum is isolated, and triglyceride concentrations are measured.
-
The primary endpoint is the incremental Area Under the Curve (AUC) for serum triglycerides, which reflects the total postprandial lipid excursion.
-
Caption: A typical workflow for a clinical postprandial lipid tolerance test.
In Vivo Dyslipidemia Model (Preclinical - for PF-06424439)
This animal model is used to evaluate the efficacy of a DGAT2 inhibitor in reducing plasma lipids.[10]
-
Objective: To assess the dose-dependent effect of PF-06424439 on plasma triglyceride levels.
-
Animal Model: Male Sprague-Dawley rats fed a high-sucrose, low-fat diet to induce hypertriglyceridemia.
-
Procedure:
-
Rats are acclimated to the specialized diet for several days.
-
On the study day, animals are fasted for 4 hours.
-
PF-06424439 is administered orally (p.o.) via gavage at various doses (e.g., 0.01 to 10 mg/kg) in a vehicle solution (e.g., 0.5% methylcellulose). A control group receives the vehicle only.
-
After a specified time (e.g., 2 hours), blood is collected.
-
Plasma is separated by centrifugation, and triglyceride concentrations are determined using a commercial assay kit.
-
The percentage reduction in plasma triglycerides compared to the vehicle-treated group is calculated for each dose.
-
Conclusion
The comparative analysis of this compound and PF-06424439 highlights two distinct strategies for targeting triglyceride synthesis.
-
This compound (DGAT1 Inhibition): Demonstrates potent and effective inhibition of dietary fat absorption, proving the clinical viability of targeting gut DGAT1 to lower postprandial hypertriglyceridemia.[5][6] However, its clinical development has been severely hampered by a narrow therapeutic window due to dose-limiting gastrointestinal side effects, particularly diarrhea.[4][12] This suggests that systemic or high-level inhibition of DGAT1 is poorly tolerated.
-
PF-06424439 (DGAT2 Inhibition): As a potent and highly selective DGAT2 inhibitor, it offers a more liver-focused therapeutic approach.[10] Preclinical data show effective lowering of both plasma and hepatic triglycerides.[10] The mechanism, which includes the suppression of SREBP-1 and de novo lipogenesis, makes it a promising candidate for treating hepatic steatosis in conditions like NAFLD and NASH.[7] Early clinical data for DGAT2 inhibitors suggest a more favorable safety profile compared to DGAT1 inhibitors, with fewer gastrointestinal adverse events.[1]
References
- 1. Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. gwasstories.com [gwasstories.com]
- 5. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How an experimental drug reverses fatty liver disease: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diacylglycerol acyltransferase 1 inhibition with this compound alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Targeting diacylglycerol acyltransferase 2 for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of AZD7687: A Comparative Guide for New Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of AZD7687, a potent inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), in a new experimental model. To facilitate a thorough evaluation, this document compares this compound with two alternative DGAT1 inhibitors, Pradigastat and A-922500, offering supporting experimental data and detailed protocols.
Introduction to this compound and Alternatives
This compound is a selective and reversible inhibitor of DGAT1, an enzyme that catalyzes the final step in triglyceride synthesis.[1] While it has shown efficacy in reducing postprandial triglyceride levels, its clinical development has been hindered by dose-limiting gastrointestinal side effects, including nausea, vomiting, and diarrhea.[2][3][4] This narrow therapeutic window underscores the critical need to meticulously validate its specificity in any new experimental system.
This guide provides a comparative analysis with two other DGAT1 inhibitors:
-
Pradigastat (PF-04620110): Another potent and selective DGAT1 inhibitor that has been evaluated in clinical trials.[5][6][7]
-
A-922500: A well-characterized, potent, and selective DGAT1 inhibitor frequently used in preclinical research.[8][9][10]
Comparative Inhibitor Profile
A crucial aspect of validating a new experimental model is understanding the on-target and off-target activities of the investigational compound and its alternatives. The following table summarizes the known inhibitory activities of this compound, Pradigastat, and A-922500.
| Target | This compound IC50 | Pradigastat IC50 | A-922500 IC50 | Reference |
| On-Target | ||||
| Human DGAT1 | 80 nM | ~19 nM | 7-9 nM | [1] |
| Mouse DGAT1 | 100 nM | Not Found | 22-24 nM | [1] |
| Off-Target | ||||
| DGAT2 | No activity detected | Not Found | 53 µM | [1] |
| ACAT1 | 79% inhibition @ 10 µM | No activity at 10 µM | 296 µM | [1][11] |
| ACAT2 | Not Found | Not Found | 296 µM | [9] |
| Fatty Acid Amide Hydrolase (FAAH) | 3.7 µM | Not Found | Not Found | [1] |
| Muscarinic M2 Receptor | 80.5 µM | Not Found | Not Found | [1] |
| Phosphodiesterase PDE10A1 | 5.5 µM | Not Found | Not Found | [1] |
| Adenosine A2A Receptor | Not Found | Selectivity >1000-fold vs DGAT1 | Not Found | [11] |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound in a new experimental model, a multi-pronged approach is recommended, encompassing biochemical, cellular, and proteomic assays.
On-Target Engagement and Potency
3.1.1. Biochemical DGAT1 Enzyme Activity Assay
This assay directly measures the inhibition of DGAT1 enzymatic activity.
-
Principle: Quantifies the formation of radiolabeled triacylglycerol (TAG) from diacylglycerol (DAG) and a radiolabeled fatty acyl-CoA substrate in the presence of a microsomal preparation containing DGAT1.
-
Protocol:
-
Prepare a reaction mixture containing human or model-species-specific intestinal microsomes as the DGAT1 enzyme source.
-
Add 1,2-dioleoyl-sn-glycerol as the acyl acceptor and [14C]oleoyl-CoA as the acyl donor.
-
Incubate with varying concentrations of this compound, Pradigastat, A-922500, or vehicle control.
-
Terminate the reaction and extract the lipids.
-
Separate the lipids by thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled TAG formed using a phosphorimager or scintillation counting.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
3.1.2. Cellular Triglyceride Synthesis Assay
This assay assesses the ability of the inhibitors to block triglyceride synthesis in intact cells.
-
Principle: Measures the incorporation of a radiolabeled precursor (e.g., [14C]oleic acid or [3H]glycerol) into the cellular triglyceride pool.
-
Protocol:
-
Culture a relevant cell line (e.g., Caco-2, HepG2, or primary cells from the experimental model) to near confluence.
-
Pre-incubate the cells with various concentrations of this compound, Pradigastat, A-922500, or vehicle control.
-
Add the radiolabeled precursor to the culture medium and incubate for a defined period.
-
Wash the cells to remove unincorporated label.
-
Lyse the cells and extract the total lipids.
-
Separate the lipids by TLC and quantify the radioactivity in the triglyceride fraction.
-
Determine the IC50 for the inhibition of cellular triglyceride synthesis.
-
3.1.3. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context.
-
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This thermal stabilization can be quantified.
-
Protocol:
-
Treat intact cells with the inhibitor or vehicle.
-
Heat the cells across a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detect the amount of soluble DGAT1 at each temperature using Western blotting or an antibody-based detection method like ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
-
Off-Target Profiling
3.2.1. Broad Kinase and Receptor Screening Panels
To identify potential off-target interactions, screen this compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. Commercial services are available for comprehensive profiling.
3.2.2. Proteome-Wide Off-Target Identification
For an unbiased assessment of off-target binding, employ proteomic approaches.
-
Principle: These methods identify proteins that directly interact with the compound of interest from a complex cellular lysate.
-
Methods:
-
Drug Affinity Responsive Target Stability (DARTS): Exploits the principle that drug binding can alter a protein's susceptibility to proteolysis.
-
Thermal Proteome Profiling (TPP): A high-throughput version of CETSA coupled with mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.
-
Visualizing Pathways and Workflows
Conclusion
Validating the specificity of this compound in a new experimental model is paramount to ensure that observed phenotypic effects are a direct consequence of DGAT1 inhibition. This guide provides a structured approach to this validation process by comparing this compound with relevant alternatives and detailing essential experimental protocols. By systematically assessing on-target engagement, potency, and off-target interactions, researchers can confidently interpret their findings and contribute to a more comprehensive understanding of the therapeutic potential and limitations of DGAT1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol acyltransferase 1 inhibition with this compound alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of DGAT1 Inhibition: A Comparative Analysis of AZD7687 Research Findings
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the published research on AZD7687, a selective Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitor. By examining the reproducibility of its findings and comparing its performance with alternative DGAT1 inhibitors, this guide offers valuable insights into the therapeutic potential and challenges of targeting DGAT1 for metabolic diseases.
Introduction to this compound and DGAT1 Inhibition
This compound is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis in the small intestine. By blocking DGAT1, this compound aims to reduce the absorption of dietary fats, thereby lowering postprandial triglyceride levels. This mechanism of action held promise for the treatment of type 2 diabetes and obesity. However, the clinical development of this compound was halted due to significant gastrointestinal side effects. This guide delves into the key clinical findings for this compound, presents a comparative analysis with another DGAT1 inhibitor, pradigastat (LCQ908), and outlines the experimental methodologies to aid in the critical evaluation and reproduction of these findings.
Comparative Efficacy of DGAT1 Inhibitors
The primary endpoint for assessing the efficacy of DGAT1 inhibitors has been the reduction in postprandial triglyceride (TG) levels. Below is a summary of the key quantitative data from clinical trials of this compound and the alternative DGAT1 inhibitor, pradigastat.
| Parameter | This compound | Pradigastat (LCQ908) | Alternative: Evinacumab (ANGPTL3 Inhibitor) |
| Mechanism of Action | Selective DGAT1 Inhibitor | Selective DGAT1 Inhibitor | Monoclonal antibody targeting ANGPTL3 |
| Primary Efficacy Endpoint | Reduction in postprandial triglyceride (TAG) excursion | Reduction in fasting and postprandial triglycerides | Reduction in triglyceride levels |
| Reported Efficacy | >75% decrease in incremental TAG AUC at doses ≥5 mg[1][2] | 41% reduction in fasting TG at 20 mg and 70% at 40 mg[3][4][5]. Significant reductions in postprandial TG AUC[3]. | 64% to 73% reduction in triglycerides in the top three dose-groups[6] |
| Key Secondary Endpoints | Increased plasma GLP-1 and PYY levels at doses ≥5 mg[7] | Suppression of postprandial glucose and insulin, increased GLP-1[8] | Dose-dependent reductions in LDL cholesterol[6] |
| Dosing Regimen in Key Studies | Single ascending doses (1-60 mg) and multiple doses (1-20 mg/day) for 1 week[1][7] | Multiple doses (10, 20, 40 mg/day) for 21-day periods[3][4][5] | Single injection with monitoring for at least five months[6] |
Side Effect Profile Comparison
A critical aspect of the clinical evaluation of DGAT1 inhibitors has been their tolerability, particularly concerning gastrointestinal side effects.
| Adverse Events | This compound | Pradigastat (LCQ908) | Alternative: Evinacumab (ANGPTL3 Inhibitor) |
| Gastrointestinal | Nausea, vomiting, and diarrhea reported with increasing doses, limiting dose escalation.[1][2] 11 out of 18 participants discontinued treatment at doses >5 mg/day due to diarrhea[7]. | Mild to moderate, transient gastrointestinal adverse events, most commonly diarrhea.[3][5] No drug discontinuations due to these events in the reported study[2]. | Mild adverse events reported, including headaches in seven participants[6]. |
| Other Notable Side Effects | Dose and diet-related gastrointestinal side effects were the primary concern[1]. | Generally well-tolerated in the studied patient population with familial chylomicronemia syndrome on a very low-fat diet[2][5]. | Well-tolerated in the Phase I study[6]. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the design of the clinical trials, the following diagrams illustrate the DGAT1 signaling pathway and a generalized experimental workflow for evaluating DGAT1 inhibitors.
Caption: DGAT1 Signaling Pathway in Intestinal Enterocytes.
Caption: Generalized Clinical Trial Workflow for DGAT1 Inhibitors.
Detailed Experimental Protocols
Reproducibility of research findings is contingent on detailed and transparent methodologies. Below are the summarized experimental protocols for the key clinical trials of this compound and pradigastat.
This compound First-in-Human Study Protocol
-
Study Design: A randomized, single-blind, placebo-controlled, single ascending dose study.[1]
-
Participants: 80 healthy male subjects were enrolled.[1]
-
Intervention: In 10 cohorts, six subjects received a single oral dose of this compound (ranging from 1-60 mg across cohorts) and two received a placebo.[1]
-
Efficacy Assessment: Postprandial serum triacylglycerol (TAG) excursion was measured for 8 hours after a standardized mixed meal with 60% fat content, both before and after dosing.[1]
-
Safety Assessment: Monitoring of adverse events, with a focus on gastrointestinal symptoms. The impact of lowering the fat content of the meal to 45% or 30% on these symptoms was also assessed in five cohorts.[1]
Pradigastat (LCQ908) in Familial Chylomicronemia Syndrome (FCS) Protocol
-
Study Design: An open-label, fixed-sequence treatment study.[9]
-
Participants: Six patients with genetically confirmed Familial Chylomicronemia Syndrome (FCS).[3][4]
-
Intervention: Patients underwent three consecutive 21-day treatment periods with oral pradigastat at 20 mg, 40 mg, and 10 mg once daily, separated by washout periods of at least 4 weeks.[4][5]
-
Efficacy Assessment: Fasting TG levels were assessed weekly. Postprandial TG and ApoB48 levels were monitored after an FCS-adapted test meal.[3][4][5]
-
Safety Assessment: Monitoring and recording of all adverse events throughout the study.[3]
Conclusion and Future Perspectives
The research on this compound provided a clear proof-of-concept for the potent effect of DGAT1 inhibition on reducing postprandial hyperlipidemia. However, the development was ultimately halted due to an unfavorable therapeutic window, with significant gastrointestinal side effects occurring at doses required for efficacy.
The comparative data from the pradigastat trials suggest that while gastrointestinal side effects remain a class-related issue for DGAT1 inhibitors, they may be manageable in specific patient populations, such as those with FCS who are already on a very low-fat diet. This highlights the importance of patient selection and dietary management in the potential future development of DGAT1 inhibitors.
For researchers, the findings from the this compound studies underscore the critical need to uncouple the therapeutic effects on lipid metabolism from the on-target gastrointestinal side effects. Future research in this area could focus on developing DGAT1 inhibitors with different pharmacokinetic and pharmacodynamic profiles or exploring combination therapies that might mitigate the adverse effects. The detailed protocols and comparative data presented in this guide should serve as a valuable resource for designing and interpreting future studies in this field.
References
- 1. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Diacylglycerol acyltransferase 1 inhibition with this compound alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the DGAT1 Inhibitor Pradigastat on Triglyceride and ApoB48 Levels in Patients with Familial Chylomicronemia Syndrome - OAK Open Access Archive [oak.novartis.com]
AZD7687 as a Reference Compound for Novel DGAT1 Inhibitor Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZD7687 with other common Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, T-863 and PF-04620110, to serve as a reference for the selection of an appropriate standard in novel DGAT1 inhibitor screening campaigns. This document outlines the inhibitory potency, selectivity, and key characteristics of these compounds, supported by experimental data and detailed protocols for common screening assays.
Introduction to DGAT1 Inhibition
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride (TG) synthesis.[1][2][3] It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG.[1][2][3] This process is central to dietary fat absorption and the storage of energy in the form of lipid droplets.[1][4] Inhibition of DGAT1 is a promising therapeutic strategy for metabolic diseases such as obesity, type 2 diabetes, and dyslipidemia.[5] The selection of a suitable reference compound is critical for the validation and interpretation of high-throughput screening (HTS) results for novel DGAT1 inhibitors.
Comparison of Reference DGAT1 Inhibitors
This compound, T-863, and PF-04620110 are potent and selective DGAT1 inhibitors commonly used in preclinical research. The following table summarizes their in vitro inhibitory activities against DGAT1 from different species.
| Compound | Target Species | IC50 (nM) | Assay Type |
| This compound | Human | 80 | Recombinant enzyme assay |
| Mouse | ~100 | Recombinant enzyme assay | |
| Dog | ~60 | Recombinant enzyme assay | |
| T-863 | Human | 15 | Not Specified |
| Human | 49 | CPM Fluorescent Assay | |
| Human | 17 | TLC Assay | |
| Mouse | Similar to human | Not Specified | |
| PF-04620110 | Human | 19 | [³H]n-decanoyl CoA incorporation |
| Rat | 94 | [³H]n-decanoyl CoA incorporation | |
| Mouse | 64 | [³H]n-decanoyl CoA incorporation |
Selectivity Profile:
A crucial aspect of a reference compound is its selectivity for the target enzyme over other related proteins.
-
This compound: Shows some off-target activity at higher concentrations, including inhibition of acyl-CoA:cholesterol acetyltransferase (ACAT) (79% at 10 µM).
-
T-863: Demonstrates high selectivity, with no significant inhibitory activity against human MGAT3, DGAT2, or MGAT2, and an IC50 of 12,000 nM against ACAT1.
-
PF-04620110: Exhibits high selectivity, with over 1000-fold selectivity for DGAT-1 over DGAT-2 and no significant activity against a range of other enzymes, ion channels, and receptors.[6]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the screening process, the following diagrams illustrate the DGAT1 signaling pathway and a general experimental workflow for inhibitor screening.
References
- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
AZD7687: A Comparative Analysis of its Effects in Human vs. Rodent Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7687 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. Developed as a potential therapeutic for metabolic diseases, the translational journey of this compound from preclinical rodent models to human clinical trials has revealed significant species-specific differences in its effects. This guide provides a comprehensive comparison of the pharmacological effects, particularly on lipid metabolism and gastrointestinal tolerability, of this compound in human versus rodent systems, supported by experimental data and detailed methodologies.
In Vitro Potency: A Tale of Two Species
This compound demonstrates potent inhibition of both human and rodent DGAT1 in in vitro assays. The half-maximal inhibitory concentration (IC50) values are comparable, indicating a similar intrinsic affinity for the target enzyme in both species.
| Species | Enzyme | IC50 (nM) |
| Human | DGAT1 | ~80 |
| Mouse | DGAT1 | ~100 |
In Vivo Efficacy: Lowering Triglycerides
In both humans and rodents, this compound has demonstrated efficacy in reducing the excursion of postprandial triglycerides, a key indicator of DGAT1 inhibition in the gut.
Human Studies
In a first-in-human single ascending dose study, this compound markedly reduced the postprandial increase in triglycerides in healthy male subjects after a high-fat meal.[1] A dose-dependent effect was observed, with doses of 5 mg and higher leading to a greater than 75% reduction in the incremental area under the curve (AUC) for triglycerides.[1]
| Dose of this compound | Number of Subjects | Meal | % Reduction in Triglyceride AUC (vs. Placebo) |
| 5 mg | 6 | 60% fat | >75% |
| 10 mg | 6 | 60% fat | >75% |
| 20 mg | 6 | 60% fat | >75% |
Rodent Studies
A cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling study that included data from mice and rats showed that this compound effectively lowered postprandial triglycerides in an oral lipid tolerance test (OLTT).[2] The in vivo IC50 for the free (unbound) drug concentration was estimated to be 0.081 µmol/L in mice.[2]
| Species | Dose of this compound | Vehicle | Lipid Challenge | Effect on Postprandial Triglycerides |
| Mouse | 0.1, 1, 3 mg/kg | Carboxymethyl cellulose (CMC) | 20% soybean oil emulsion | Dose-dependent reduction |
A Tale of Two Guts: The Divergence in Gastrointestinal Tolerability
The most striking difference between the effects of this compound in humans and rodents lies in its gastrointestinal (GI) side effect profile.
Human Intolerance
In human clinical trials, this compound was associated with significant dose-limiting gastrointestinal side effects, primarily nausea, vomiting, and diarrhea.[1][3] These adverse events were common at doses that were effective in lowering triglycerides, leading to a narrow therapeutic window and ultimately halting the drug's development.[3] In a multiple-dose study, 11 out of 18 participants receiving doses greater than 5 mg/day discontinued treatment due to diarrhea.[3]
Rodent Tolerance
In contrast to the human experience, selective inhibition of DGAT1 with compounds like this compound is generally well-tolerated in rodents, particularly mice, without inducing significant diarrhea.[4] Studies have shown that in mice, severe watery diarrhea is only induced when both DGAT1 and DGAT2 are inhibited simultaneously.[4][5] This suggests a compensatory role for DGAT2 in the rodent gut that is not as prominent in humans.
Experimental Protocols
Human First-in-Human Study
-
Study Design: Single ascending dose, randomized, placebo-controlled trial.
-
Participants: 80 healthy male subjects.
-
Intervention: Oral administration of this compound (doses ranging from 1 to 60 mg) or placebo.
-
Primary Endpoint: Postprandial serum triglyceride excursion measured for 8 hours after a standardized mixed meal with 60% fat content.
-
Safety Assessment: Monitoring of adverse events, including gastrointestinal symptoms.[1]
Rodent Oral Lipid Tolerance Test (OLTT)
-
Animals: Male ICR mice (~25 g).
-
Acclimation: Standard laboratory conditions.
-
Intervention: Oral gavage of this compound (0.1, 1, or 3 mg/kg) suspended in carboxymethyl cellulose (CMC) or vehicle alone.
-
Lipid Challenge: 30 minutes after drug administration, an oral gavage of a fat emulsion containing 20% soybean oil was given.
-
Endpoint: Measurement of plasma triglycerides at various time points post-lipid challenge.[2]
Signaling Pathways and Workflows
Caption: Differential effects of this compound on triglyceride synthesis and GI tolerability in humans versus rodents.
Caption: Comparative experimental workflows for evaluating this compound in humans and rodents.
Conclusion
The case of this compound highlights a critical challenge in drug development: species-specific differences in pharmacology and toxicology. While the in vitro potency and the primary in vivo pharmacodynamic effect of reducing postprandial triglycerides were consistent between humans and rodents, the gastrointestinal tolerability was dramatically different. The severe diarrhea observed in humans at therapeutic doses was not predicted by preclinical rodent models, likely due to the compensatory role of DGAT2 in the rodent gut. This divergence underscores the importance of understanding species-specific physiology and the limitations of animal models in predicting all aspects of a drug's effects in humans. For researchers and drug development professionals, the story of this compound serves as a crucial case study emphasizing the need for careful consideration of translational biology and the development of more predictive preclinical models.
References
- 1. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolving data analysis of an Oral Lipid Tolerance Test toward the standard for the Oral Glucose Tolerance Test: Cross species modeling effects of this compound on plasma triacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol acyltransferase 1 inhibition with this compound alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice [pubmed.ncbi.nlm.nih.gov]
- 5. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AZD7687's Impact on Lipid Classes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitor AZD7687 and its impact on various lipid classes. This document synthesizes available clinical and preclinical data, offering a comparison with other DGAT1 inhibitors where data is available, and details the experimental methodologies employed in these studies.
Introduction to this compound and DGAT1 Inhibition
This compound is a selective and reversible inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), an enzyme that catalyzes the final step in the synthesis of triglycerides.[1][2] The primary therapeutic goal of DGAT1 inhibition is to modulate lipid metabolism, particularly to reduce the absorption and synthesis of triglycerides, making it a potential target for conditions like obesity and type 2 diabetes.[3] Clinical studies have demonstrated that this compound effectively reduces postprandial (after-meal) triglyceride levels.[1][3] However, its clinical development has been hampered by significant dose- and diet-related gastrointestinal side effects, including diarrhea, nausea, and vomiting.[1][2][3]
Comparative Impact on Lipid Classes
The primary documented effect of this compound in human clinical trials is a potent, dose-dependent reduction in postprandial serum triacylglycerols (TAG).[3] At doses of 5 mg and higher, this compound has been shown to decrease the incremental area under the curve (AUC) for TAG by over 75% following a high-fat meal.[1] Notably, this reduction in triglycerides was not accompanied by an increase in serum diacylglycerol levels.[1]
Data on the impact of this compound on other lipid classes, such as total cholesterol, low-density lipoprotein (LDL) cholesterol, high-density lipoprotein (HDL) cholesterol, and phospholipids in humans, is not extensively available in the public domain. Preclinical studies in mice with intestinal DGAT1 deficiency, which mimics the mechanism of this compound, have shown reductions in total cholesterol, as well as LDL and HDL cholesterol levels.
For a comprehensive comparison, this guide includes data from another DGAT1 inhibitor, pradigastat (LCQ908) , for which a more detailed lipid profile analysis has been published. It is important to note that direct head-to-head comparative trials between this compound and other DGAT1 inhibitors are not available.
Data Presentation: Quantitative Effects on Lipid Classes
| Lipid Class | This compound | Pradigastat (LCQ908) | PF-04620110 |
| Triacylglycerols (Triglycerides) | Postprandial TAG: >75% reduction in incremental AUC at doses ≥5 mg.[1] | Fasting Triglycerides: 41% reduction with 20 mg dose and 70% reduction with 40 mg dose.[4] | Plasma Triglycerides: Significant reduction in rodents at doses ≥0.1 mg/kg after a lipid challenge.[5] |
| Chylomicron Triglycerides | Not explicitly reported, but implied reduction due to mechanism of action. | Reduction in chylomicron triglyceride content was the primary driver of total triglyceride reduction. | Not explicitly reported. |
| Chylomicron Cholesterol | Not explicitly reported. | Reduced, with greater reductions at higher doses. | Not explicitly reported. |
| Total Cholesterol | Data not available from human trials. Preclinical mouse models of DGAT1 deficiency show a reduction. | Data not explicitly reported. | Data not available. |
| LDL Cholesterol | Data not available from human trials. Preclinical mouse models of DGAT1 deficiency show a reduction. | Mixed effects observed. A modest increase was seen at a 20 mg dose, though the absolute level remained low. | Data not available. |
| HDL Cholesterol/Lipid Content | Data not available from human trials. Preclinical mouse models of DGAT1 deficiency show a reduction. | Generally increased HDL lipid content, particularly cholesterol. | Data not available. |
| Diacylglycerol | No increase in serum levels observed.[1] | Not explicitly reported. | Not explicitly reported. |
| Free Fatty Acids | Not explicitly reported. | Not explicitly reported. | Not explicitly reported. |
| Phospholipids | Data not available. | Not explicitly reported. | Not explicitly reported. |
| Polyunsaturated Fatty Acids | Not explicitly reported. | Not explicitly reported. | Enriched within the triglyceride class in rodents.[2] |
Note: The data presented is a summary of findings from various studies and does not represent a direct comparative trial.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and other DGAT1 inhibitors involves the direct blockage of the final step in triglyceride synthesis in the enterocytes of the small intestine. This leads to a reduction in the assembly and secretion of chylomicrons, the primary carriers of dietary fat.
The following diagram illustrates a generalized workflow for a clinical trial investigating the effects of a compound like this compound on postprandial lipemia.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound and other DGAT1 inhibitors.
Postprandial Triacylglycerol (TAG) Measurement in Humans (this compound Study)
-
Objective: To assess the effect of this compound on postprandial TAG levels.[1][3]
-
Subjects: Healthy, overweight, or obese male subjects.[3]
-
Study Design: Randomized, placebo-controlled, single or multiple ascending dose studies.[1][3]
-
Protocol:
-
Subjects were administered single or multiple oral doses of this compound (ranging from 1 to 20 mg/day) or a placebo.[3]
-
Following drug administration, subjects consumed a standardized mixed meal with a high-fat content (e.g., 45% or 60% of energy from fat).[1][3]
-
Blood samples were collected at baseline (pre-meal) and at regular intervals for up to 8 hours post-meal.[3]
-
Serum was isolated from the blood samples.
-
Serum triacylglycerol concentrations were measured at each time point.
-
-
Data Analysis: The incremental Area Under the Curve (AUC) for serum TAG concentration versus time was calculated to quantify the postprandial lipid excursion.[1]
Comprehensive Lipoprotein Analysis (Pradigastat Study)
-
Objective: To evaluate the effect of pradigastat on fasting and postprandial lipid and lipoprotein levels in patients with Familial Chylomicronemia Syndrome (FCS).[4]
-
Subjects: Patients diagnosed with FCS.[4]
-
Study Design: Open-label, fixed-sequence treatment study.[4]
-
Protocol:
-
Following a run-in period with a very low-fat diet, baseline fasting lipid assessments were performed.
-
A low-fat meal tolerance test was conducted at baseline.
-
Patients received consecutive 21-day treatment periods with different doses of pradigastat (e.g., 10, 20, 40 mg).[4]
-
Fasting blood samples were collected weekly to measure triglyceride levels.
-
At the end of each treatment period, postprandial triglycerides, ApoB48, and lipoprotein lipid content were monitored following a test meal.
-
-
Lipid Analysis: Lipoprotein fractions (chylomicrons, VLDL, LDL, HDL) were separated, and their respective triglyceride and cholesterol content were quantified.
Conclusion
This compound is a potent inhibitor of DGAT1 that has a marked effect on reducing postprandial triacylglycerol levels. However, a comprehensive understanding of its impact on a full range of lipid classes in humans remains limited based on publicly available data. Comparative analysis with other DGAT1 inhibitors like pradigastat suggests that the effects on cholesterol metabolism (LDL and HDL) can be more complex and may vary between different compounds within the same class. The significant gastrointestinal side effects associated with this compound have posed a major challenge to its clinical development. Future research and publication of more extensive lipid profiling from clinical trials would be invaluable for a more complete comparative assessment of DGAT1 inhibitors.
References
- 1. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gwasstories.com [gwasstories.com]
- 3. Diacylglycerol acyltransferase 1 inhibition with this compound alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of More Aggressive LDL-Cholesterol Targets and Therapies for Cardiovascular Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Translational Relevance of AZD7687 Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug from preclinical discovery to clinical application is fraught with challenges, with translational relevance being a critical determinant of success. AZD7687, a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), represents a compelling case study in this journey. Preclinical data in animal models painted a promising picture for the treatment of type 2 diabetes and obesity, suggesting potential for insulin sensitization and weight reduction.[1][2][3] However, the translation of these findings to human subjects revealed significant hurdles, primarily dose-limiting gastrointestinal side effects.[2][3][4] This guide provides a comprehensive evaluation of the preclinical data for this compound, comparing it with alternative DGAT1 inhibitors and other emerging therapeutic strategies. By presenting key experimental data, detailed methodologies, and visual pathways, this guide aims to offer valuable insights for researchers in the field of metabolic drug discovery.
Mechanism of Action: Targeting Triglyceride Synthesis
This compound is a selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme that catalyzes the final step in triglyceride synthesis.[2] By blocking DGAT1, this compound aims to reduce the absorption of dietary fats and lower plasma triglyceride levels, thereby addressing key pathophysiological aspects of metabolic diseases.
Preclinical Efficacy of this compound and Comparators
Preclinical studies in various animal models, including diet-induced obese (DIO) mice and genetically obese db/db mice, have been instrumental in evaluating the therapeutic potential of DGAT1 inhibitors.[5][6] These models are crucial for assessing effects on body weight, glucose homeostasis, and lipid metabolism.
Comparative Preclinical Data
| Compound | Target | Animal Model | Key Efficacy Endpoints | Reference |
| This compound | DGAT1 | - | Preclinical data suggests insulin sensitization and weight reduction.[2][3] | [2][3] |
| PF-04620110 | DGAT1 | Wild-type Mice | Increased active and total GLP-1 levels post-lipid challenge.[7] | [7] |
| H128 | DGAT1 | db/db Mice | Significantly inhibited body weight gain, decreased food intake, reduced serum triglycerides, and ameliorated hepatic steatosis. No significant effect on blood glucose or insulin tolerance.[1] | [1] |
| Compound K & L | DGAT1 | Wild-type & Dgat1-/- Mice, Dogs | Dose-dependently inhibited post-prandial triglyceride excursion. Compound K's effect on body weight loss was confirmed to be mechanism-based. Altered incretin peptide release.[8] | [8] |
| Intestine-Targeted DGAT1 Inhibitor | DGAT1 | DIO Mice | Improved obesity and insulin resistance without the skin aberrations seen in DGAT1 null mice.[6] | [6] |
| PF-06424439 (Combined with PF-04620110) | DGAT2 | Mice | Combined inhibition with a DGAT1 inhibitor led to increased fatty acid oxidation and reduced plasma fatty acids in the post-absorptive phase.[9] | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and accurate interpretation of preclinical data. Below are methodologies for key in vivo experiments used to evaluate DGAT1 inhibitors.
Oral Lipid Tolerance Test (OLTT) in Mice
The OLTT is a critical assay to assess a compound's ability to modulate postprandial hyperlipidemia.
Methodology:
-
Animal Model: Male C57BL/6 or db/db mice are commonly used.
-
Acclimation: Animals are acclimated for at least one week before the experiment.
-
Fasting: Mice are fasted for 4-6 hours with free access to water.
-
Baseline Blood Sample: A baseline blood sample is collected via tail snip or retro-orbital bleeding.
-
Dosing: The test compound (e.g., this compound) or vehicle is administered orally or via intraperitoneal injection.
-
Lipid Challenge: After a set period (e.g., 30-60 minutes), an oral gavage of a lipid source (e.g., corn oil, 10 ml/kg) is administered.
-
Serial Blood Sampling: Blood samples are collected at various time points post-lipid challenge (e.g., 30, 60, 120, and 240 minutes).
-
Triglyceride Measurement: Plasma is separated, and triglyceride levels are measured using a commercial enzymatic assay kit.
-
Data Analysis: The area under the curve (AUC) for the plasma triglyceride concentration over time is calculated to quantify the postprandial lipid excursion.
Hyperinsulinemic-Euglycemic Clamp in Mice
This "gold standard" technique is used to assess insulin sensitivity.[10]
Methodology:
-
Surgical Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for sampling) several days before the clamp procedure to allow for recovery.[10][11]
-
Fasting: Mice are fasted overnight (approximately 14-16 hours).[12]
-
Tracer Infusion: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to measure basal glucose turnover.[13][14]
-
Basal Period: After an equilibration period, basal blood samples are taken.[13]
-
Clamp Period: A continuous infusion of insulin is started to achieve hyperinsulinemia. Simultaneously, a variable infusion of glucose is administered to maintain euglycemia (normal blood glucose levels).[10]
-
Blood Glucose Monitoring: Blood glucose is monitored frequently (e.g., every 10 minutes) from the arterial catheter, and the glucose infusion rate is adjusted accordingly.[12]
-
Steady State: Once a steady state is achieved, blood samples are taken to determine glucose specific activity and plasma insulin concentrations.
-
Data Analysis: The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.
Measurement of Liver Triglycerides
Quantifying hepatic lipid accumulation is crucial for evaluating therapies for non-alcoholic fatty liver disease (NAFLD).
Methodology:
-
Tissue Collection: At the end of the study, mice are euthanized, and the liver is rapidly excised and weighed. A portion of the liver is snap-frozen in liquid nitrogen and stored at -80°C.
-
Lipid Extraction:
-
A known weight of frozen liver tissue (e.g., 50-100 mg) is homogenized in a solution of chloroform and methanol (2:1 v/v).[15]
-
A salt solution (e.g., 0.9% NaCl) is added to separate the phases.
-
The lower organic phase containing the lipids is collected.
-
-
Triglyceride Quantification:
-
Data Normalization: Liver triglyceride content is typically expressed as milligrams of triglyceride per gram of liver tissue.
Translational Challenges and Future Directions
The clinical development of this compound was ultimately halted due to a narrow therapeutic window, with significant gastrointestinal side effects, primarily diarrhea, occurring at doses required for therapeutic efficacy.[3][4] This highlights a key challenge in translating preclinical findings to humans. While animal models showed promising efficacy with DGAT1 inhibition, the tolerability in humans was poor.
This experience has shifted the focus in the field towards alternative strategies, including:
-
DGAT2 Inhibitors: DGAT2 is another isoform of the DGAT enzyme. Preclinical and early clinical data for DGAT2 inhibitors, such as ervogastat (PF-06865571), suggest a more favorable safety profile while still demonstrating efficacy in reducing liver fat.
-
Combination Therapies: Combining a DGAT inhibitor with an agent targeting a different metabolic pathway, such as an Acetyl-CoA Carboxylase (ACC) inhibitor like clesacostat (PF-05221304), is being explored to enhance efficacy and potentially mitigate side effects.
-
Intestine-Targeted Formulations: Developing formulations that restrict the action of DGAT1 inhibitors to the gastrointestinal tract could potentially minimize systemic side effects while still providing therapeutic benefit through reduced fat absorption.[6]
Conclusion
The story of this compound underscores the critical importance of carefully evaluating the translational relevance of preclinical data. While the compound demonstrated clear proof-of-mechanism in preclinical models, its clinical failure due to tolerability issues provides valuable lessons for future drug development in the metabolic space. The comparative data and detailed methodologies presented in this guide are intended to aid researchers in designing more predictive preclinical studies and in selecting therapeutic strategies with a higher probability of clinical success. The future of metabolic disease therapy will likely involve a multi-faceted approach, leveraging novel targets and combination therapies to achieve both efficacy and safety in human populations.
References
- 1. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proof of mechanism for the DGAT1 inhibitor this compound: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol acyltransferase 1 inhibition with this compound alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gwasstories.com [gwasstories.com]
- 5. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestine-Targeted DGAT1 Inhibition Improves Obesity and Insulin Resistance without Skin Aberrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight and modulates gut peptide release--potential insight into mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. mmpc.org [mmpc.org]
- 14. Hyperinsulinemic euglycemic clamps [bio-protocol.org]
- 15. mmpc.org [mmpc.org]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of Liver Triglyceride Content [bio-protocol.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for AZD7687
At the forefront of responsible disposal is the consultation of the Safety Data Sheet (SDS) for AZD7687. Although a specific SDS for this compound was not found in the public domain, it is incumbent upon the supplier of the chemical to provide one. This document is the primary source of information regarding the material's hazards, handling, storage, and disposal. In the absence of a specific SDS, treating the compound as hazardous waste is the most prudent course of action.
General Disposal Principles for Research Chemicals
Unused or expired this compound should be managed as chemical waste.[1] Laboratory waste disposal procedures are in place to ensure the safety of personnel and to protect the environment.[2] The following steps outline a general protocol for the proper disposal of research compounds like this compound:
-
Waste Identification and Segregation: All waste must be properly identified and segregated based on its chemical properties to prevent dangerous reactions.[3] this compound waste should not be mixed with other chemical waste unless their compatibility is known.[2] It is crucial to keep solid and liquid waste separate.[3]
-
Containerization and Labeling: Chemical waste must be collected in sturdy, leak-proof containers that are compatible with the waste material.[4] The original container, if in good condition, is often a suitable choice.[4] Containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (not abbreviations), and the accumulation start date.[5]
-
Storage: Waste containers should be kept sealed and stored in a designated, well-ventilated, and secure area away from incompatible materials.[5] Storage should not exceed institutional time limits, which can be as short as 180 days.[1]
-
Disposal Request: Once a waste container is full or has reached its storage time limit, a pickup should be requested from the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4]
Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][6] Sewer disposal is generally prohibited for hazardous pharmaceuticals, and improper disposal can lead to environmental contamination and legal penalties.[1][7]
Key Data for Disposal Considerations
The following table summarizes crucial information that would typically be found in an SDS and is essential for making informed decisions about the disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Assume hazardous unless explicitly stated otherwise in the SDS. | [6] |
| Container Type | Chemically resistant, leak-proof, with a secure lid. Glass or high-density polyethylene (HDPE) are often suitable. | [3][4] |
| Labeling Requirements | "Hazardous Waste," "this compound," accumulation start date, and hazard pictograms as per the Globally Harmonized System (GHS). | [5] |
| Segregation | Store separately from incompatible materials. Do not mix with other waste streams unless compatibility is confirmed. | [3] |
| Drain Disposal | Prohibited for hazardous chemicals. | [4][7] |
| Trash Disposal | Prohibited for hazardous chemicals. | [6] |
| Spill Cleanup | Absorbent materials used to clean up spills should be treated as hazardous waste. | [8] |
Experimental Protocols for Waste Management
While specific experimental protocols for the degradation or neutralization of this compound are not available, a general workflow for managing chemical waste in a laboratory setting is a critical component of the overall experimental process. This includes having a designated waste accumulation area, proper segregation and labeling procedures, and a clear process for requesting disposal.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. gmpsop.com [gmpsop.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Laboratory Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. vumc.org [vumc.org]
Essential Safety and Handling of AZD7687 in a Research Environment
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like AZD7687 is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. This compound is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1) intended for research use. While a specific Safety Data Sheet (SDS) is not publicly available, the following guidelines are based on standard practices for handling potent research chemicals and investigational drugs with unknown long-term health effects and known acute in-vivo side effects.
Personal Protective Equipment (PPE)
Given the potent biological activity of this compound and the observed gastrointestinal side effects in clinical trials (nausea, vomiting, diarrhea), appropriate PPE is crucial to minimize exposure.[1][2][3][4] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling solid (powder) this compound | - Gloves: Double-gloving with nitrile gloves is recommended. - Eye Protection: Chemical splash goggles. - Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is essential when handling the powder outside of a certified chemical fume hood. - Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. |
| Preparing solutions of this compound | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles are recommended if there is a risk of splashing. - Body Protection: A lab coat, long pants, and closed-toe shoes. |
| General laboratory work with dilute solutions | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: A lab coat, long pants, and closed-toe shoes. |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is necessary to ensure the safety of all laboratory personnel.
Engineering Controls
-
Ventilation: All work with solid this compound and the preparation of concentrated stock solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3]
-
Containment: Use of a powder containment hood is recommended for weighing and aliquoting the solid compound.
Procedural Guidance
-
Risk Assessment: Before beginning any new procedure, a thorough risk assessment should be conducted to identify potential hazards and establish appropriate safety measures.[5][6][7]
-
Hand Protection: Always wear appropriate chemical-resistant gloves.[8] Disposable nitrile gloves provide adequate protection for incidental contact.[1] For prolonged handling, consider more robust gloves. Gloves should be changed immediately if they become contaminated.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1] When there is a risk of splashing, chemical splash goggles and a face shield should be used.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2] Do not store or consume food and beverages in the laboratory.[2]
Disposal Plan
The disposal of investigational drug waste must comply with local, state, and federal regulations.
-
Waste Categorization: this compound waste should be treated as hazardous chemical waste.
-
Containerization:
-
Solid Waste: Contaminated consumables (e.g., gloves, weigh boats, pipette tips) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
-
Disposal Pathway: All waste containing this compound must be disposed of through an approved hazardous waste management vendor for incineration.[9][10][11][12] Do not dispose of this compound down the drain.
Visualizing Safety Protocols
To further clarify the procedural flow for handling this compound, the following diagrams illustrate the key decision-making and operational steps.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. cce.caltech.edu [cce.caltech.edu]
- 4. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. mcri.edu.au [mcri.edu.au]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 12. stanfordhealthcare.org [stanfordhealthcare.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
